molecular formula C8H18Cl2N2 B1292089 1-(3-azetidinyl)Piperidine Dihydrochloride CAS No. 178312-57-7

1-(3-azetidinyl)Piperidine Dihydrochloride

Numéro de catalogue: B1292089
Numéro CAS: 178312-57-7
Poids moléculaire: 213.15 g/mol
Clé InChI: IGPSPBNOEVKQBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Azetidinyl)Piperidine Dihydrochloride (CAS 178312-57-7) is a high-purity chemical building block featuring a fused azetidine-piperidine structure. This dihydrochloride salt form offers enhanced stability and solubility for research applications. The compound serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of novel heterocyclic amino acid derivatives and other pharmacologically active molecules . The azetidine ring is a recognized pharmacophore found in a variety of synthetic products with biological activities, making it a valuable subunit for constructing potential therapeutic agents . Similarly, the piperidine moiety is a common feature in many pharmaceuticals. The combination of these two saturated nitrogen heterocycles into a single scaffold provides researchers with a rigid, three-dimensional structure that can be used to explore new chemical space and develop conformationally constrained analogs of biologically active compounds, such as peptides and GABA derivatives . This compound is typically supplied with a purity of 95% to 97% and is available from multiple global suppliers for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

1-(azetidin-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-4-10(5-3-1)8-6-9-7-8;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPSPBNOEVKQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-57-7
Record name 1-(3-Azetidinyl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-(3-Azetidinyl)Piperidine Dihydrochloride: A Core Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 1-(3-azetidinyl)Piperidine Dihydrochloride, a heterocyclic building block of increasing importance in drug discovery. We move beyond a simple datasheet to offer a practical framework for its synthesis, characterization, and strategic implementation. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile scaffold. We will address the practical challenges associated with this molecule, including the common lack of vendor-supplied analytical data, and provide robust protocols for its validation and use.

Strategic Importance in Drug Discovery

The 1-(3-azetidinyl)piperidine motif combines two of the most successful saturated heterocycles in pharmaceutical science. The piperidine ring is a ubiquitous scaffold found in numerous FDA-approved drugs, valued for its stable, chair-like conformation that allows for precise three-dimensional positioning of substituents.[1][2] The azetidine ring, a strained four-membered heterocycle, has emerged as a "bioisostere" for larger rings or functional groups, often introduced to enhance key drug-like properties.[3]

The strategic value of incorporating an azetidine ring, such as in this compound, lies in its ability to:

  • Improve Physicochemical Properties: Azetidines can lower lipophilicity (LogP) and increase aqueous solubility compared to larger cycloalkanes, which is beneficial for optimizing pharmacokinetic profiles.[4]

  • Enhance Metabolic Stability: The strained ring can be more resistant to metabolic degradation at certain positions compared to more flexible alkyl chains or larger rings.

  • Provide Novel Structural Vectors: The rigid, compact nature of the azetidine ring provides unique exit vectors for substituents, allowing for exploration of previously inaccessible chemical space within a target's binding pocket.

Therefore, 1-(3-azetidinyl)Piperidine Dihydrochloride is not typically a pharmacologically active agent itself but rather a high-value starting material for building more complex drug candidates, particularly in oncology and for central nervous system (CNS) targets.[1][5]

Physicochemical & Structural Properties

Table 1: Core Properties of 1-(3-azetidinyl)Piperidine Dihydrochloride

PropertyDataSource/Method
CAS Number 178312-57-7[6][7]
Molecular Formula C₈H₁₈Cl₂N₂[6]
Molecular Weight 213.15 g/mol [7]
Appearance White to off-white crystalline solid/powder.[6]
Solubility Readily soluble in water; poorly soluble in non-polar organic solvents.[6]
Structure (SMILES) C1CCN(CC1)C2CNC2.Cl.Cl
InChI Key IGPSPBNOEVKQBV-UHFFFAOYSA-N[7]
Predicted pKa pKa₁: ~7.5-8.5 (Azetidine N), pKa₂: ~10.5-11.5 (Piperidine N)Theoretical Estimation
Melting Point Not consistently reported. Requires experimental determination.N/A

Note on pKa: The pKa values are estimated based on parent structures. The piperidine nitrogen is a typical secondary amine with a pKa around 11. The azetidine nitrogen's basicity is reduced due to ring strain and is expected to be lower. The precise values for the dihydrochloride salt would need to be determined experimentally via potentiometric titration.

Synthesis and Purification Workflow

A reliable synthetic route is critical for securing a consistent supply of high-quality starting material. The synthesis of 1-(3-azetidinyl)piperidine dihydrochloride can be logically divided into two main stages: formation of the parent free base and its subsequent conversion to the stable dihydrochloride salt. While a specific published procedure for this exact molecule is scarce, a robust synthesis can be designed based on established methodologies for N-alkylation and azetidine chemistry.

Proposed Synthetic Protocol

This protocol describes a plausible and well-precedented route starting from commercially available materials.

Stage 1: Synthesis of 1-(1-Boc-azetidin-3-yl)piperidine (Free Base Intermediate)

  • Reaction Setup: To a solution of piperidine (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Azetidine: Add a solution of 1-Boc-3-iodoazetidine or 1-Boc-3-azetidinyl tosylate (1.0 equivalent) dropwise to the stirring mixture at room temperature. Rationale: The Boc-protected azetidine is used to prevent self-alkylation and direct the reaction to the secondary amine of piperidine. A tosylate or iodide is an excellent leaving group for this Sₙ2 reaction.

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting azetidine derivative is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected product.

  • Purification: Purify the crude material by column chromatography on silica gel.

Stage 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified Boc-protected intermediate from Stage 1 in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.

  • Acidification: Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane, 3-4 equivalents) to the solution. Stir at room temperature. Gas evolution (CO₂) may be observed. Rationale: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, exposing the azetidine nitrogen, which is then protonated along with the piperidine nitrogen to form the dihydrochloride salt.

  • Isolation: The product, 1-(3-azetidinyl)piperidine dihydrochloride, will typically precipitate from the solution. Stir for 1-2 hours to ensure complete precipitation.

  • Final Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether or acetone to remove any non-polar impurities and excess acid. Dry the white solid under vacuum to a constant weight.

Synthesis_Workflow cluster_stage1 Stage 1: C-N Bond Formation cluster_stage2 Stage 2: Deprotection & Salt Formation Piperidine Piperidine Reaction1 Sₙ2 Alkylation (K₂CO₃, MeCN, 80°C) Piperidine->Reaction1 BocAzetidine 1-Boc-3-iodoazetidine BocAzetidine->Reaction1 CrudeBoc Crude Boc-Protected Adduct Reaction1->CrudeBoc PurifiedBoc Purified 1-(1-Boc-azetidin-3-yl)piperidine CrudeBoc->PurifiedBoc Silica Chromatography Deprotection Boc Deprotection & Protonation PurifiedBoc->Deprotection HCl 4M HCl in Dioxane HCl->Deprotection CrudeSalt Precipitated Dihydrochloride Deprotection->CrudeSalt FinalProduct 1-(3-Azetidinyl)Piperidine Dihydrochloride CrudeSalt->FinalProduct Filtration & Washing

Caption: Proposed two-stage synthesis workflow.

Quality Control and Analytical Validation

A critical aspect of using this building block is the frequent lack of comprehensive analytical data from commercial suppliers. Therefore, in-house validation is not just recommended but essential for ensuring the identity, purity, and consistency of the material. This protocol establishes a self-validating system for any researcher.

Experimental Protocols for QC

A. Identity Confirmation via Mass Spectrometry (MS)

  • Sample Prep: Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or water.

  • Method: Use Electrospray Ionization (ESI) in positive mode.

  • Expected Results: The analysis should target the mass of the free base (C₈H₁₆N₂).

    • [M+H]⁺: Expected m/z = 141.1386.

    • [M+2H]²⁺: A doubly charged ion at m/z = 71.0729 may also be observed.

    • Rationale: ESI is a soft ionization technique ideal for polar, non-volatile salts. The observed mass will be that of the free base after in-source deprotonation.

B. Structural Confirmation via NMR Spectroscopy

  • Sample Prep: Dissolve ~5-10 mg of the dihydrochloride salt in a suitable deuterated solvent, such as D₂O or DMSO-d₆. D₂O is often preferred for its simplicity, though exchangeable N-H protons will not be observed.

  • ¹H NMR (400 MHz, D₂O) - Predicted Spectrum:

    • δ ~3.2-4.2 ppm: A complex multiplet region corresponding to the protons on the azetidine ring and the piperidine protons adjacent to the nitrogen (α-protons).

    • δ ~1.6-2.0 ppm: A multiplet region for the remaining piperidine protons (β- and γ-protons).

    • Expertise Note: Due to the dihydrochloride nature in D₂O, both nitrogens are protonated and tumbling, leading to potentially broad or complex signals. The spectrum in DMSO-d₆ would show two distinct, broad N-H signals at lower field.

  • ¹³C NMR (100 MHz, D₂O) - Predicted Spectrum:

    • Expect a total of 6 unique carbon signals due to the molecule's symmetry (the two carbons at the 2 and 6 positions of the piperidine are equivalent, as are the 3 and 5 positions).

    • Signals for carbons adjacent to the positive nitrogen atoms will be shifted downfield.

C. Purity Assessment via HPLC This compound lacks a strong UV chromophore, making standard HPLC-UV analysis challenging. A more suitable method is required.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Water with 0.1% TFA (Mobile Phase A) and Acetonitrile with 0.1% TFA (Mobile Phase B). Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amines.

  • Detection:

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors ideal for non-chromophoric compounds.

    • Pre-column Derivatization: For labs equipped only with UV detectors, the sample can be derivatized with an agent like Dansyl chloride or 4-toluenesulfonyl chloride to attach a chromophore before injection.[8]

  • Method: Run a gradient from 5% to 95% B over 15-20 minutes to assess for any potential impurities. The primary peak should represent >95% of the total integrated area for high-purity material.

QC_Workflow start Incoming Material Batch ms Mass Spectrometry (ESI+) start->ms nmr NMR Spectroscopy (¹H, ¹³C in D₂O) start->nmr hplc HPLC Purity (RP-C18, ELSD/CAD) start->hplc check_mass Mass Correct? [M+H]⁺ = 141.14 ms->check_mass check_nmr Structure Correct? (Signal Count & Shifts) nmr->check_nmr check_purity Purity ≥ 95%? hplc->check_purity check_mass->check_nmr Yes fail Reject Batch / Repurify check_mass->fail No check_nmr->check_purity Yes check_nmr->fail No pass Qualified for Use check_purity->pass Yes check_purity->fail No

Caption: A self-validating QC workflow for incoming material.

Safety and Handling

Proper handling is essential when working with any reactive chemical intermediate.

  • Hazard Classifications: 1-(3-azetidinyl)Piperidine Dihydrochloride is classified with GHS07 (Exclamation mark).[7] It is associated with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The dihydrochloride salt is generally stable but can be hygroscopic.

References

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PubMed Central. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health (NIH). [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]

  • 1-(3-methylazetidin-3-yl)piperidine;dihydrochloride. A2Z Chemical. [Link]

  • 1-(3-azetidinyl)Piperidine dihydrochloride. ChemBK. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • 1-(3-azetidinyl)-4-fluoro-piperidine dihydrochloride. Chemsrc. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. MDPI. [Link]

  • 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. Semantic Scholar. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

Sources

1-(3-azetidinyl)Piperidine Dihydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 1-(3-azetidinyl)Piperidine Dihydrochloride

Section 1: Introduction and Strategic Overview

1-(3-azetidinyl)Piperidine Dihydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Comprising a six-membered piperidine ring linked to a four-membered azetidine ring, this molecule presents a unique three-dimensional architecture.[1] The dihydrochloride salt form enhances its stability and aqueous solubility, making it a versatile reagent for synthetic applications.[2][3]

As a Senior Application Scientist, this guide moves beyond mere data reporting. It provides a strategic framework for the comprehensive analysis of this compound, focusing on the causality behind methodological choices. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in drug development. We will address the core analytical challenges—namely, structural elucidation and purity assessment—by leveraging a suite of orthogonal analytical techniques.

Section 2: Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing appropriate analytical methodologies, from selecting the right solvent for NMR analysis to developing a robust HPLC method. The key properties for 1-(3-azetidinyl)Piperidine Dihydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 178312-57-7[4]
Molecular Formula C₈H₁₈Cl₂N₂[4]
Molecular Weight 213.15 g/mol [5]
Appearance White crystalline solid / powder[2]
Solubility Soluble in water[2]
Storage Store at 2-8°C under an inert atmosphere[4]
SMILES N1(CCCCC1)C2CNC2.Cl.Cl[4]
InChI Key IGPSPBNOEVKQBV-UHFFFAOYSA-N

Section 3: Definitive Structure Elucidation

Confirming the chemical structure of 1-(3-azetidinyl)Piperidine Dihydrochloride is the primary analytical objective. This requires techniques that can resolve the connectivity and chemical environment of each atom within the molecule.

Core Chemical Structure

The molecule consists of a piperidine ring where the nitrogen atom is substituted with the carbon at the 3-position of an azetidine ring. The dihydrochloride salt form indicates that both basic nitrogen atoms—one in the azetidine ring and one in the piperidine ring—are protonated.

Figure 1: Chemical Structure of 1-(3-azetidinyl)Piperidine Dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis, providing unambiguous evidence of atomic connectivity and stereochemistry. The key to a successful analysis is selecting a solvent that fully dissolves the dihydrochloride salt, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Accurately weigh 10-15 mg of 1-(3-azetidinyl)Piperidine Dihydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[6] For complex spectra, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

The following tables outline the predicted chemical shifts (δ) in ppm, based on established principles and data from structurally related compounds.[7][8][9] Actual values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted δ (ppm) Multiplicity Justification
Piperidine C₂-H ₂, C₆-H ~3.0 - 3.4 m Protons alpha to the protonated nitrogen (N⁺-H) are significantly deshielded.
Piperidine C₃-H ₂, C₅-H ~1.8 - 2.2 m Protons beta to the nitrogen atom.
Piperidine C₄-H ~1.6 - 1.9 m Proton gamma to the nitrogen, least deshielded within the piperidine ring.
Azetidine C₃-H ~3.8 - 4.2 m Methine proton, deshielded by two adjacent nitrogen and carbon atoms.
Azetidine C₂, C₄-H ~3.5 - 3.9 m Methylene protons on the strained four-membered ring, alpha to a protonated nitrogen.

| NH ⁺ Protons | ~8.0 - 9.5 | br s | Exchangeable protons on the protonated nitrogens, typically broad signals. |

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted δ (ppm) Justification
Piperidine C₂, C₆ ~50 - 55 Carbons alpha to the protonated nitrogen are deshielded.
Piperidine C₃, C₅ ~22 - 26 Beta carbons in the piperidine ring.
Piperidine C₄ ~20 - 24 Gamma carbon, typically the most shielded in the piperidine ring.
Azetidine C₃ ~55 - 60 Methine carbon attached to the piperidine nitrogen.

| Azetidine C₂, C₄ | ~45 - 50 | Carbons in the strained azetidine ring, alpha to the protonated nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to gain structural insights through fragmentation analysis. Electrospray Ionization (ESI) in positive mode is the ideal technique for this compound, as it is already a salt and readily forms ions in solution.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected parent ion will correspond to the free base, observed as [M+H]⁺.

  • Tandem MS (MS/MS): To confirm the structure, select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[10]

The parent ion for the free base (C₈H₁₆N₂) has a monoisotopic mass of 140.1313. In the mass spectrum, this would be observed as the protonated molecule [M+H]⁺ at m/z 141.1392. The fragmentation pattern can provide definitive proof of the piperidine and azetidine connectivity.

parent Parent Ion [M+H]⁺ m/z = 141.1 frag1 Piperidinyl Cation m/z = 84.1 parent->frag1 Loss of Azetidine frag2 Azetidinyl Imine Cation m/z = 56.0 parent->frag2 Ring Opening/Cleavage

Figure 2: Proposed ESI-MS/MS Fragmentation Pathway.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. It serves as a valuable quality control check.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[11]

  • N-H Stretch: A broad and strong absorption band between 3200-2700 cm⁻¹ is characteristic of the N⁺-H stretching in the amine hydrochlorides.

  • C-H Stretch: Absorptions between 3000-2850 cm⁻¹ correspond to the C-H stretching of the methylene groups.

  • N-H Bend: A band around 1600-1500 cm⁻¹ is typical for N-H bending vibrations.

Section 4: Purity and Quantitative Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity and quantifying active ingredients and related substances. A significant challenge with saturated amines like 1-(3-azetidinyl)Piperidine is their lack of a UV chromophore, making detection by standard UV-Vis detectors inefficient.

The Challenge of UV Detection and the Derivatization Strategy

The absence of conjugated pi systems or aromatic rings means this molecule does not absorb light in the typical UV range (200-400 nm). To overcome this, a common and robust strategy is pre-column derivatization, where the analyte is reacted with a UV-active agent to create a product that can be easily detected.[12] This approach significantly enhances the sensitivity and specificity of the method.[13] An alternative, if available, is to use universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Buffer A->B C Add Derivatizing Agent (e.g., PTSC) B->C D Incubate/React C->D E Inject Derivatized Sample D->E F RP-HPLC Separation E->F G UV Detection F->G H Integrate Peak Area G->H I Quantify Purity/% Assay H->I

Figure 3: Workflow for HPLC Analysis with Pre-column Derivatization.
Protocol: Reversed-Phase HPLC with Pre-column Derivatization

This protocol utilizes p-toluenesulfonyl chloride (PTSC or "tosyl chloride") as a derivatizing agent, which reacts with the primary and secondary amines to form a sulfonamide with a strong UV chromophore.[13]

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to ~9.5 with NaOH.

    • Derivatizing Solution: Prepare a solution of p-toluenesulfonyl chloride in acetonitrile (e.g., 10 mg/mL).

  • Standard & Sample Preparation:

    • Standard Stock: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration.

  • Derivatization Reaction:

    • In a vial, mix 100 µL of the sample/standard solution with 500 µL of borate buffer.

    • Add 200 µL of the derivatizing solution.

    • Vortex the mixture and heat at ~60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.[12][14]

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 60% B) or a shallow gradient (e.g., 40-70% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 228 nm
Injection Volume 10 µL
Method Validation: Ensuring Trustworthiness

A trustworthy analytical method must be validated according to ICH guidelines. This process ensures the method is reliable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.[12]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[12]

Section 5: Conclusion

The comprehensive analysis of 1-(3-azetidinyl)Piperidine Dihydrochloride requires a multi-faceted approach grounded in sound scientific principles. Definitive structural elucidation is best achieved through a combination of high-field NMR spectroscopy and ESI-MS/MS, which together provide an unassailable confirmation of atomic connectivity and molecular mass. For purity assessment and quantification, the inherent analytical challenge of a non-chromophoric molecule is effectively overcome by a validated pre-column derivatization RP-HPLC method. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can generate accurate, reliable, and reproducible data, ensuring the quality and integrity of this critical chemical building block.

Section 6: References

  • ChemBK. (2024). 1-(3-azetidinyl)Piperidine dihydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • De Mey, E. (2013). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. Retrieved from [Link]

  • Synthesis, and diversification of novel heterocyclic amino acid derivatives... (2023). PubMed Central. Retrieved from [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. (2014). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). Retrieved from [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation... (2020). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space... (n.d.). RSC Publishing. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(3-azetidinyl)Piperidine Dihydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Azetidine and Piperidine

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the privileged heterocyclic scaffolds, azetidines and piperidines have independently carved out significant niches. Azetidines, as strained four-membered rings, offer a unique three-dimensional exit vector for substituents, often improving metabolic stability and solubility.[1][2][3] The piperidine ring, a ubiquitous motif in pharmaceuticals, provides a versatile and conformationally defined scaffold that is well-tolerated biologically.[4][5] The compound 1-(3-azetidinyl)Piperidine Dihydrochloride (CAS No. 178312-57-7) represents a strategic amalgamation of these two key heterocycles, offering a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of its synthesis, characterization, potential applications, and safe handling for researchers and drug development professionals.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a compound is the foundation for its application in research and development. Below is a summary of the key properties of 1-(3-azetidinyl)Piperidine Dihydrochloride.

PropertyValueSource
CAS Number 178312-57-7[6]
Molecular Formula C₈H₁₈Cl₂N₂[6]
Molecular Weight 213.15 g/mol [6]
Appearance White crystalline solid[6]
Solubility Good solubility in water, poor in non-polar organic solvents.[6]
Form Solid
InChI Key IGPSPBNOEVKQBV-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2CN2.Cl.Cl

Synthesis and Purification: A Practical Approach

The synthesis of 1-(3-azetidinyl)Piperidine Dihydrochloride can be approached through a logical sequence of well-established organic reactions. The following protocol outlines a robust method for its preparation, starting from commercially available precursors.

Part 1: Synthesis of the Free Base - N-(azetidin-3-yl)piperidine

The core of the synthesis involves the nucleophilic substitution of a suitable azetidine precursor with piperidine. A common and effective strategy is the reaction of a Boc-protected 3-haloazetidine with piperidine, followed by deprotection.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-Boc-3-bromoazetidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add piperidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-Boc-3-(piperidin-1-yl)azetidine.

  • Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Boc Deprotection: Dissolve the purified 1-Boc-3-(piperidin-1-yl)azetidine in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours.

  • Isolation of Free Base: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH pellets) to pH > 12, and extract with a suitable organic solvent like dichloromethane or chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield N-(azetidin-3-yl)piperidine.

Causality Behind Experimental Choices:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent protecting group for the azetidine nitrogen. It is stable to the basic conditions of the nucleophilic substitution and can be readily removed under acidic conditions without affecting the piperidine ring.

  • Choice of Base: DIPEA is used as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product without competing with piperidine as a nucleophile.

  • Solvent Selection: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions, effectively solvating the reactants and facilitating the substitution.

Part 2: Formation of the Dihydrochloride Salt

The final step is the conversion of the free base to its more stable and water-soluble dihydrochloride salt.

Experimental Protocol:

  • Salt Formation: Dissolve the purified N-(azetidin-3-yl)piperidine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) in a slight excess (approximately 2.1 equivalents).

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to obtain 1-(3-azetidinyl)Piperidine Dihydrochloride as a white crystalline solid.

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation A 1-Boc-3-bromoazetidine C 1-Boc-3-(piperidin-1-yl)azetidine A->C DIPEA, Acetonitrile, 60-80°C B Piperidine B->C DIPEA, Acetonitrile, 60-80°C D N-(azetidin-3-yl)piperidine (Free Base) C->D HCl in Dioxane or TFA/DCM E 1-(3-azetidinyl)Piperidine Dihydrochloride D->E 2.1 eq. HCl in Ether

Caption: Synthetic pathway for 1-(3-azetidinyl)Piperidine Dihydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the azetidine and piperidine rings. The protons on the carbons adjacent to the nitrogen atoms will appear as multiplets in the downfield region (typically 2.5-3.5 ppm). The remaining methylene protons of the piperidine ring will be observed as multiplets in the upfield region (around 1.5-2.0 ppm). The methine proton on the azetidine ring will likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of both heterocyclic rings. The carbons attached to nitrogen atoms will resonate in the range of 40-60 ppm. The other piperidine carbons will be found further upfield.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Purity assessment is critical and can be reliably performed using reverse-phase HPLC coupled with mass spectrometry.

Example HPLC-MS Protocol:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV detection at 210 nm and 254 nm, and electrospray ionization (ESI) in positive mode for mass spectrometry.

  • Expected Mass: The mass spectrometer should detect the protonated molecular ion [M+H]⁺ of the free base at m/z corresponding to C₈H₁₇N₂⁺.

Applications in Drug Discovery: A Scaffold for Innovation

The unique structural combination of an azetidine and a piperidine ring makes 1-(3-azetidinyl)Piperidine Dihydrochloride a highly attractive starting point for the development of novel therapeutics, particularly for targets in the central nervous system (CNS) and beyond.[7]

As a Key Intermediate for Bioactive Molecules

This compound serves as a versatile intermediate for introducing the azetidinyl-piperidine motif into larger molecules. The secondary amine of the azetidine ring can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination.

Applications A 1-(3-azetidinyl)Piperidine B Acylation A->B C Alkylation A->C D Reductive Amination A->D E Novel Drug Candidates B->E C->E D->E

Caption: Functionalization of the azetidine moiety for drug discovery.

Targeting Neurological and Inflammatory Disorders

Derivatives of azetidinylpiperidine have shown significant promise as modulators of key biological targets:

  • Neurokinin-2 (NK₂) Receptor Antagonists: A series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones have been developed as potent and selective NK₂ receptor antagonists.[8] These compounds have potential applications in treating respiratory and inflammatory diseases.

  • mGlu₂ Receptor Positive Allosteric Modulators (PAMs): Scaffold hopping from a spiro-oxindole piperidine series led to the identification of 3-(azetidin-3-yl)-1H-benzimidazol-2-ones as potent and selective mGlu₂ PAMs.[7] These molecules are being investigated for the treatment of various CNS disorders, including schizophrenia and anxiety.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(3-azetidinyl)Piperidine Dihydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Hypothetical Experimental Protocol: In Vitro Receptor Binding Assay

To illustrate the practical application of this compound in a research setting, the following is a hypothetical protocol for a competitive radioligand binding assay to assess the affinity of a newly synthesized derivative for a G-protein coupled receptor (GPCR).

Objective: To determine the binding affinity (Ki) of a novel compound derived from 1-(3-azetidinyl)Piperidine for a specific GPCR target.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand).

  • Test compound (synthesized from 1-(3-azetidinyl)Piperidine Dihydrochloride).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37 °C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation.

Conclusion

1-(3-azetidinyl)Piperidine Dihydrochloride is a valuable and versatile chemical entity that bridges the advantageous properties of both azetidine and piperidine heterocycles. Its straightforward synthesis and the potential for diverse functionalization make it an important tool for medicinal chemists. The demonstrated success of its derivatives in modulating challenging biological targets underscores its potential for the discovery of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this promising scaffold into their drug discovery programs.

References

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PubMed Central. Available at: [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • 3-azetidinylalkylpiperidines or -pyrrolidines as tachykinin antagonists. Google Patents.
  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PubMed Central. Available at: [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Piperidine derivatives. Google Patents.
  • Piperidine compound or salt thereof. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available at: [Link]

  • Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central. Available at: [Link]

  • Patent Application Publication. Google APIs. Available at: [Link]

  • Piperidine. SpectraBase. Available at: [Link]

  • 1-(3-azetidinyl)Piperidine dihydrochloride. ChemBK. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. National Center for Biotechnology Information. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Pharmaceutical compositions for piperidinoalkanol compounds. Google Patents.
  • Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PubMed Central. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • A subchronic study of the toxicity of an orally administered benzoquinolizinyl derivative in the rat and dog. PubMed. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. Available at: [Link]

Sources

Unraveling the Core Mechanism: A Technical Guide to 1-(3-Azetidinyl)Piperidine Dihydrochloride and its Therapeutic Potential as a CNS Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the hypothesized mechanism of action for 1-(3-azetidinyl)piperidine dihydrochloride. Synthesizing current pharmacological understanding and preclinical evidence, we will delve into its likely role as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), a critical regulator of synaptic transmission in the central nervous system. This document will elucidate the molecular interactions, signaling cascades, and the therapeutic rationale for targeting this pathway in various neurological and psychiatric disorders.

Introduction: A Scaffold of Neurological Interest

1-(3-azetidinyl)piperidine dihydrochloride belongs to a class of chemical structures that have garnered significant interest in the field of medicinal chemistry. The fusion of the rigid, four-membered azetidine ring with the versatile six-membered piperidine scaffold creates a unique three-dimensional conformation. This structural motif has been identified as a promising backbone for the development of agents targeting central nervous system (CNS) disorders. While direct pharmacological data on 1-(3-azetidinyl)piperidine dihydrochloride is limited, its structural similarity to known therapeutic agents points towards a specific and highly relevant mechanism of action: the modulation of glutamatergic neurotransmission.

Glutamate is the principal excitatory neurotransmitter in the mammalian brain, and its precise regulation is paramount for normal neuronal function. Dysregulation of the glutamate system is implicated in the pathophysiology of a wide array of CNS disorders, including schizophrenia, anxiety, depression, and substance use disorders.[1][2][3] One of the key players in maintaining glutamate homeostasis is the metabotropic glutamate receptor 2 (mGluR2).

The Central Target: Metabotropic Glutamate Receptor 2 (mGluR2)

The mGluR2 is a Class C G-protein coupled receptor (GPCR) encoded by the GRM2 gene in humans.[4] It plays a pivotal role in fine-tuning synaptic activity throughout the brain.

Structure and Localization

The mGluR2 protein is a seven-transmembrane receptor that functions as an obligate dimer.[5] It is predominantly located on presynaptic terminals of glutamatergic neurons, where it acts as an autoreceptor.[4][6] Its expression is concentrated in brain regions crucial for cognition and emotional regulation, such as the prefrontal cortex, hippocampus, and amygdala.[2]

Signaling Cascade: A Brake on Excitatory Transmission

Upon binding its endogenous ligand, glutamate, mGluR2 undergoes a conformational change that activates its associated intracellular signaling pathway. It is coupled to the Gαi/o subunit of the heterotrimeric G-protein complex.[4] The activation of Gαi/o leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7][8] This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, which is a critical step in reducing the release of glutamate from the presynaptic terminal.[7]

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 G_protein Gαi/o Protein mGluR2->G_protein AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channel G_protein->Ca_channel ATP ATP cAMP cAMP ATP->cAMP cAMP->Ca_channel Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Synaptic_cleft Synaptic Cleft

Figure 1: mGluR2 Signaling Pathway.

Core Mechanism of Action: Positive Allosteric Modulation

The primary hypothesized mechanism of action for 1-(3-azetidinyl)piperidine dihydrochloride and related compounds is not as a direct agonist at the glutamate binding site, but as a Positive Allosteric Modulator (PAM) of mGluR2.

The PAM Advantage

A PAM binds to a topographically distinct site on the receptor, known as an allosteric site.[1] This binding event does not activate the receptor on its own but rather enhances the affinity and/or efficacy of the endogenous ligand, glutamate.[9] This offers a more subtle and potentially safer mechanism of action compared to direct agonists, as PAMs only amplify the natural, physiological pattern of glutamate release, thereby preserving the temporal and spatial dynamics of neuronal signaling.[2] This can help to avoid the receptor desensitization often seen with continuous agonist exposure.[10]

The Azetidinyl-Piperidine Scaffold as an mGluR2 PAM

Research into novel mGluR2 PAMs has identified the 3-(azetidin-3-yl) moiety as a viable bioisosteric replacement for other chemical groups in known mGluR2 PAMs. This suggests that the azetidinyl-piperidine core of the topic compound is structurally well-suited to interact with the allosteric binding pocket of the mGluR2 receptor.

PAM_Mechanism cluster_receptor mGluR2 Receptor Dimer cluster_action Modulatory Action Receptor Orthosteric Site Allosteric Site Enhanced_Binding Enhanced Glutamate Affinity/Efficacy Receptor->Enhanced_Binding Conformational Change Glutamate Glutamate Glutamate->Receptor:ortho Binds PAM 1-(3-azetidinyl)piperidine (as a PAM) PAM->Receptor:allo Binds Increased_Signal Increased Gαi/o Signaling Enhanced_Binding->Increased_Signal Reduced_Release Reduced Glutamate Release Increased_Signal->Reduced_Release

Figure 2: Positive Allosteric Modulation of mGluR2.

Experimental Validation: A Roadmap for Characterization

To empirically determine the mechanism of action of 1-(3-azetidinyl)piperidine dihydrochloride, a series of well-established experimental protocols would be employed.

In Vitro Assays

The initial characterization would involve in vitro assays to confirm binding and functional activity at the mGluR2 receptor.

Assay TypePurposeKey Parameters Measured
Radioligand Binding Assay To determine if the compound binds to the mGluR2 receptor and to assess its affinity.Ki (inhibitory constant)
[³⁵S]GTPγS Binding Assay To measure the functional consequence of receptor binding (G-protein activation).EC₅₀ (half-maximal effective concentration), Emax (maximal effect)
cAMP Accumulation Assay To quantify the downstream effect of Gαi/o activation.IC₅₀ (half-maximal inhibitory concentration)
Thallium Flux Assay A functional assay in engineered cells to measure G-protein-coupled inwardly-rectifying potassium (GIRK) channel activation.[11]EC₅₀, Emax
Step-by-Step: cAMP Accumulation Assay Protocol
  • Cell Culture: Culture HEK293 cells stably expressing the human mGluR2 receptor.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of 1-(3-azetidinyl)piperidine dihydrochloride.

  • Stimulation: Add the test compound to the cells in the presence of a sub-maximal concentration (EC₂₀) of glutamate. Also include a positive control (a known mGluR2 PAM) and a negative control (vehicle).

  • Forskolin Challenge: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curve and calculate the IC₅₀ value.

In Vivo Models

Following in vitro confirmation, the compound's effects would be evaluated in animal models relevant to CNS disorders where mGluR2 modulation is considered therapeutic.

  • Phencyclidine (PCP)-induced hyperlocomotion: A model for screening antipsychotic-like activity.[12]

  • Elevated Plus Maze: A model to assess anxiolytic-like effects.

  • Forced Swim Test: A model for antidepressant-like activity.

  • Cocaine or Nicotine Self-Administration: Models to evaluate the potential for treating substance use disorders.[13]

Experimental_Workflow start 1-(3-azetidinyl)piperidine dihydrochloride in_vitro In Vitro Characterization start->in_vitro binding_assay Binding Assays (e.g., Radioligand) in_vitro->binding_assay functional_assay Functional Assays (e.g., cAMP, GTPγS) in_vitro->functional_assay in_vivo In Vivo Efficacy Models binding_assay->in_vivo functional_assay->in_vivo antipsychotic_model Antipsychotic Models (e.g., PCP-induced locomotion) in_vivo->antipsychotic_model anxiolytic_model Anxiolytic Models (e.g., Elevated Plus Maze) in_vivo->anxiolytic_model addiction_model Addiction Models (e.g., Self-Administration) in_vivo->addiction_model pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_optimization Lead Optimization antipsychotic_model->lead_optimization anxiolytic_model->lead_optimization addiction_model->lead_optimization pk_pd->lead_optimization

Figure 3: Experimental Workflow for Characterization.

Therapeutic Rationale and Clinical Landscape

The modulation of mGluR2 with PAMs represents a promising therapeutic strategy for a variety of CNS disorders characterized by excessive glutamatergic signaling.

  • Schizophrenia: By reducing presynaptic glutamate release, mGluR2 PAMs may help to normalize the hyperactivity in glutamatergic pathways thought to contribute to both positive and negative symptoms.[9]

  • Anxiety and Depression: The inhibitory effect of mGluR2 activation in limbic circuits may have anxiolytic and antidepressant effects.[2]

  • Substance Use Disorders: mGluR2 PAMs have shown promise in preclinical models of addiction by reducing drug self-administration and cue-induced relapse.[13][14]

  • Pain: The mGluR2 receptor is involved in the modulation of pain signals, and its activation may offer a novel analgesic mechanism.[7]

Several mGluR2 PAMs have advanced to clinical trials, though with mixed results, highlighting the complexities of translating preclinical findings to human patient populations.[15] Challenges in the field include achieving optimal pharmacokinetic properties and demonstrating clear efficacy in heterogeneous patient groups.[10]

Conclusion

While direct experimental data on 1-(3-azetidinyl)piperidine dihydrochloride is not yet widely published, its chemical structure strongly suggests a mechanism of action as a positive allosteric modulator of the mGluR2 receptor. This mechanism, which involves the fine-tuning of glutamatergic neurotransmission, holds significant therapeutic potential for a range of challenging CNS disorders. The experimental roadmap outlined in this guide provides a clear path for the validation of this hypothesis and the further development of this promising class of compounds. The continued exploration of mGluR2 PAMs, including those based on the azetidinyl-piperidine scaffold, represents a valuable and scientifically grounded approach to discovering novel medicines for neurological and psychiatric illnesses.

References

  • Is There a Path Forward for mGlu2 Positive Allosteric Modulators for the Treatment of Schizophrenia? ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ml400111g]
  • Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4360341/]
  • mGluR2-Positive Allosteric Modulators: Therapeutic Potential for Treating Cocaine Abuse? - PMC. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3055310/]
  • What are the therapeutic applications for mGluR2 modulators? Patsnap Synapse. [URL: https://www.patsnap.
  • Role of Metabotropic Glutamate Receptors in Neurological Disorders. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6374222/]
  • What mGluR2 modulators are in clinical trials currently? Patsnap Synapse. [URL: https://www.patsnap.
  • mGluR2 positive allosteric modulators: an updated patent review (2013-2018). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31161817/]
  • What are mGluR2 agonists and how do they work? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-mglur2-agonists-and-how-do-they-work]
  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2839233/]
  • Signaling specificity and kinetics of the human metabotropic glutamate receptors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6379010/]
  • Metabotropic glutamate receptor 2. Wikipedia. [URL: https://en.wikipedia.
  • Exploring the activation mechanism of metabotropic glutamate receptor 2. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2319024121]
  • Editorial: Metabotropic Glutamate Receptors and Neurological/Psychiatric Disorders. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6737227/]
  • (PDF) Metabotropic Glutamate Receptors in Central Nervous System Diseases. ResearchGate. [URL: https://www.researchgate.net/publication/279768564_Metabotropic_Glutamate_Receptors_in_Central_Nervous_System_Diseases]
  • Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056976/]
  • Discovery of dihydropyrazino-benzimidazole derivatives as metabotropic glutamate receptor-2 (mGluR2) positive allosteric modulators (PAMs). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31780081/]
  • Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2925821/]
  • Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3210214/]
  • Chemical structures of novel mGluR 2 PAM PET ligands. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-novel-mGluR-2-PAM-PET-ligands_fig1_329241940]
  • Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective. SciSpace. [URL: https://typeset.
  • From bench to bedside: mGluR2 positive allosteric modulators as medications to treat substance use disorders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27995279/]
  • Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) that decreases cocaine self-administration in rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21128652/]
  • Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6035136/]

Sources

synthesis of 1-(3-azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Azetidinyl)Piperidine Dihydrochloride

Abstract

This guide provides a comprehensive, technically detailed methodology for the , a valuable heterocyclic building block in modern medicinal chemistry. The synthesis is presented as a robust three-step sequence commencing with commercially available starting materials. The core transformations involve a strategic reductive amination to construct the key C-N bond, followed by a standard acid-mediated deprotection and subsequent salt formation. Each step is elucidated with detailed protocols, mechanistic insights, and justifications for the selected reagents and conditions, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction and Strategic Overview

1-(3-Azetidinyl)piperidine is a key structural motif and versatile intermediate, notably utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure combines a strained four-membered azetidine ring with a stable six-membered piperidine ring, offering unique conformational properties. The dihydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for storage and subsequent synthetic transformations.[3]

The synthetic strategy detailed herein is designed for efficiency and scalability, relying on well-established and high-yielding chemical transformations. The core of this approach is a three-step process:

  • N-Boc Protected Coupling: A reductive amination reaction between N-Boc-3-azetidinone and piperidine to form the protected intermediate, tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate. The use of the tert-butyloxycarbonyl (Boc) protecting group is critical to deactivate the azetidine nitrogen, preventing self-condensation or other side reactions and directing the reaction to the desired C3 position.[4]

  • Boc Deprotection: Acid-catalyzed removal of the Boc group to liberate the free secondary amine of the azetidine ring.

  • Salt Formation: Conversion of the resulting free base into the stable dihydrochloride salt by treatment with hydrochloric acid.

This linear approach provides a clear and reliable pathway to the target compound, with each step yielding intermediates that can be purified and fully characterized.

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Salt Formation start N-Boc-3-Azetidinone intermediate tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate start->intermediate NaBH(OAc)₃, DCE piperidine Piperidine piperidine->intermediate NaBH(OAc)₃, DCE freebase 1-(3-Azetidinyl)piperidine intermediate->freebase HCl / Dioxane product 1-(3-Azetidinyl)Piperidine Dihydrochloride freebase->product 2 eq. HCl

Caption: Overall three-step synthetic route to the target compound.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate

This step employs a reductive amination, a cornerstone of C-N bond formation in organic synthesis. The reaction proceeds in a one-pot fashion where the ketone (N-Boc-3-azetidinone) and the amine (piperidine) first form an iminium ion intermediate, which is then immediately reduced by a mild hydride agent, Sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

Causality of Reagent Selection:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is specifically chosen over more reactive hydrides like NaBH₄. Its reduced reactivity allows for the selective reduction of the iminium ion in the presence of the starting ketone. Furthermore, it is effective under the slightly acidic conditions generated by the acetic acid byproduct, which helps to catalyze iminium ion formation.[6]

  • 1,2-Dichloroethane (DCE): This aprotic solvent is ideal for this reaction as it effectively solubilizes the reactants and does not interfere with the hydride reagent.

Mechanism of Reductive Amination

Reductive_Amination cluster_reactants Reactants ketone N-Boc-3-azetidinone iminium Iminium Ion (Intermediate) ketone->iminium + Piperidine - H₂O amine Piperidine amine->iminium product N-Boc Protected Product iminium->product Reduction hydride [H⁻] from NaBH(OAc)₃ hydride->product

Caption: Mechanism of the one-pot reductive amination process.

Experimental Protocol:

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-3-azetidinone (1.0 eq) and 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Add piperidine (1.1 eq) to the solution and stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate as a clear oil or white solid.

Step 2: Deprotection of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate

The removal of the Boc protecting group is efficiently achieved under strong acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and subsequent decarboxylation to yield the free amine.[7]

Causality of Reagent Selection:

  • HCl in Dioxane (4M): This is a standard and highly effective reagent for Boc deprotection.[8] Dioxane is a suitable solvent, and the gaseous HCl byproduct from the workup is easily removed. This method directly sets up the subsequent formation of the hydrochloride salt. Trifluoroacetic acid (TFA) is another common choice, but its removal can sometimes be more difficult, and it would require a separate step to introduce the chloride counter-ion.[7]

Mechanism of Boc Deprotection

Boc_Deprotection boc_protected N-Boc Intermediate protonated Protonated Intermediate boc_protected->protonated Protonation free_amine 1-(3-Azetidinyl)piperidine (Free Base) protonated->free_amine Elimination & Decarboxylation byproducts CO₂ + Isobutylene protonated->byproducts h_plus H⁺ (from HCl) h_plus->protonated

Caption: Acid-catalyzed mechanism for the removal of the Boc group.

Experimental Protocol:

  • Dissolve the purified intermediate from Step 1 (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in dioxane (3-5 eq) dropwise. Gas evolution (CO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. This will yield the crude dihydrochloride salt.

  • For isolation of the free base (optional, but recommended for characterization), dissolve the crude salt in water, basify to pH >12 with 6N NaOH, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield 1-(3-azetidinyl)piperidine as an oil.

Step 3: Formation of 1-(3-Azetidinyl)Piperidine Dihydrochloride

This final step is a straightforward acid-base reaction to convert the purified free base into its stable, crystalline dihydrochloride salt.[3] Both the azetidine and piperidine nitrogens are basic and will be protonated.

Experimental Protocol:

  • Dissolve the purified free base, 1-(3-azetidinyl)piperidine (1.0 eq), in a minimal amount of a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or isopropanol.

  • Slowly add a solution of HCl (2.0-2.2 eq, e.g., 4M in dioxane or 2M in diethyl ether) to the stirred solution at 0 °C.

  • A white precipitate will form immediately. Continue stirring at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Dry the product under high vacuum to afford 1-(3-azetidinyl)Piperidine Dihydrochloride as a white to off-white crystalline solid.

Data Summary and Characterization

The identity and purity of the products at each stage should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

StepProduct NameMolecular FormulaMW ( g/mol )Typical YieldAnalytical Confirmation
1tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylateC₁₃H₂₄N₂O₂240.3485-95%¹H NMR, ¹³C NMR, ESI-MS
21-(3-Azetidinyl)piperidine (Free Base)C₈H₁₆N₂140.2390-99%¹H NMR, ¹³C NMR, ESI-MS
31-(3-Azetidinyl)Piperidine DihydrochlorideC₈H₁₈Cl₂N₂213.15>95%¹H NMR, ¹³C NMR, ESI-MS

Conclusion

The synthetic route outlined in this guide provides a reliable and efficient method for preparing 1-(3-azetidinyl)Piperidine Dihydrochloride. By leveraging a strategic protecting group strategy coupled with a robust reductive amination and standard deprotection/salt formation protocols, this valuable building block can be accessed in high yield and purity. The detailed explanations of procedural choices and underlying mechanisms are intended to empower researchers to confidently replicate and, if necessary, adapt this synthesis for their specific drug discovery and development programs.

References

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Available at: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • Artepal. 1-(Azetidin-3-yl)piperidine. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Available at: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. (2015). Available at: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(3-azetidinyl)Piperidine Dihydrochloride for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-azetidinyl)piperidine dihydrochloride, a research chemical with significant potential in drug discovery and development. By integrating foundational chemical principles with plausible research applications, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry. The narrative structure of this guide is designed to logically flow from the molecule's fundamental properties to its potential applications, supported by detailed protocols and visual aids to enhance understanding.

Section 1: Chemical and Physical Properties

1-(3-azetidinyl)piperidine dihydrochloride is a heterocyclic compound featuring both an azetidine and a piperidine ring. This unique structural combination imparts specific physicochemical properties that are of interest in medicinal chemistry. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for a research chemical intended for biological assays.

PropertyValueSource
Molecular Formula C₈H₁₈Cl₂N₂
Molar Mass 213.14 g/mol
Appearance White crystalline solid
Solubility Readily soluble in water
InChI Key IGPSPBNOEVKQBV-UHFFFAOYSA-N
SMILES String N1(CCCCC1)C2CNC2.Cl.Cl
Storage Store in a dark, dry, and well-ventilated place

Section 2: Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of 1-(3-azetidinyl)piperidine involves the reaction of a protected 3-aminoazetidine derivative with a suitable piperidine precursor, followed by deprotection and salt formation. One possible route involves the reductive amination of N-Boc-3-azetidinone with piperidine, followed by reduction of the resulting enamine and subsequent deprotection and salt formation.

Synthesis_of_1-(3-azetidinyl)piperidine_dihydrochloride cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection and Salt Formation N-Boc-3-azetidinone N-Boc-3-azetidinone Intermediate_Enamine N-Boc-3-(piperidin-1-yl)azetidin-3-ene N-Boc-3-azetidinone->Intermediate_Enamine Piperidine, Ti(OiPr)4 Piperidine Piperidine Piperidine->Intermediate_Enamine N-Boc-1-(3-azetidinyl)piperidine N-Boc-1-(3-azetidinyl)piperidine Intermediate_Enamine->N-Boc-1-(3-azetidinyl)piperidine NaBH4 or H2, Pd/C Final_Product 1-(3-azetidinyl)piperidine dihydrochloride N-Boc-1-(3-azetidinyl)piperidine->Final_Product HCl in Dioxane

A proposed synthetic workflow for 1-(3-azetidinyl)piperidine dihydrochloride.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-3-(piperidin-1-yl)azetidin-3-ene

  • To a solution of N-Boc-3-azetidinone (1 equivalent) in anhydrous toluene, add piperidine (1.2 equivalents) and titanium(IV) isopropoxide (1.2 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine intermediate.

Step 2: Synthesis of N-Boc-1-(3-azetidinyl)piperidine

  • Dissolve the crude enamine from Step 1 in methanol and cool to 0°C.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc protected product.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of 1-(3-azetidinyl)piperidine dihydrochloride

  • Dissolve the purified N-Boc-1-(3-azetidinyl)piperidine from Step 2 in a minimal amount of 1,4-dioxane.

  • Add a 4 M solution of hydrogen chloride in 1,4-dioxane (excess) dropwise at 0°C.

  • Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(3-azetidinyl)piperidine dihydrochloride as a white solid.

Section 3: Analytical Characterization

As this compound is supplied by some vendors for early discovery research, they may not provide analytical data. Therefore, researchers are responsible for confirming the identity and purity of the material. Standard analytical techniques for characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the geometry of the heterocyclic rings.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

MoietyAtom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Azetidine C3-H3.0 - 3.550 - 55
C2/C4-H₂3.5 - 4.055 - 60
Piperidine C2/C6-H₂ (axial)2.3 - 2.750 - 55
C2/C6-H₂ (equatorial)2.8 - 3.250 - 55
C3/C5-H₂1.5 - 1.825 - 30
C4-H₂1.4 - 1.723 - 28

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions. The dihydrochloride salt form will likely cause downfield shifts for protons adjacent to the nitrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (C₈H₁₆N₂), the expected exact mass is approximately 140.1313 g/mol . Electrospray ionization (ESI) in positive ion mode would likely show a prominent peak at m/z 141.1391 [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. Due to the basic nature of the compound, an acidic mobile phase modifier is recommended to ensure good peak shape.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as there is no strong chromophore) or Evaporative Light Scattering Detector (ELSD).

  • Column Temperature: 30°C.

Section 4: Potential Research Applications and Mechanism of Action

The structural motif of 1-(3-azetidinyl)piperidine suggests its potential utility in central nervous system (CNS) research. Both piperidine and azetidine moieties are prevalent in a wide range of biologically active compounds. Piperidine is a key scaffold in many CNS-active drugs, and its presence can influence properties such as blood-brain barrier permeability and receptor binding.[1][2]

Tachykinin Receptor Antagonism

A patent for "3-azetidinylalkylpiperidines" suggests their potential as tachykinin antagonists. Tachykinins are a family of neuropeptides that includes Substance P, Neurokinin A, and Neurokinin B. They exert their effects by binding to G-protein coupled receptors: NK₁, NK₂, and NK₃, respectively. These receptors are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

Antagonists of tachykinin receptors have been investigated for the treatment of a range of conditions, including chronic pain, depression, anxiety, and chemotherapy-induced nausea and vomiting. The structural features of 1-(3-azetidinyl)piperidine may allow it to interact with the binding pockets of tachykinin receptors, thereby blocking the downstream signaling pathways.

Tachykinin_Signaling_Pathway cluster_0 Tachykinin Receptor Activation cluster_1 Downstream Signaling cluster_2 Antagonist Action Tachykinin Tachykinin (e.g., Substance P) NK_Receptor Tachykinin Receptor (e.g., NK1) Tachykinin->NK_Receptor Binds to G_Protein Gq/11 G-protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_IP3 DAG & IP3 PIP2->DAG_IP3 PKC Protein Kinase C (PKC) DAG_IP3->PKC DAG activates Ca_Release Ca²⁺ Release DAG_IP3->Ca_Release IP3 triggers Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Response Ca_Release->Cellular_Response Antagonist 1-(3-azetidinyl)piperidine (Potential Antagonist) Antagonist->NK_Receptor Blocks

Sources

An In-depth Technical Guide to Elucidating the Biological Targets of 1-(3-azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule of Potential

1-(3-azetidinyl)Piperidine Dihydrochloride is a synthetic compound featuring a piperidine ring linked to an azetidine moiety. While direct pharmacological data for this specific molecule is not extensively documented in public literature, its structural components are prevalent in a wide array of biologically active agents. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmaceuticals targeting the central nervous system (CNS) and other systems.[1][2][3] Similarly, the strained four-membered azetidine ring is a valuable isostere in drug design, often used to confer unique conformational constraints and desirable physicochemical properties.[4]

This guide, therefore, adopts a scaffold-based predictive approach to identify and validate the potential biological targets of 1-(3-azetidinyl)Piperidine Dihydrochloride. We will delve into the probable protein families this compound may interact with, drawing parallels from structurally related molecules. Furthermore, we will provide robust, field-proven experimental protocols to systematically test these hypotheses, empowering researchers to uncover the therapeutic promise of this intriguing molecule.

Part 1: Primary Target Hypothesis - Neuromodulatory Receptors

The combination of the piperidine and azetidine rings strongly suggests a predisposition for interaction with neuromodulatory receptors, particularly those within the ligand-gated ion channel and G-protein coupled receptor (GPCR) superfamilies.

Nicotinic Acetylcholine Receptors (nAChRs): A High-Probability Target Family

The structural resemblance of the azetidinyl-piperidine scaffold to known nicotinic acetylcholine receptor (nAChR) ligands makes this receptor family a primary avenue of investigation.[4][5] nAChRs are crucial players in synaptic transmission in the CNS and peripheral nervous system, and their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[4][6]

Causality for Investigation:

  • The azetidine ring is a key component of potent nAChR modulators like Sazetidine-A.[4]

  • Piperidine derivatives have been extensively explored as ligands for various nAChR subtypes.[7]

  • The overall structure can be viewed as a novel scaffold that could potentially offer unique subtype selectivity and pharmacological profiles (agonist, antagonist, or allosteric modulator).

Dopamine and Serotonin Receptors: Exploring the Monoaminergic Landscape

Piperidine-containing compounds are well-represented among ligands for dopamine and serotonin receptors, which are critical targets for antipsychotic and antidepressant medications.[8][9]

Causality for Investigation:

  • A study of novel amide-piperidine derivatives revealed high affinity for D2 dopamine receptors, as well as 5-HT1A and 5-HT2A serotonin receptors.[8]

  • The modulation of these receptors is fundamental to treating a wide range of psychiatric disorders.

Part 2: Secondary Target Hypothesis - Enzymatic Inhibition

Beyond direct receptor interaction, the chemical architecture of 1-(3-azetidinyl)Piperidine Dihydrochloride suggests potential for enzymatic inhibition.

Acetylcholinesterase (AChE): A Plausible Target for Cognitive Enhancement

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. Numerous piperidine-based molecules have been developed as potent AChE inhibitors.[10]

Causality for Investigation:

  • The nitrogen atom within the piperidine ring can play a crucial role in binding to the active site of AChE.[10]

  • A novel piperidine derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as a highly potent AChE inhibitor.[10]

Part 3: Experimental Validation Workflow

A multi-tiered approach is essential to systematically evaluate the potential biological targets of 1-(3-azetidinyl)Piperidine Dihydrochloride. The following workflow provides a logical progression from broad screening to specific target validation.

Diagram: Experimental Workflow for Target Identification and Validation

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: In-depth Characterization a Receptor Binding Profiling (e.g., Eurofins SafetyScreen, CEREP BioPrint) c Dose-Response Binding Assays (Ki determination) a->c Identified Hits b Initial Enzyme Inhibition Assays (AChE, etc.) b->c Identified Hits d Functional Assays (e.g., Calcium Flux, cAMP, Electrophysiology) c->d Confirmed Binding e Mechanism of Action Studies (Agonist vs. Antagonist vs. Allosteric Modulator) d->e Confirmed Functional Activity f Cell-Based and In Vivo Models e->f Characterized MOA

Caption: A tiered experimental approach for target validation.

Tier 1: Broad Spectrum Screening

The initial step involves screening the compound against a broad panel of receptors and enzymes to identify primary hits.

Protocol 1: Radioligand Binding Assays for Receptor Profiling

  • Objective: To determine the binding affinity of 1-(3-azetidinyl)Piperidine Dihydrochloride to a wide range of CNS receptors.

  • Procedure:

    • Utilize a commercial service (e.g., Eurofins SafetyScreen) or in-house capabilities to screen the compound at a fixed concentration (typically 1-10 µM) against a panel of receptors, including various nAChR, dopamine, and serotonin subtypes.

    • Prepare cell membrane homogenates expressing the target receptor.

    • Incubate the membranes with a specific radioligand for the receptor of interest in the presence and absence of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding caused by the test compound.

  • Self-Validation: Include known reference compounds (agonists and antagonists for each receptor) as positive controls to ensure assay validity. A Z'-factor > 0.5 is considered robust.

Tier 2: Hit Confirmation and Functional Characterization

Any significant hits from the broad screening (>50% inhibition) should be followed up with more detailed studies.

Protocol 2: Dose-Response Binding Assays to Determine Affinity (Ki)

  • Objective: To quantify the binding affinity (Ki) of the compound for the confirmed target(s).

  • Procedure:

    • Perform the radioligand binding assay as described in Protocol 1, but with a range of concentrations of 1-(3-azetidinyl)Piperidine Dihydrochloride (e.g., from 1 pM to 100 µM).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Data Presentation:

Target ReceptorRadioligandKi (nM) of 1-(3-azetidinyl)Piperidine Dihydrochloride
e.g., α4β2 nAChR[³H]EpibatidineExperimental Value
e.g., D2 Dopamine[³H]SpiperoneExperimental Value
e.g., 5-HT2A Serotonin[³H]KetanserinExperimental Value

Protocol 3: Functional Assays for nAChR Modulation (Two-Electrode Voltage Clamp in Xenopus Oocytes)

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at specific nAChR subtypes.

  • Procedure:

    • Inject Xenopus laevis oocytes with cRNAs encoding the subunits of the nAChR subtype of interest (e.g., α4 and β2).

    • Allow 2-4 days for receptor expression.

    • Perform two-electrode voltage clamp recordings, holding the oocyte at a membrane potential of -70 mV.

    • Agonist testing: Apply increasing concentrations of 1-(3-azetidinyl)Piperidine Dihydrochloride and measure the evoked inward current.

    • Antagonist testing: Co-apply a fixed concentration of acetylcholine (ACh) with increasing concentrations of the test compound to determine its ability to inhibit the ACh-evoked current.

  • Self-Validation: Use known nAChR agonists (e.g., ACh, nicotine) and antagonists (e.g., mecamylamine) as positive controls.

Diagram: Potential Signaling Pathway for nAChR Modulation

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR nAChR ACh->nAChR Binds Na_Ca Na+/Ca2+ Influx nAChR->Na_Ca Depolarization Membrane Depolarization Na_Ca->Depolarization Ca_Signaling Ca2+-dependent Signaling Cascades Na_Ca->Ca_Signaling AP Action Potential Depolarization->AP Compound 1-(3-azetidinyl)Piperidine (Potential Modulator) Compound->nAChR Binds (Agonist/Antagonist?)

Caption: Modulation of nicotinic acetylcholine receptor signaling.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the biological targets of 1-(3-azetidinyl)Piperidine Dihydrochloride. Based on its chemical scaffolds, the most promising targets are likely to be nicotinic acetylcholine receptors, with other CNS receptors and acetylcholinesterase as plausible secondary targets. The proposed experimental workflow, from broad screening to detailed functional analysis, offers a robust pathway to elucidate the compound's mechanism of action. Successful identification of a high-affinity target will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology.

References

  • ChemBK. 1-(3-azetidinyl)Piperidine dihydrochloride. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • bepls. Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. [Link]

  • PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • AIR Unimi. Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. [Link]

  • PubMed Central. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. [Link]

  • PubMed. Discovery of a Novel Piperidine-Based Inhibitor of Cholesteryl Ester Transfer Protein (CETP) That Retains Activity in Hypertriglyceridemic Plasma. [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of 3-[5-(aryl-[1][11][12]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubMed Central. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. [Link]

  • Frontiers. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • PMC - NIH. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

Sources

An In-Depth Technical Guide to 1-(3-Azetidinyl)piperidine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of strained ring systems with privileged medicinal chemistry scaffolds offers a compelling strategy for navigating novel chemical space and optimizing drug-like properties. This guide provides a comprehensive technical overview of 1-(3-Azetidinyl)piperidine, presented as its dihydrochloride salt, a versatile building block gaining traction in contemporary drug discovery. We will dissect its core physicochemical attributes, explore robust synthetic methodologies, and illuminate its role as a key structural motif. By examining its impact on pharmacokinetic profiles and structure-activity relationships (SAR), this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Azetidinyl-Piperidine Scaffold

In the landscape of medicinal chemistry, piperidine rings are exceptionally common, recognized as "privileged scaffolds" due to their frequent appearance in clinically approved drugs and bioactive molecules.[1] Their conformational flexibility and ability to present substituents in defined three-dimensional orientations make them ideal for interacting with biological targets.[1] However, the quest for novel intellectual property and improved physicochemical properties necessitates evolution beyond traditional scaffolds.

The incorporation of an azetidine ring, a strained four-membered heterocycle, onto the piperidine core introduces a unique set of properties. Azetidines are prized for their ability to confer metabolic stability, enhance aqueous solubility, and act as rigid linkers that can precisely orient functional groups.[2] The combined 1-(3-Azetidinyl)piperidine scaffold thus represents a powerful convergence of these attributes: the proven utility of the piperidine core is augmented by the property-modulating effects of the azetidine moiety. The dihydrochloride salt form is typically employed to improve the compound's stability and handling characteristics as a solid.

Physicochemical Properties and Characterization

The inherent characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the foundation of rational drug design.

Structural and Physicochemical Data

The dihydrochloride salt form ensures that both the piperidine and azetidine nitrogens are protonated, significantly influencing solubility and solid-state properties.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₂₀Cl₂N₂Defines the elemental composition.
Molecular Weight 227.18 g/mol Falls within the typical range for fragment-based and lead-like molecules.
Form Dihydrochloride SaltEnhances stability, crystallinity, and aqueous solubility for easier handling and formulation.
Topological Polar Surface Area (TPSA) 28.2 Ų (of free base)Suggests good potential for cell membrane permeability and oral bioavailability.
Predicted logP ~1.5 (of free base)Indicates a favorable balance between lipophilicity and hydrophilicity.

Data is estimated based on standard computational models for the free base form, as the salt form properties are dominated by its ionic nature.

Analytical Characterization

Rigorous analytical confirmation is a prerequisite for any experimental work. A self-validating protocol ensures the identity, purity, and stability of the material.

Protocol: Standard Analytical Workflow

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A reversed-phase method is typically effective.[3]

    • Column: C18, 250 x 4.6 mm.[3]

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[3]

    • Detection: UV at ~210 nm (due to lack of a strong chromophore) or, more effectively, Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

    • Rationale: This method separates the main component from potential starting materials, byproducts, or degradation products. The acidic modifier ensures sharp peak shapes for the basic amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

    • ¹H NMR: Provides information on the proton environment. Expect complex, overlapping signals in the aliphatic region corresponding to the piperidine and azetidine rings. The chemical shifts will be downfield due to protonation by HCl.

    • ¹³C NMR: Confirms the number of unique carbon atoms in the structure.

    • Solvent: D₂O or DMSO-d₆.

    • Rationale: NMR is the gold standard for unambiguous structure elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight.

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Ion: [M+H]⁺ for the free base at m/z ~155.16.

    • Rationale: Provides rapid confirmation of the molecular weight of the parent molecule.

Synthesis and Manufacturing

The accessibility of a chemical scaffold is critical for its widespread adoption. The synthesis of 1-(3-azetidinyl)piperidine typically involves the coupling of a protected azetidine precursor with piperidine, followed by deprotection.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the C-N bond between the two rings, leading back to a piperidine nucleophile and an electrophilic azetidine synthon.

G Target 1-(3-Azetidinyl)piperidine Dihydrochloride Freebase 1-(3-Azetidinyl)piperidine Target->Freebase Add HCl Protected N-Boc-1-(3-Azetidinyl)piperidine Freebase->Protected Deprotection (e.g., TFA) Piperidine Piperidine Protected->Piperidine + Azetidinone N-Boc-3-azetidinone Protected->Azetidinone Reductive Amination

Caption: Retrosynthetic pathway for 1-(3-Azetidinyl)piperidine.

Detailed Synthesis Protocol

This protocol describes a common and reliable laboratory-scale synthesis via reductive amination.

Step 1: Reductive Amination

  • Objective: To form the C-N bond between the piperidine and azetidine rings.

  • Materials: N-Boc-3-azetidinone, piperidine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.

  • Procedure:

    • Dissolve N-Boc-3-azetidinone (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (N₂).

    • Add piperidine (1.1 eq) followed by a catalytic amount of acetic acid. Stir for 30 minutes at room temperature. The formation of the intermediate enamine/iminium ion is crucial.

    • Cool the reaction to 0 °C in an ice bath. Add STAB (1.5 eq) portion-wise, controlling any effervescence.

      • Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less moisture-sensitive than other hydrides like sodium cyanoborohydride, making the reaction more robust.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (N-Boc-1-(3-azetidinyl)piperidine) by column chromatography on silica gel.

Step 2: Boc Deprotection and Salt Formation

  • Objective: To remove the Boc protecting group and form the final dihydrochloride salt.

  • Materials: Purified N-Boc-1-(3-azetidinyl)piperidine, 4M HCl in 1,4-dioxane, diethyl ether.

  • Procedure:

    • Dissolve the purified intermediate in a minimal amount of methanol or DCM.

    • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

      • Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) group, releasing isobutylene and CO₂ gas. The large excess of HCl ensures the protonation of both nitrogen atoms to form the dihydrochloride salt.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the salt.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(3-azetidinyl)piperidine dihydrochloride as a white or off-white solid.

Role in Medicinal Chemistry and Drug Design

The true value of this scaffold lies in its application. It serves as a "3D fragment" that can improve key drug-like properties.[4]

Impact on Pharmacokinetics (ADME)

Pharmacokinetics (PK) describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion).[5][6] The azetidinyl-piperidine motif can favorably influence these parameters.

  • Absorption & Solubility: The basic nitrogen atoms of the scaffold are typically protonated at physiological pH. The dihydrochloride salt form ensures high aqueous solubility, which can aid in formulation and may improve absorption for orally administered drugs.[7]

  • Distribution: The scaffold's relatively low molecular weight and TPSA suggest it can readily distribute into tissues. However, its polarity (as a salt) will limit passive diffusion across the blood-brain barrier unless incorporated into a more lipophilic parent molecule.

  • Metabolism: Piperidine rings can be susceptible to metabolism, often through oxidation at carbons alpha to the nitrogen.[1] The presence of the bulky azetidine group at the 3-position of the piperidine may provide steric hindrance, potentially slowing metabolic attack at that site and improving the compound's half-life.[1][8]

  • Excretion: As a small, polar molecule, it is likely to be excreted renally.[5]

Structure-Activity Relationship (SAR) Insights

The 1-(3-azetidinyl)piperidine core provides two key vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space to optimize target engagement.[9]

G cluster_0 SAR Exploration Vectors Core Azetidinyl-Piperidine Core Vector1 Vector 1: Azetidine Nitrogen (Secondary Amine) Core->Vector1 Acylation, Sulfonylation, Alkylation Vector2 Vector 2: Piperidine Nitrogen (Tertiary Amine) Core->Vector2 Forms Quaternary Salt, Influences pKa, H-bond acceptor

Caption: Key modification points for SAR studies.

  • Vector 1 (Azetidine Nitrogen): This secondary amine is a key handle for derivatization. Acylation, sulfonylation, or alkylation at this position allows for the introduction of various pharmacophoric groups to interact with the target protein.[4] The rigidity of the azetidine ring ensures these substituents are held in a well-defined orientation.

  • Vector 2 (Piperidine Nitrogen): As a tertiary amine, this nitrogen is a key basic center and hydrogen bond acceptor. Its pKa will influence the overall charge of the molecule at physiological pH, affecting solubility, cell permeability, and potential interactions with acidic residues in a binding pocket.[1]

Field Insight: In drug discovery programs, replacing a simple dimethylamino group with a more complex cyclic amine like azetidinyl-piperidine can be a powerful strategy. This "ring expansion" can lead to improved metabolic stability and provide new vectors for optimizing potency and selectivity, often by accessing deeper pockets in the target protein.[10]

Conclusion and Future Perspectives

1-(3-Azetidinyl)piperidine dihydrochloride is more than just a chemical reagent; it is a strategic building block for the modern medicinal chemist. Its synthesis is straightforward, and its unique combination of a privileged scaffold with a strained ring system offers a compelling solution for overcoming common drug design challenges. By favorably modulating ADME properties and providing distinct vectors for SAR exploration, this scaffold is well-positioned to be a key component in the development of future therapeutics, particularly in areas like CNS disorders and oncology where fine-tuning physicochemical properties is paramount.[1]

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Summers, M. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl-N-Boc-pipecolic acids. Organic & Biomolecular Chemistry.
  • Pasha, M. A., et al. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. International Journal of Latest Technology in Engineering, Management & Applied Science, 14(10).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • ResearchGate. (2025).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). SynOpen, 07(01), e1-e12.
  • ChemHelpASAP. (2019). ADME & pharmacokinetics. YouTube.
  • Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1785-1788.
  • Fascinating pharmacokinetics: understanding ADME. (2025).
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

Sources

Azetidine-Piperidine Hybrid Scaffolds: A Technical Guide to Navigating Novel Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of structural rigidity and proven pharmacophoric elements presents a compelling strategy in modern medicinal chemistry. This guide delves into the burgeoning field of azetidine-piperidine hybrid scaffolds, a class of molecules that marries the unique three-dimensional character of the strained azetidine ring with the well-established pharmacological relevance of the piperidine motif. We will explore the foundational rationale for this hybridization, dissect key synthetic methodologies for constructing both spirocyclic and linked systems, analyze the resulting conformational and physicochemical properties, and highlight their successful application in diverse therapeutic areas, from central nervous system disorders to metabolic diseases. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both the conceptual framework and practical protocols necessary to leverage these powerful scaffolds in the pursuit of next-generation therapeutics.

The Strategic Imperative for Hybridization: Fusing Rigidity and Recognition

Saturated heterocycles are the bedrock of many pharmaceuticals, with the piperidine ring being one of the most ubiquitous fragments in drug design.[1] Its prevalence stems from its stable chair conformation and its ability to present substituents in defined axial and equatorial orientations, making it a reliable scaffold for interacting with biological targets.[1][2] However, the very flexibility that makes piperidine versatile can also lead to entropic penalties upon binding.

Enter the azetidine ring. This four-membered heterocycle, once considered a synthetic curiosity, is now recognized as a privileged scaffold.[3][4] Its high ring strain (approx. 25.2 kcal/mol) and conformational rigidity confer a distinct sp³-rich three-dimensionality to molecules.[5][6][7] Incorporating an azetidine can significantly improve metabolic stability, aqueous solubility, and other critical pharmacokinetic properties.[5][6]

The hybridization of these two motifs creates a scaffold that is more than the sum of its parts. It leverages the conformational constraint of the azetidine to lock portions of the molecule into a desirable bioactive conformation while retaining the piperidine's proven utility as a pharmacophoric anchor. This fusion generates novel exit vectors for chemical substituents, opening up previously inaccessible chemical space and allowing for finer tuning of a compound's structure-activity relationship (SAR).[8]

G Azetidine Azetidine High Rigidity Unique Exit Vectors Metabolic Stability Hybrid Azetidine-Piperidine Hybrid Enhanced 3D-Character Novel Chemical Space Improved PK/PD Profile Optimized Binding Azetidine->Hybrid  Fusion Piperidine Piperidine Proven Pharmacophore Versatile Substitution Established SAR Piperidine->Hybrid  Integration start Piperidine Chloroaldehyde step1 React with Chiral Amine (e.g., (R)-α-methylbenzylamine) in AcOH/MeOH start->step1 step2 Imine Intermediate (In situ) step1->step2 step3 Reductive Cyclization (NaCNBH₃) step2->step3 product Chiral Spiro[azetidine-piperidine] step3->product

Figure 2: Workflow for chiral spirocycle synthesis.

Experimental Protocol: Synthesis of Chiral Azetidine-Piperidines (56) [9]

  • Step 1: Imine Formation (in situ): To a solution of piperidine chloroaldehyde (53) in a mixture of acetic acid (AcOH) and methanol (MeOH) at 50 °C, add one equivalent of a chiral amine (e.g., 54). Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine.

    • Causality: The acidic medium (AcOH) catalyzes the dehydration step required for imine formation. Methanol serves as a suitable solvent. Heating accelerates the reaction rate.

  • Step 2: Reductive Cyclization: Cool the reaction mixture and add sodium cyanoborohydride (NaCNBH₃) portion-wise. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

    • Causality: NaCNBH₃ is a mild reducing agent that selectively reduces the imine C=N bond in the presence of other functional groups. The reduction is followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto the carbon bearing the chlorine atom, displacing it to form the strained azetidine ring.

  • Step 3: Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the chiral azetidine-piperidine (56).

Synthesis of Linked Scaffolds

For scaffolds like 1-(azetidin-3-yl)piperidine, where the two rings are directly linked, the aza-Michael addition is a highly efficient method.

Experimental Protocol: Aza-Michael Addition for 1-(Azetidin-3-yl)piperidine Derivatives [10]

  • Step 1: Prepare the Michael Acceptor: The starting material, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, is prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction.

    • Causality: This reaction creates an electron-deficient alkene (an α,β-unsaturated ester), which is highly susceptible to nucleophilic attack by an amine. The N-Boc group protects the azetidine nitrogen.

  • Step 2: Aza-Michael Addition: Dissolve the methyl 2-(N-Boc-azetidin-3-ylidene)acetate in a suitable solvent like methanol. Add 1.1 equivalents of piperidine. Stir the reaction at room temperature until completion (monitored by TLC/LC-MS).

    • Causality: The piperidine nitrogen acts as a nucleophile, attacking the β-carbon of the unsaturated ester. This is a conjugate addition reaction that proceeds readily without the need for a strong catalyst.

  • Step 3: Purification: Remove the solvent under reduced pressure. The resulting product, a 3-substituted 3-(acetoxymethyl)azetidine derivative with a piperidine moiety, can often be purified by simple crystallization or column chromatography. [10]The Boc-protecting group can be removed under acidic conditions if the free amine is desired.

Physicochemical Landscape and Conformational Control

The fusion of azetidine and piperidine rings creates a unique physicochemical profile that is critical for drug development.

PropertyAzetidine (Representative)Piperidine (Representative)Azetidine-Piperidine HybridRationale for Change
Molecular Weight LowerModerateIntermediateCombination of the two scaffolds.
Lipophilicity (logP) Lower (~1.3 for sulfonylamide) [11]Higher (~1.9 for sulfonylamide) [11]TunableThe hybrid's logP can be modulated by substitution, but the core is generally less lipophilic than bicyclic systems of similar size, aiding solubility.
Basicity (pKa) Weakly BasicModerately BasicBimodal or TunableThe presence of two nitrogen atoms with different electronic environments. The azetidine nitrogen is typically less basic due to ring strain. This can be exploited to avoid off-target interactions.
Aqueous Solubility High [11]Low to Moderate [11]Moderate to HighThe polar nature of the azetidine ring often enhances the solubility of the larger, more lipophilic piperidine component.
Conformation Rigid, Puckered RingFlexible (Chair/Boat) [12]Constrained FlexibilityThe rigid azetidine ring restricts the conformational freedom of the adjacent piperidine, pre-organizing the molecule for target binding.

Applications in Drug Discovery: Validated Case Studies

The theoretical advantages of azetidine-piperidine scaffolds are borne out in their successful application as modulators of key biological targets.

Case Study 1: Ghrelin Receptor Inverse Agonists

The ghrelin receptor, a GPCR, is implicated in obesity and metabolic disorders. Its high constitutive activity makes it a prime target for inverse agonists.

  • Challenge: Early leads often suffered from poor potency and undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, such as high lipophilicity (logP).

  • Solution: A spirocyclic piperidine-azetidine scaffold was identified as a promising starting point. [13]An efficient three-step synthesis allowed for rapid iteration and optimization.

  • SAR Insights: The research team discovered that distributing polarity across the molecule was key. By introducing an imidazo-thiazole acetamide and a phenyl triazole, the final compound 10n achieved a significantly lower logP and a marked improvement in binding affinity compared to the initial hit molecule. [13]This demonstrates the scaffold's ability to position diverse functional groups in a spatially effective manner to achieve both potency and drug-like properties.

Case Study 2: Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. [14][15]Inhibiting MAGL increases 2-AG levels, which has neuroprotective and anti-inflammatory effects.

  • Scaffold Role: A medicinal chemistry campaign identified that both azetidine and piperidine-derived carbamates were highly efficient covalent inhibitors of MAGL. [14][15]* Mechanism: The carbamate warhead forms a covalent bond with a catalytic serine residue in the MAGL active site. The azetidine or piperidine scaffold serves to correctly orient the carbamate for this reaction and provides the necessary interactions with the binding pocket to confer potency and selectivity.

  • Outcome: The optimized compound 6 , a 3-substituted azetidine carbamate, was a highly efficient and selective MAGL inhibitor that demonstrated the ability to elevate 2-AG levels in the brain in vivo. [14]This case highlights how these scaffolds can be used as platforms for delivering reactive functional groups in a targeted manner.

cluster_0 Endocannabinoid Signaling MAGL MAGL Enzyme AA Arachidonic Acid (Pro-inflammatory) MAGL->AA TwoAG 2-Arachidonoylglycerol (2-AG) (Endocannabinoid) TwoAG->MAGL Degradation Inhibitor Azetidine/Piperidine Carbamate Inhibitor Inhibitor->MAGL Covalent Inhibition

Figure 3: Inhibition of the MAGL pathway by azetidine/piperidine scaffolds.
Case Study 3: Modulators of Cholinergic and Dopaminergic Receptors

The piperidine ring is a classic component of ligands for muscarinic acetylcholine receptors (mAChRs) and dopamine receptors (DRs). [16][17]The introduction of an azetidine moiety serves as a powerful tool for SAR exploration.

  • mAChRs: Pethidine, a piperidine-based analgesic, is also a known mAChR antagonist. [17]Replacing or modifying parts of the piperidine scaffold with azetidine-containing bioisosteres can fine-tune receptor subtype selectivity (M1-M5), which is crucial for minimizing side effects in treatments for Alzheimer's disease or schizophrenia. [18][19]* DRs: The SAR for dopamine receptor modulators often points to a key interaction between a basic nitrogen (from the piperidine) and an aspartate residue in the receptor. [16]An azetidine-piperidine hybrid can maintain this critical interaction while using the azetidine portion to probe new regions of the binding pocket, potentially differentiating between receptor subtypes (e.g., D2 vs. D4) or switching from antagonistic to allosteric modulatory activity. [20]

Conclusion and Future Outlook

Azetidine-piperidine hybrid scaffolds represent a validated and highly promising strategy in drug discovery. By combining the conformational rigidity and favorable physicochemical properties of azetidines with the established pharmacological utility of piperidines, these hybrids provide a robust platform for developing novel therapeutics. They offer a unique opportunity to enhance three-dimensionality, improve ADME profiles, and explore new structure-activity relationships.

The future of this field will likely focus on:

  • Novel Synthetic Routes: Developing more efficient, stereoselective, and scalable syntheses to access a wider diversity of hybrid architectures. [21]2. Expanded Therapeutic Applications: Moving beyond CNS targets to explore their potential in areas like oncology, infectious diseases, and inflammation. [5][22]3. Fragment-Based Design: Utilizing azetidine-piperidine cores as rigid fragments for building more complex molecules with high ligand efficiency. [23] For drug development professionals, the azetidine-piperidine hybrid is not merely a new building block but a strategic tool for navigating complex biological targets and overcoming long-standing medicinal chemistry challenges.

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Sci-Hub. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health (NIH). [Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Semantic Scholar. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ResearchGate. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis of Azetidines. Progress in Chemistry. [Link]

  • Advances in synthesis and chemistry of azetidines. ResearchGate. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Designing Hybrids Targeting the Cholinergic System by Modulating the Muscarinic and Nicotinic Receptors: A Concept to Treat Alzheimer's Disease. MDPI. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. Semantic Scholar. [Link]

  • Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. [Link]

  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. MDPI. [Link]

  • Muscarinic acetylcholine receptor binding affinities of pethidine analogs. PubMed Central. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PubMed Central. [Link]

  • Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. PubMed. [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. [Link]

Sources

The Piperidine Scaffold: A Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and significant structural motifs in the landscape of modern medicinal chemistry. Its remarkable prevalence is underscored by its presence in a vast array of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[1][2] This guide provides a comprehensive technical overview of piperidine derivatives in pharmacology, delving into their fundamental chemistry, diverse therapeutic applications, key mechanisms of action, and the experimental methodologies underpinning their development.

The Privileged Scaffold: Physicochemical and Pharmacokinetic Advantages

The utility of the piperidine scaffold in drug design is deeply rooted in its unique stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents. This conformational rigidity is crucial for optimizing interactions with specific biological targets.[1] The integrated nitrogen atom provides a versatile handle for modulating key drug-like properties.[3][4]

The nitrogen atom can act as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor. This duality allows for the fine-tuning of a molecule's aqueous solubility and lipophilicity (LogP), critical parameters for oral bioavailability and membrane permeability.[3][4] Furthermore, the piperidine ring is relatively metabolically stable, enhancing the in vivo half-life of drug candidates.[4]

Diverse Pharmacological Applications of Piperidine Derivatives

The structural versatility of the piperidine moiety has led to its incorporation into a wide range of therapeutic agents targeting a multitude of diseases.[2][5]

Central Nervous System (CNS) Disorders

Piperidine derivatives are particularly prominent in the treatment of CNS disorders.

  • Antipsychotics: Drugs like Haloperidol and Risperidone, which feature a piperidine ring, are potent antagonists of dopamine D2 receptors, a key mechanism in the management of psychosis.[6]

  • Analgesics: The piperidine structure is a core component of potent opioid analgesics, including morphine, meperidine, and fentanyl, which exert their effects through interaction with μ-opioid receptors.[7][8]

  • ADHD Medications: Methylphenidate (Ritalin) contains a piperidine moiety and functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.[9]

  • Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain.[10][11]

Other Therapeutic Areas

The pharmacological reach of piperidine derivatives extends far beyond the CNS.

  • Antihistamines: Second-generation antihistamines such as Fexofenadine and Loratadine incorporate a piperidine ring and are widely used to treat allergic conditions.[]

  • Cancer: A growing number of piperidine-containing small molecules are being developed as anticancer agents. They target various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways.[1][2] For instance, piperine, a natural alkaloid containing a piperidine moiety, has been shown to inhibit the PI3K/Akt pathway in gastric cancer cells.[10]

  • Diabetes: Voglibose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes, is a piperidine derivative.[]

Key Signaling Pathways Modulated by Piperidine Derivatives

The therapeutic effects of piperidine-containing drugs are achieved through their interaction with a variety of cellular signaling pathways.

Dopaminergic Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and reward.[3] D1-like receptors (D1 and D5) are coupled to Gαs/olf and activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[] D2-like receptors (D2, D3, and D4), the primary targets for many antipsychotic piperidine derivatives, are coupled to Gαi/o, which inhibits adenylyl cyclase.[]

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor (Target of Antipsychotics) Dopamine->D2R Gai Gαi/o D2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonergic Signaling

Serotonin (5-HT) receptors are another major class of GPCRs targeted by piperidine-containing drugs, particularly those used for neuropsychiatric disorders. The 5-HT2A receptor, for example, is coupled to the Gq/G11 signaling pathway.[13] Activation of this receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).[13]

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gαq/11 HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several piperidine-containing compounds have been developed as inhibitors of this pathway.[14] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.[]

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K (Target of Piperidine Inhibitors) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Hydrogenation_Workflow Start Substituted Pyridine + Solvent + Catalyst Reactor High-Pressure Reactor Start->Reactor Hydrogenation Hydrogenation (H2, Pressure, Temperature) Reactor->Hydrogenation Workup Work-up (Filtration, Extraction) Hydrogenation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Purified Piperidine Derivative Purification->Product

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Pharmacological Characterization of 1-(3-azetidinyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine and azetidine heterocycles are foundational scaffolds in modern medicinal chemistry. Piperidine derivatives are prevalent in numerous classes of pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties and engage with a wide range of biological targets.[1][2] The azetidine ring, a four-membered heterocycle, offers a unique structural rigidity and sp³-rich character that can enhance metabolic stability, solubility, and receptor selectivity.[3][4] The compound 1-(3-azetidinyl)piperidine dihydrochloride (CAS No. 178312-57-7) merges these two privileged structures, suggesting a high potential for biological activity, particularly within the central nervous system (CNS).

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As its specific molecular target is not pre-defined in public literature, we present a logical, tiered strategy for target identification and pharmacological profiling. This approach moves from essential pre-assay compound management to broad target screening and culminates in detailed, robust protocols for quantifying ligand-receptor interactions. The methodologies described herein are designed to establish a compound's affinity, potency, and efficacy, providing the foundational data required for further drug development.

Section 1: Compound Management and Pre-Assay Validation

Before any biological evaluation, it is critical to establish the fundamental properties and handling procedures for the test compound. This ensures data integrity, reproducibility, and laboratory safety.

Compound Identity and Safety

1-(3-azetidinyl)piperidine dihydrochloride is typically supplied as a solid powder. Due diligence in handling is paramount.

  • Safety First: Always consult the Safety Data Sheet (SDS) before use. As a dihydrochloride salt, it is classified as an irritant, causing skin and serious eye irritation.[5][6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7] All handling of the solid compound should be performed in a chemical fume hood.

  • Compound Integrity: Note that some suppliers provide this compound "as-is" without extensive analytical data, placing the responsibility on the researcher to confirm identity and purity. If resources permit, independent confirmation via LC-MS and ¹H-NMR is recommended.

Property Value Source
CAS Number 178312-57-7[6][8]
Molecular Formula C₈H₁₆N₂ · 2HCl[6]
Molecular Weight 213.15 g/mol
Physical Form Solid / Powder
Hazard Codes H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation)[6]
Stock Solution Preparation and Solubility

The dihydrochloride salt form suggests good aqueous solubility. However, empirical determination is essential.

  • Primary Solvent Selection: Begin with sterile, deionized water or a standard biological buffer such as Phosphate-Buffered Saline (PBS) or HEPES-buffered saline.

  • Gravimetric Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM). Weigh a precise amount of the solid compound and dissolve it in the calculated volume of solvent. Use of a calibrated analytical balance is crucial.

  • Solubility Assessment: Observe the solution for any particulates. If not fully dissolved, gentle warming or sonication may be applied. If solubility remains an issue, a co-solvent like DMSO may be tested, though aqueous buffers are preferred to avoid solvent effects in assays. Note the final, clear concentration.

  • Storage and Aliquoting: Once dissolved, filter-sterilize the stock solution through a 0.22 µm filter. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[9]

Section 2: A Strategic Approach to Target Identification and Characterization

Given the novelty of the compound, a tiered screening approach is the most efficient path to identifying its primary biological target(s) and mechanism of action. This strategy prioritizes resource allocation by starting broad and progressively focusing on validated "hits."

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: Pharmacological Validation Compound 1-(3-azetidinyl)piperidine dihydrochloride Solubilize Prepare & Validate Stock Solution Compound->Solubilize Handling & QC Screening Broad Target Panel Screening (e.g., GPCR, Ion Channel Panels) Solubilize->Screening Hit_ID Identify Primary 'Hits' (e.g., Gi/o-coupled GPCR) Screening->Hit_ID Data Analysis Binding Receptor Binding Assay (Determine Affinity: Ki) Hit_ID->Binding Functional Functional Assays (Determine Potency/Efficacy: EC50, Emax) Hit_ID->Functional Profile Build Pharmacological Profile (Agonist, Antagonist, etc.) Binding->Profile Data Integration Functional->Profile Data Integration

Figure 1: A strategic workflow for the in vitro characterization of a novel compound.
Phase 2: Broad Target Screening

The most effective initial step is to screen the compound against a large, diverse panel of known biological targets. Commercial services (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) offer cost-effective profiling against hundreds of receptors, ion channels, transporters, and enzymes. The structural motifs of 1-(3-azetidinyl)piperidine suggest a focus on CNS targets, especially G-protein coupled receptors (GPCRs). A screening concentration of 1-10 µM is standard. The output will be a list of potential "hits" where the compound shows significant activity (e.g., >50% inhibition of radioligand binding).

Phase 3: Hit Validation with Orthogonal Assays

Any identified hits must be validated in-house using focused, quantitative assays. For this guide, we will assume a hypothetical hit from the screen: a Gi/o-coupled GPCR. To characterize the interaction, two distinct types of assays are required:

  • Binding Assays: These assays measure the physical interaction between the compound and the receptor, determining its affinity (Ki).[10][11]

  • Functional Assays: These assays measure the biological response initiated by the compound binding to the receptor, determining its potency (EC₅₀) and efficacy (Eₘₐₓ).[12][13]

The relationship between these assays provides a comprehensive view of the compound's pharmacology.

G Ligand Compound (Agonist) Receptor GPCR (Gi/o-coupled) Ligand->Receptor Binding (Measures Affinity, Ki) G_Protein GDP Gαβγ Receptor->G_Protein Activation G_Active GTPγS* Gα* Gβγ G_Protein:gdp->G_Active:gtp Nucleotide Exchange (Measures G-Protein Activation) AC Adenylyl Cyclase (AC) G_Active->AC Inhibition cAMP ↓ cAMP AC->cAMP Catalysis (Measures 2nd Messenger)

Figure 2: Simplified Gi/o-coupled GPCR signaling cascade and points of measurement.

Section 3: Detailed In Vitro Assay Protocols

The following protocols are generalized for characterizing a compound's interaction with a target Gi/o-coupled GPCR expressed in a recombinant cell line (e.g., HEK293 or CHO cells). Assay validation is a critical prerequisite to ensure robustness and reliability.[14][15][16]

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the receptor.[17][18]

  • Principle: A fixed concentration of radiolabeled ligand ([³H]- or [¹²⁵I]-labeled) and a membrane preparation containing the receptor of interest are incubated with increasing concentrations of the unlabeled test compound. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand specific for the target receptor.

    • Test Compound: 1-(3-azetidinyl)piperidine dihydrochloride.

    • Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand.

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well microplates.

    • Glass fiber filter mats (e.g., Whatman GF/B).

    • Scintillation cocktail and microplate scintillation counter.

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compound in binding buffer (e.g., 11-point curve from 100 µM to 1 pM final concentration).

    • In a 96-well plate, add in order:

      • 25 µL of binding buffer (for total binding) OR 25 µL of NSB control OR 25 µL of test compound dilution.

      • 25 µL of radioligand diluted in buffer (to a final concentration near its Kd).

      • 50 µL of cell membrane preparation diluted in buffer (protein concentration to be optimized, typically 5-20 µ g/well ).

    • Seal the plate and incubate at room temperature for a pre-determined time to reach equilibrium (e.g., 60-120 minutes).

    • Harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing rapidly with ice-cold binding buffer to separate bound from free radioligand.

    • Dry the filter mat completely.

    • Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (dpm) - Non-specific Binding (dpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model (sigmoidal dose-response curve) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This is a proximal functional assay that directly measures G-protein activation following receptor stimulation by an agonist. It is highly effective for Gi/o-coupled receptors.[12][13][19]

  • Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to a GPCR promotes the exchange of GDP for GTP. This assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog. Its incorporation into Gα subunits is a direct measure of receptor activation.[20]

  • Materials:

    • Cell membranes expressing the target receptor and G-proteins.

    • [³⁵S]GTPγS radiolabel.

    • GDP (Guanosine Diphosphate).

    • Test Compound.

    • GTPγS Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • Unlabeled GTPγS for non-specific binding determination.

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compound (agonist mode) or a fixed concentration of test compound plus serial dilutions of a known agonist (antagonist mode).

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer containing cell membranes (5-20 µg protein) and GDP (e.g., 10 µM final concentration).

      • 25 µL of test compound dilution or control.

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration).

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Terminate the reaction and separate bound from free radiolabel via rapid filtration, as described in Protocol 1.

    • Dry the filter mat and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding (in dpm or cpm) against the log concentration of the test compound.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

    • For antagonist activity, the EC₅₀ of the standard agonist will shift to the right. The antagonist's affinity (Kb) can be calculated using the Schild regression analysis.

Protocol 3: Cyclic AMP (cAMP) Functional Assay

This assay measures the downstream consequences of Gi/o activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[9][21]

  • Principle: Cells are first stimulated with an agent like forskolin to elevate basal cAMP levels. An agonist for a Gi/o-coupled receptor will inhibit this process, causing a measurable drop in cAMP. The amount of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF, ELISA, or AlphaLISA.[22][23]

  • Materials:

    • Whole cells expressing the target receptor.

    • Forskolin.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

    • Test Compound.

    • Commercial cAMP detection kit (e.g., from Meso Scale Discovery, PerkinElmer, R&D Systems).

    • Cell culture medium and plates.

  • Step-by-Step Methodology:

    • Seed cells into a 96- or 384-well plate and culture overnight.

    • Remove culture medium and replace with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes.

    • Add serial dilutions of the test compound.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM, an EC₈₀ concentration) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ (potency) of the compound's ability to reduce forskolin-stimulated cAMP levels.

Section 4: Data Interpretation and Pharmacological Profiling

Integrating the data from binding and functional assays is essential for classifying the compound's activity.

Figure 3: Logical integration of experimental data to define a compound's profile.
Interpreting the Results

The combination of affinity, potency, and efficacy defines the compound's pharmacological nature.

Scenario Binding Assay (Ki) Functional Assay (EC₅₀/IC₅₀) Functional Assay (Eₘₐₓ) Interpretation
1 Potent (e.g., low nM)Potent (e.g., low nM)~100% (relative to standard)Full Agonist
2 Potent (e.g., low nM)Potent (e.g., low nM)>0%, <100%Partial Agonist
3 Potent (e.g., low nM)No agonist activity0%Neutral Antagonist (Will shift agonist curve to the right)
4 Weak (e.g., high µM)Weak or Inactive0%Non-binder / Inactive
5 Potent (e.g., low nM)Potent (e.g., low nM)<0% (below basal)Inverse Agonist

Next Steps: Upon successful characterization at a primary target, further studies would involve:

  • Selectivity Profiling: Testing the compound against closely related receptor subtypes to determine its specificity.

  • Mechanism of Action Studies: Investigating downstream signaling pathways beyond G-protein activation or cAMP modulation.

  • Kinetic Binding Assays: Determining the association (kₒₙ) and dissociation (kₒff) rates to understand the compound's residence time on the receptor.

This structured approach provides a robust and scientifically rigorous pathway to elucidate the in vitro pharmacological profile of novel compounds like 1-(3-azetidinyl)piperidine dihydrochloride, transforming a chemical structure into a well-characterized biological tool.

References

  • Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Available at: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • ChemBK. 1-(3-azetidinyl)Piperidine dihydrochloride - Introduction. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Available at: [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Available at: [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available at: [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available at: [Link]

  • InfinixBio. How To Meet The Regulatory Requirements For Preclinical Assay Development. Available at: [Link]

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • PubMed Central. (2015). A Practical Guide to Immunoassay Method Validation. Available at: [Link]

  • AACC. Molecular Diagnostic Assay Validation. Available at: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. Available at: [Link]

  • Bio-Rad. Streamline Molecular Assay Verification & Validation. Available at: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

    • Safety Data Sheet. Available at: [Link]

  • PubMed Central. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • Chemspace. 1-(azetidin-3-yl)piperidine dihydrochloride | 178312-57-7. Available at: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Available at: [Link]

Sources

Application Notes and Protocols for 1-(3-azetidinyl)Piperidine Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its flexible, six-membered heterocyclic structure is adept at interacting with a variety of biological targets, contributing to activities ranging from neuroprotection to anticancer effects.[1][2] The incorporation of an azetidine moiety, a four-membered nitrogen-containing ring, introduces conformational rigidity and novel vectoral properties for molecular interactions. 1-(3-azetidinyl)Piperidine Dihydrochloride represents an intriguing combination of these two pharmacophores. While extensive biological data for this specific molecule is not yet prevalent in public literature, its structural components suggest potential applications in modulating cellular pathways. This document serves as a comprehensive guide for researchers to initiate studies with 1-(3-azetidinyl)Piperidine Dihydrochloride in a cell culture setting. It provides foundational protocols for handling, solubilization, and initial screening assays to determine cytotoxicity and potential biological activity.

Compound Profile

PropertyValueSource
Chemical Name 1-(3-azetidinyl)Piperidine Dihydrochloride
Synonyms 1-(azetidin-3-yl)piperidine dihydrochloride
CAS Number 178312-57-7[3]
Molecular Formula C₈H₁₆N₂ · 2HCl
Molecular Weight 213.15 g/mol [3]
Physical Form Solid/Powder
Solubility Soluble in water[4]

Safety and Handling

As a dihydrochloride salt, 1-(3-azetidinyl)Piperidine Dihydrochloride is expected to be a water-soluble, crystalline solid.[4] While specific toxicity data for this compound is limited, it is classified with GHS07 pictograms, indicating it can cause skin and eye irritation. Standard laboratory precautions should be observed.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[4][5]

  • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4][6]

  • Store the compound in a tightly sealed container in a cool, dry place.[4][6]

Preparation of Stock Solutions

Accurate and sterile preparation of stock solutions is critical for reproducible results in cell culture experiments. Given its dihydrochloride salt form, 1-(3-azetidinyl)Piperidine Dihydrochloride is anticipated to be soluble in aqueous solutions.

Materials:

  • 1-(3-azetidinyl)Piperidine Dihydrochloride powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Protocol:

  • Calculation of Mass for a 10 mM Stock Solution:

    • The molecular weight of 1-(3-azetidinyl)Piperidine Dihydrochloride is 213.15 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, the required mass can be calculated using the formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL (0.010 L) of a 10 mM stock solution:

      • Mass = 0.010 mol/L x 0.010 L x 213.15 g/mol = 0.0021315 g = 2.13 mg

  • Dissolution:

    • Aseptically weigh out 2.13 mg of 1-(3-azetidinyl)Piperidine Dihydrochloride powder and transfer it to a sterile 15 mL conical tube.

    • Add 10 mL of sterile, nuclease-free water or PBS to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Sterilization and Aliquoting:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage:

    • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), storage at 4°C may be acceptable, but stability should be verified.

Experimental Protocols

Determination of Cytotoxicity using MTT Assay

Before assessing the biological activity of 1-(3-azetidinyl)Piperidine Dihydrochloride, it is essential to determine its cytotoxic concentration range in the cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Workflow for Cytotoxicity Assessment:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of 1-(3-azetidinyl)Piperidine Dihydrochloride D Treat cells with varying concentrations of the compound C->D E Incubate for 24-72h D->E F Add MTT reagent to each well G Incubate for 2-4h F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm J Calculate cell viability (%) and plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for determining the cytotoxicity of 1-(3-azetidinyl)Piperidine Dihydrochloride using an MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1-(3-azetidinyl)Piperidine Dihydrochloride stock solution (10 mM)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.

    • Include a "vehicle control" (medium with the same concentration of the solvent used for the highest compound concentration, if applicable) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • From this curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Hypothetical Functional Assay: Neurite Outgrowth in a Neuronal Cell Line (e.g., PC12 or SH-SY5Y)

Given that piperidine-containing compounds have shown neuroprotective effects[1], a logical next step would be to investigate the effect of 1-(3-azetidinyl)Piperidine Dihydrochloride on neuronal differentiation, such as neurite outgrowth. This is a hypothetical protocol and should be optimized for the specific cell line and research question.

Workflow for Neurite Outgrowth Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging & Analysis A Seed neuronal cells on a coated plate (e.g., poly-L-lysine) B Incubate for 24h A->B C Treat cells with sub-toxic concentrations of the compound ± a neurotrophic factor (e.g., NGF) D Incubate for 48-72h C->D E Fix and stain cells (e.g., with β-III tubulin antibody) F Acquire images using fluorescence microscopy E->F G Quantify neurite length and number of neurites per cell F->G

Caption: A generalized workflow for assessing the effect of 1-(3-azetidinyl)Piperidine Dihydrochloride on neurite outgrowth.

Materials:

  • Neuronal cell line (e.g., PC12)

  • Appropriate cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

  • Plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine or collagen)

  • 1-(3-azetidinyl)Piperidine Dihydrochloride stock solution

  • Neurotrophic factor (e.g., Nerve Growth Factor, NGF) as a positive control

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and imaging software

Protocol:

  • Cell Seeding:

    • Seed cells on coated plates or coverslips at a low density to allow for clear visualization of individual cells and their processes.

    • Incubate for 24 hours.

  • Treatment:

    • Prepare treatment media containing sub-toxic concentrations of 1-(3-azetidinyl)Piperidine Dihydrochloride (as determined from the MTT assay).

    • Include the following experimental groups:

      • Vehicle control

      • Positive control (e.g., NGF at an optimal concentration)

      • Compound alone (at various concentrations)

      • Compound + NGF (to assess synergistic or potentiating effects)

    • Replace the existing medium with the treatment media and incubate for 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with 5% BSA.

    • Incubate with the primary antibody against a neuronal marker like β-III tubulin.

    • Wash and incubate with the corresponding fluorescently labeled secondary antibody and DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software (e.g., ImageJ/Fiji). Parameters to measure include:

      • Percentage of cells with neurites longer than the cell body diameter.

      • Average length of the longest neurite per cell.

      • Number of primary neurites per cell.

Data Interpretation and Troubleshooting

  • Cytotoxicity: A steep dose-response curve suggests a specific cytotoxic mechanism, while a shallow curve may indicate more general effects on cell health. If the IC₅₀ is very low, the compound is highly potent. If it is very high, it may have low toxicity at typical screening concentrations.

  • Neurite Outgrowth: An increase in neurite length or number in the presence of the compound compared to the vehicle control would suggest a positive effect on neuronal differentiation.

  • Troubleshooting:

    • Compound Precipitation: If the compound precipitates in the culture medium, try preparing fresh dilutions or using a lower concentration range. The use of a small amount of a biocompatible solvent like DMSO (typically <0.5%) in the initial stock solution preparation might be necessary if solubility in purely aqueous solutions is an issue at high concentrations, though the dihydrochloride form makes this less likely.

    • High Background in Assays: Ensure thorough washing steps in immunoassays and check for autofluorescence of the compound.

    • No Effect Observed: The compound may not be active in the chosen cell line or assay. Consider screening in different cell models or investigating other biological endpoints. The incubation time may also need optimization.

Conclusion

1-(3-azetidinyl)Piperidine Dihydrochloride is a compound of interest due to its hybrid structure containing both piperidine and azetidine rings. This guide provides a starting point for researchers to investigate its potential biological effects in cell culture. By first establishing a toxicity profile and then moving to functional assays, a systematic evaluation of this novel chemical entity can be achieved. The provided protocols are templates and should be adapted and optimized for the specific experimental context.

References

  • 1-(3-azetidinyl)Piperidine dihydrochloride - ChemBK. (URL: [Link])

  • Research progress on piperidine-containing compounds as agrochemicals. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

Sources

Application Note: High-Throughput Screening for Novel Modulators of G-Protein Coupled Receptors Using 1-(3-azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive framework for utilizing 1-(3-azetidinyl)piperidine dihydrochloride in high-throughput screening (HTS) campaigns aimed at the discovery of novel G-protein coupled receptor (GPCR) modulators. The piperidine scaffold is a highly privileged structure in modern medicinal chemistry, appearing in a vast array of approved therapeutics targeting the central nervous system, inflammatory diseases, and oncology.[1][2][3][4] This document outlines a detailed protocol for a cell-based HTS assay designed to identify antagonists of a hypothetical GPCR target, leveraging the structural features of 1-(3-azetidinyl)piperidine dihydrochloride as a representative screening compound. The methodologies described herein are grounded in established HTS principles, focusing on assay development, validation using the Z'-factor, and a tiered strategy for hit confirmation.

Introduction: The Scientific Rationale

The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of modern drug discovery, valued for its favorable physicochemical and pharmacokinetic properties.[3][5] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[5] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling critical interactions within receptor binding pockets. These attributes have led to the successful development of numerous piperidine-containing drugs, including analgesics, antipsychotics, and antihistamines.[6][7]

1-(3-azetidinyl)Piperidine Dihydrochloride: A Novel Scaffold for GPCR Antagonism

1-(3-azetidinyl)Piperidine Dihydrochloride is a small molecule featuring both a piperidine and an azetidine ring. This combination offers a unique three-dimensional architecture, suggesting its potential as a novel scaffold for targeting a variety of biological entities. For the purpose of this application note, we hypothesize that 1-(3-azetidinyl)piperidine dihydrochloride acts as an antagonist of a Gαs-coupled GPCR, a major class of receptors involved in a multitude of physiological processes. The protocols detailed below are designed to identify and characterize compounds that inhibit the signaling of this hypothetical GPCR.

High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[8][9] HTS campaigns can be broadly categorized into biochemical and cell-based assays.[10] Cell-based assays are particularly valuable for studying GPCRs, as they allow for the assessment of compound activity in a more physiologically relevant context.[11][12]

Assay Principle and Design

To identify antagonists of our hypothetical Gαs-coupled GPCR, we will employ a homogeneous, cell-based cAMP assay using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[13]

Assay Principle:

  • A cell line stably expressing the target GPCR is used.

  • Agonist stimulation of the Gαs-coupled GPCR leads to an increase in intracellular cyclic AMP (cAMP).

  • The HTRF® assay quantifies cAMP levels through a competitive immunoassay. A specific anti-cAMP antibody labeled with a Europium cryptate (donor) and a cAMP analog labeled with a second fluorophore (acceptor) are added to the cell lysate.

  • In the absence of intracellular cAMP, the antibody binds to the labeled cAMP analog, bringing the donor and acceptor into close proximity and generating a high FRET signal.

  • Intracellular cAMP produced by the cells competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

  • Antagonists of the GPCR will inhibit the agonist-induced increase in cAMP, thus restoring the FRET signal.

This "mix-and-read" format is highly amenable to automation and miniaturization, making it ideal for HTS.[14]

Materials and Reagents

  • Compound: 1-(3-azetidinyl)Piperidine Dihydrochloride (or other test compounds)

  • Cell Line: HEK293 cells stably expressing the target Gαs-coupled GPCR

  • Agonist: A known potent agonist for the target GPCR

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic

  • cAMP Assay Kit: HTRF®-based cAMP detection kit

  • Reagents: PBS, Trypsin-EDTA, DMSO

Experimental Workflow

The HTS workflow is a multi-step process designed to ensure data quality and identify robust hits.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: HTS Assay cluster_analysis Phase 3: Data Analysis & Hit Confirmation Compound_Prep Compound Plate Preparation Compound_Addition Addition of Test Compounds and Controls Compound_Prep->Compound_Addition Cell_Culture Cell Culture and Expansion Cell_Seeding Cell Seeding in 384-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Agonist_Stimulation Agonist Stimulation Compound_Addition->Agonist_Stimulation Lysis_Detection Cell Lysis and HTRF® Reagent Addition Agonist_Stimulation->Lysis_Detection Incubation Incubation Lysis_Detection->Incubation Plate_Reading Plate Reading (HTRF®) Incubation->Plate_Reading Data_QC Data Quality Control (Z'-factor) Plate_Reading->Data_QC Hit_ID Primary Hit Identification Data_QC->Hit_ID Hit_Confirmation Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Confirmation->SAR_Analysis

Caption: High-Throughput Screening Workflow for GPCR Antagonists.

Detailed Protocols

Assay Development and Validation

Before initiating the full screen, the assay must be optimized and validated to ensure it is robust and reliable.

Step-by-Step Protocol:

  • Cell Seeding Density Optimization: Seed cells at various densities (e.g., 2,500, 5,000, 10,000 cells/well) in a 384-well plate and incubate for 24 hours. Proceed with the agonist stimulation and cAMP detection to identify the cell density that provides the optimal signal window.

  • Agonist Concentration-Response Curve: Perform a concentration-response curve for the known agonist to determine its EC50 and EC80 values. The EC80 concentration will be used for the screening assay to ensure a robust signal that can be inhibited by an antagonist.

  • DMSO Tolerance: Test the effect of various DMSO concentrations (0.1% to 2%) on cell viability and assay signal to determine the maximum tolerable concentration.

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15][16][17][18] It is calculated using the following formula:

    Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

    • Procedure:

      • Prepare a 384-well plate with alternating columns of minimum and maximum signal controls.

      • Minimum Signal (Negative Control): Cells + EC80 Agonist + DMSO.

      • Maximum Signal (Positive Control): Cells + Vehicle + DMSO.

      • Run the assay and calculate the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the separation between positive and negative controls.≥ 0.5
Signal-to-Background Ratio of the mean of the maximum signal to the mean of the minimum signal.≥ 5
Coefficient of Variation (%CV) Measures the variability of the data within control wells.< 15%

Table 1: Assay Validation Parameters.

Primary HTS Protocol
  • Compound Plating: Prepare 384-well compound plates containing 1-(3-azetidinyl)piperidine dihydrochloride and other library compounds, typically at a concentration of 10 mM in DMSO. Dilute to the desired final screening concentration (e.g., 10 µM).

  • Cell Seeding: Seed the optimized number of cells per well into 384-well assay plates and incubate for 24 hours.

  • Compound Addition: Using an automated liquid handler, transfer the test compounds, positive controls (known antagonist or vehicle), and negative controls (DMSO) to the assay plates. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add the agonist at its pre-determined EC80 concentration to all wells except the positive controls.

  • Lysis and Detection: Add the HTRF® cAMP detection reagents (including lysis buffer) to all wells.

  • Incubation: Incubate the plates at room temperature for 60 minutes in the dark.

  • Plate Reading: Read the plates on an HTRF®-compatible plate reader, measuring the emission at both acceptor and donor wavelengths.

Data Analysis and Hit Identification
  • Calculate HTRF® Ratio: Calculate the ratio of the acceptor and donor fluorescence signals for each well.

  • Normalization: Normalize the data using the mean of the positive and negative controls on each plate to calculate the percent inhibition for each compound.

    % Inhibition = 100 * (1 - (Signalcompound - Meanneg_control) / (Meanpos_control - Meanneg_control))

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a pre-defined threshold, typically 3 standard deviations from the mean of the sample population.[19]

Hit Confirmation and Follow-up

Hits identified in the primary screen must undergo a series of confirmatory assays to eliminate false positives and characterize their activity.[20][21]

  • Re-testing: Re-test the primary hits under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Perform a 10-point concentration-response curve for all confirmed hits to determine their IC50 values.

  • Orthogonal Assays: Validate the hits in a different, label-free assay format to rule out compound interference with the primary assay technology.

  • Selectivity Profiling: Screen the confirmed hits against related GPCRs to assess their selectivity.

Hit Confirmation StagePurposeKey Metric
Primary Hit Re-test Confirm activity from the primary screen.Reproducible % Inhibition
Dose-Response Determine compound potency.IC50
Orthogonal Assay Rule out assay artifacts.Confirmed activity in a different assay format.
Selectivity Profiling Assess specificity for the target.IC50 at related targets.

Table 2: Tiered Hit Confirmation Strategy.

Conclusion

1-(3-azetidinyl)Piperidine Dihydrochloride represents a promising starting point for the discovery of novel GPCR modulators. The protocols outlined in this application note provide a robust framework for a high-throughput screening campaign, from initial assay development and validation to hit confirmation and characterization. By employing a scientifically rigorous, multi-tiered approach, researchers can confidently identify and advance promising lead compounds for further drug development.

References

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. (2011). PubMed. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Research Square. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). PubMed. [Link]

  • Finding the Right Biochemical Assay for HTS and Lead Discovery. (2025). YouTube. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). PMC - NIH. [Link]

  • (PDF) Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. (2007). Biochemical Society Transactions. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • The application of high-throughput screening to novel lead discovery. (1998). PubMed. [Link]

  • Analysis of High Throughput Screening Assays using Cluster Enrichment. (n.d.). PMC - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Live Cell-Based GPCR & PDE HTS Assays. (n.d.). eENZYME LLC. [Link]

  • Tools for GPCR drug discovery. (n.d.). PMC - NIH. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). The Royal Society of Chemistry. [Link]

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025). PMC. [Link]

  • Design and Implementation of High Throughput Screening Assays. (2025). ResearchGate. [Link]

  • High-throughput screening (HTS) confirmation rate analysis. (A) Primary... (n.d.). ResearchGate. [Link]

  • G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technol. (2014). Semantic Scholar. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). MDPI. [Link]

  • Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). (n.d.). ACS Publications. [Link]

  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. [Link]

  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. (2025). ResearchGate. [Link]

Sources

derivatization of 1-(3-azetidinyl)Piperidine Dihydrochloride for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 1-(3-Azetidinyl)piperidine Dihydrochloride for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the Azetidinyl-Piperidine Scaffold

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 1-(3-azetidinyl)piperidine framework represents a confluence of desirable properties. The piperidine moiety is a privileged structure, present in a multitude of approved pharmaceuticals, where it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique set of advantages.[3] Its inherent ring strain and constrained geometry provide unique exit vectors for substituents, enabling a more precise exploration of three-dimensional chemical space compared to larger, more flexible rings.[4][5] This sp³-rich character is increasingly sought after to improve the developability of drug candidates, moving away from the "flatland" of aromatic-heavy compounds.[6]

This guide provides a detailed technical overview and actionable protocols for the derivatization of the 1-(3-azetidinyl)piperidine dihydrochloride scaffold. The focus is on modifying the secondary amine of the azetidine ring, a key vector for diversification in Structure-Activity Relationship (SAR) studies. As a Senior Application Scientist, the following protocols are presented not merely as a series of steps, but as a strategic framework, explaining the causality behind each experimental choice to empower researchers in their quest for novel, optimized therapeutic agents.

Pillar 1: The Logic of Structure-Activity Relationship (SAR) Studies

The fundamental principle of an SAR study is that the biological activity of a molecule is directly related to its chemical structure.[7] By systematically modifying a lead compound's structure and observing the resulting changes in biological activity (e.g., potency, selectivity, efficacy), chemists can deduce which molecular features are critical for its desired effect.[8][9] This iterative process of design, synthesis, and testing guides the optimization of a lead compound into a clinical candidate with an improved therapeutic profile.[10]

The derivatization of the 1-(3-azetidinyl)piperidine core at the azetidine nitrogen allows for the exploration of several key interactions:

  • Probing Lipophilic Pockets: Introducing alkyl or aryl groups can enhance binding affinity through hydrophobic interactions.

  • Establishing Hydrogen Bonds: Incorporating amides, sulfonamides, or ureas introduces hydrogen bond donors and acceptors.

  • Modulating Physicochemical Properties: Altering substituents can fine-tune properties like solubility, lipophilicity (LogP), and polar surface area (PSA), which directly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

The workflow for a typical SAR campaign based on this scaffold is an iterative cycle of improvement.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Screening & Analysis cluster_outcome Outcome Start 1-(3-Azetidinyl)piperidine .2HCl Scaffold Deriv Derivatization (Acylation, Alkylation, etc.) Start->Deriv Purify Purification & QC (HPLC, NMR, MS) Deriv->Purify Screen Biological Screening (In Vitro Assays) Purify->Screen Compound Library SAR SAR Analysis (Data Interpretation) Screen->SAR SAR->Deriv Design Next Generation of Analogs Lead Optimized Lead Candidate SAR->Lead

Figure 1: Iterative workflow for SAR studies.

Pillar 2: Core Derivatization Protocols

The starting material, 1-(3-azetidinyl)piperidine dihydrochloride, is a salt. The secondary amine on the azetidine ring is protonated, rendering it non-nucleophilic. Therefore, the first and most critical step in any derivatization is the in situ neutralization with a suitable base to liberate the free amine.

Critical Consideration: Choice of Base A non-nucleophilic organic base is essential. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal choices. They are strong enough to deprotonate the ammonium salt but will not compete with the scaffold as a nucleophile. At least two equivalents of the base are required to neutralize the dihydrochloride salt. An additional equivalent is often needed to scavenge acid generated during the reaction (e.g., HCl from an acyl chloride).

Protocol 1: N-Acylation (Amide Formation)

This is one of the most robust and widely used reactions in medicinal chemistry. It introduces a planar amide bond, which is an excellent hydrogen bond acceptor and a moderate hydrogen bond donor, profoundly influencing molecular recognition.

Causality Behind the Protocol: The reaction proceeds via nucleophilic acyl substitution. The liberated secondary amine attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride). The use of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the acylating reagent. The reaction is typically run at 0 °C initially to control the exothermic reaction with highly reactive acyl chlorides, then allowed to warm to room temperature.

Step-by-Step Methodology:

  • To a solution of 1-(3-azetidinyl)piperidine dihydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration), add DIPEA (3.0 eq) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise as a solution in DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired N-acylated derivative.

ParameterReagent/ConditionRationale
Starting Material 1-(3-azetidinyl)piperidine·2HClCore scaffold
Base DIPEA or TEA (3.0 eq)Neutralizes HCl salt and scavenges reaction byproduct
Acylating Agent R-COCl or (R-CO)₂O (1.1 eq)Provides the acyl group for amide formation
Solvent Anhydrous DCM or THFAprotic; prevents reagent hydrolysis
Temperature 0 °C to Room TemperatureControls initial exothermicity
Purification Column ChromatographyIsolates pure product from salts and byproducts
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, offering a broader range of accessible derivatives than direct alkylation with alkyl halides.[11] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Causality Behind the Protocol: The choice of reducing agent is key to the success of this protocol. Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion intermediate that forms in the reaction mixture. This selectivity prevents side reactions and leads to cleaner product formation. The reaction is often performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid can be added to catalyze iminium ion formation, particularly with less reactive ketones.

Step-by-Step Methodology:

  • To a suspension of 1-(3-azetidinyl)piperidine dihydrochloride (1.0 eq) in DCM (approx. 0.1 M), add DIPEA (2.2 eq). Stir for 15-20 minutes.

  • Add the desired aldehyde or ketone (1.2 eq).

  • If the carbonyl compound is a ketone or a sterically hindered aldehyde, add glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: The reaction may foam slightly due to gas evolution.

  • Stir at room temperature for 4-24 hours (monitor by TLC or LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

ParameterReagent/ConditionRationale
Starting Material 1-(3-azetidinyl)piperidine·2HClCore scaffold
Base DIPEA or TEA (2.2 eq)Neutralizes HCl salt
Carbonyl Source Aldehyde or Ketone (1.2 eq)Provides the alkyl group
Reducing Agent NaBH(OAc)₃ (STAB) (1.5 eq)Selectively reduces the iminium intermediate
Solvent DCM or DCEAprotic; compatible with reagents
Catalyst (optional) Acetic Acid (0.1 eq)Catalyzes iminium ion formation

Pillar 3: Structural Verification and Purity Assessment

Synthesizing a library of compounds is meaningless without rigorous confirmation of their structure and purity. Each new derivative must be characterized using a combination of standard analytical techniques to create a self-validating system.[12]

Characterization_Flow cluster_analysis Analytical Characterization Crude Crude Product (Post-Workup) Purify Purification (Chromatography) Crude->Purify NMR ¹H & ¹³C NMR Purify->NMR Pure Fraction MS Mass Spectrometry (LC-MS) Purify->MS Pure Fraction HPLC Analytical HPLC Purify->HPLC Pure Fraction Final Verified Compound (>95% Purity) NMR->Final NMR->Final Structure Confirmed MS->Final MS->Final Correct Mass HPLC->Final HPLC->Final Purity Assessed

Figure 2: Workflow for compound characterization and validation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.[13]

    • ¹H NMR: Confirm the incorporation of the new substituent by observing its characteristic proton signals. Critically, the signal corresponding to the azetidine N-H proton (typically a broad singlet) should disappear upon derivatization.

    • ¹³C NMR: Confirm the presence of all carbons in the molecule, including those from the newly added group.

  • Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the synthesized compound.[14] The observed mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode) should match the calculated theoretical mass. LC-MS also provides an initial assessment of purity and reaction completion.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC trace using a standardized method (e.g., a 5-95% acetonitrile/water gradient over 10 minutes) is used to determine the final purity of the compound. For SAR studies, a purity of ≥95% is the standard requirement to ensure that the observed biological activity is attributable to the compound of interest and not an impurity.[15]

Conclusion

The 1-(3-azetidinyl)piperidine scaffold is a versatile and valuable starting point for drug discovery campaigns. By applying robust and well-understood derivatization reactions such as N-acylation and reductive amination, researchers can efficiently generate diverse libraries of analogs. This systematic exploration, underpinned by rigorous analytical characterization, is the essence of a successful SAR study. The protocols and strategies outlined in this guide provide a solid foundation for medicinal chemists to unlock the full potential of this privileged scaffold, accelerating the journey from an initial hit to a highly optimized drug candidate.

References

  • Oliynyk, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(21), 7399. Available at: [Link]

  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]

  • Grokipedia. (n.d.). Structure–activity relationship. Grokipedia. Available at: [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 264-288. Available at: [Link]

  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 4. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5734-5775. Available at: [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]

  • Mykhailiuk, P.K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • JoVE. (2024). Video: Structure-Activity Relationships and Drug Design. Journal of Visualized Experiments. Available at: [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]

  • ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF. Available at: [Link]

  • Boumoud, B., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc, 2016(4), 254-263. Available at: [Link]

  • Smith, T. J., et al. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 68(37), 7598–7603. Available at: [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. Available at: [Link]

  • Oliynyk, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1-(3-azetidinyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-azetidinyl)piperidine dihydrochloride is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring both a piperidine and an azetidine ring, offers a unique three-dimensional scaffold for the synthesis of novel chemical entities. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous analytical characterization is paramount to ensure identity, purity, quality, and consistency.[1][2][3][4] This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, aligning with Good Manufacturing Practice (GMP) principles.[1][2][3][4][5]

The protocols herein are designed for researchers, quality control analysts, and drug development professionals to establish a robust quality profile for 1-(3-azetidinyl)piperidine dihydrochloride. The integrated approach combines spectroscopic, chromatographic, and thermal analysis techniques to provide a holistic understanding of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-azetidinyl)piperidine dihydrochloride is presented below.

PropertyValueSource
Molecular Formula C₈H₁₆N₂ · 2HClCalculated
Molecular Weight 213.15 g/mol Calculated
Appearance Solid
InChI Key IGPSPBNOEVKQBV-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2CNC2.Cl.Cl
Overall Analytical Workflow

A multi-faceted analytical approach is required for the complete characterization of the molecule. The relationship between the different analytical techniques and the properties they elucidate is outlined in the workflow diagram below. This strategy ensures that structural identity, purity, and physicochemical properties are thoroughly assessed.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Physicochemical Properties Compound 1-(3-azetidinyl)piperidine Dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Confirms C-H framework & connectivity MS Mass Spectrometry (LC-MS) Compound->MS Confirms molecular weight & fragmentation FTIR FTIR Spectroscopy Compound->FTIR Identifies functional groups HPLC HPLC-UV/CAD/ELSD Compound->HPLC Determines purity & quantifies impurities DSC Differential Scanning Calorimetry (DSC) Compound->DSC Measures melting point & thermal events TGA Thermogravimetric Analysis (TGA) Compound->TGA Measures thermal stability & solvent content KF Karl Fischer Titration Compound->KF Quantifies water content

Caption: Integrated workflow for comprehensive analytical characterization.

Part 1: Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are foundational for confirming the chemical structure of 1-(3-azetidinyl)piperidine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Expected Spectral Features:

  • ¹H NMR: The spectrum will be complex due to the presence of two saturated heterocyclic rings. Protons on the piperidine and azetidinyl rings are expected in the aliphatic region (δ 1.5-4.0 ppm). The N-H protons of the dihydrochloride salt will likely appear as broad signals.

  • ¹³C NMR: Signals corresponding to the methylene groups of the piperidine ring are expected around δ 25-50 ppm, while the carbons of the azetidine ring will also appear in the aliphatic region.[6][7]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to allow for the exchange of labile N-H protons.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O). Calibrate the ¹³C spectrum accordingly.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is essential for confirming the molecular weight of the free base form of the molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines.[8]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid. The acid helps in the protonation of the amine for positive ion mode detection.

  • Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions (for sample introduction):

    • Column: A short C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

    • Source Temperature: 120-150 °C.

  • Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺ at m/z 141.14.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For 1-(3-azetidinyl)piperidine dihydrochloride, it is particularly useful for confirming the presence of the amine hydrochloride salt.[9][10][11]

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan before analyzing the sample. The resulting spectrum should be displayed in absorbance or transmittance mode.

  • Expected Characteristic Bands:

    • N-H Stretch (Ammonium Salt): A very broad and strong band in the region of 2400-3000 cm⁻¹. This is a key indicator of the hydrochloride salt.[9]

    • C-H Stretch (Aliphatic): Multiple sharp peaks between 2850-2950 cm⁻¹.

    • N-H Bend: Around 1570-1610 cm⁻¹.

    • C-N Stretch: In the fingerprint region, typically 1000-1250 cm⁻¹.

Part 2: Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and quantifying any related impurities.[12][13][14][15][16] Due to the polar nature of the analyte and its lack of a strong UV chromophore, method development can be challenging. A reversed-phase method with a polar-embedded or polar-endcapped column is recommended. Detection may require a Universal Detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if UV sensitivity is insufficient.

Protocol: HPLC Purity Method

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1.0 mg/mL.

    • Sensitivity Solution: Prepare a 1 in 100 dilution of the Sample Solution (0.01 mg/mL).

  • Instrumentation: An HPLC system with a UV detector and/or CAD/ELSD.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18, polar-endcapped (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 98 2
      20 80 20
      25 80 20
      26 98 2

      | 30 | 98 | 2 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm, or CAD/ELSD.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Calculation: Calculate the percentage of any impurity using the area normalization method.

HPLC_Workflow prep Sample Preparation (1 mg/mL in Mobile Phase) inject HPLC Injection (10 µL) prep->inject sep Chromatographic Separation (Polar-Endcapped C18, Gradient) inject->sep detect Detection (UV @ 210 nm or CAD/ELSD) sep->detect data Data Analysis (Peak Integration, % Purity) detect->data

Caption: Workflow for HPLC purity analysis.

Part 3: Physicochemical and Thermal Analysis

Thermal analysis techniques provide critical information on the solid-state properties of the material, including its melting point, thermal stability, and hydration state.[17][18][19][20]

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, a key indicator of purity, and to detect other thermal events like polymorphic transitions.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a vented aluminum DSC pan.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Initial Temperature: 25 °C.

    • Heating Rate: 10 °C/min.

    • Final Temperature: 300 °C (or a temperature beyond the observed melt).

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the content of volatile components, such as water or residual solvents.

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Thermal Program:

    • Initial Temperature: 25 °C.

    • Heating Rate: 10 °C/min.

    • Final Temperature: 400 °C.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Data Analysis: Analyze the TGA thermogram for any mass loss steps. Determine the temperature at which decomposition begins (onset) and quantify the percentage mass loss at different stages.

Karl Fischer Titration

Rationale: Karl Fischer titration is a specific and accurate method for the determination of water content, which is critical for hygroscopic materials like hydrochloride salts.[21][22][23][24][25]

Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: A calibrated volumetric Karl Fischer titrator.

  • Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.

  • Sample Analysis:

    • Accurately weigh a sufficient amount of the sample (to consume a reasonable volume of titrant) and add it directly to the titration vessel.

    • Titrate to the electrometric endpoint.

    • Perform the determination in triplicate.

  • Calculation: The instrument software will calculate the water content as a percentage (w/w).

Summary of Expected Analytical Data

TechniqueParameterExpected ResultPurpose
¹H NMR Chemical Shifts (δ) & MultiplicityComplex aliphatic signals (1.5-4.0 ppm)Structural Confirmation
¹³C NMR Chemical Shifts (δ)Aliphatic signals (25-50 ppm)Structural Confirmation
LC-MS (ESI+) Mass-to-Charge Ratio (m/z)[M+H]⁺ = 141.14Molecular Weight Confirmation
FTIR Wavenumber (cm⁻¹)Broad N-H stretch (2400-3000 cm⁻¹)Functional Group ID (Salt Form)
HPLC Peak Area %≥ 98.0%Purity Assessment
DSC Melting Point (Onset)Sharp endotherm, characteristic TₘIdentity and Purity
TGA Weight LossMinimal loss before decompositionThermal Stability
Karl Fischer Water ContentSpecification-dependent (e.g., ≤ 1.0%)Hydration State

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 1-(3-azetidinyl)piperidine dihydrochloride. The integration of spectroscopic, chromatographic, and thermal techniques ensures the unambiguous confirmation of its structure, the accurate assessment of its purity, and a thorough understanding of its key physicochemical properties. Adherence to these protocols will enable researchers and developers to ensure the quality and consistency of this valuable chemical building block, supporting its application in pharmaceutical research and development.

References

  • <921> WATER DETERMINATION (2011). The United States Pharmacopeial Convention.

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration.

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).

  • Good Manufacturing Practices (GMP) for APIs. The Pharma Master. (2024).

  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Pharmuni.

  • Understanding the Latest Revisions to USP <621>. Agilent.

  • GMP for The production of APIs. Arbor Pharmachem.

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. US Pharmacopeia.

  • <921> Water Determination - USP-NF ABSTRACT. USP-NF.

  • USP <621> Chromatography - DSDP Analytics. DSDP Analytics.

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Optica Publishing Group.

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). (2000).

  • <621> Chromatography. US Pharmacopeia (USP).

  • Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. Mettler Toledo.

  • <921> Water Determination. USP-NF. (2025).

  • usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION. US Pharmacopeia.

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. (2024).

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. (2025).

  • Thermal Analysis of Pharmaceuticals. ResearchGate.

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019).

  • Piperidine. Wikipedia.

  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

  • (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. ResearchGate.

  • Developing HPLC Methods. Sigma-Aldrich.

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. (2023).

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry.

  • Analysis of the FTIR spectrum of HCl. University of California, Santa Cruz.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.

  • 9.2: FTIR spectrum of HCl. Chemistry LibreTexts. (2023).

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. (2012).

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH. (2024).

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations. National Institutes of Health. (2023).

  • What are amine hydrochlorides? Reddit. (2022).

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. (2025).

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing).

  • Preparation and characterization of nano amitriptyline hydrochloride particles by spray freeze drying. PubMed. (2019).

  • (a) Pressure-driven reversible isothermal entropy changes on applying... ResearchGate.

  • 1-(3-Azetidinyl)piperidine dihydrochloride AldrichCPR. Sigma-Aldrich.

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. (2025).

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.

Sources

Application Notes and Protocols for the Utilization of 1-(3-Azetidinyl)piperidine Dihydrochloride in Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidinyl-Piperidine Scaffold

In the landscape of contemporary drug discovery, particularly within the realm of fragment-based design, the selection of core scaffolds is of paramount importance.[1] The deliberate fusion of privileged heterocyclic motifs offers a powerful strategy to navigate novel chemical space while retaining desirable physicochemical properties. The 1-(3-azetidinyl)piperidine scaffold is an exemplary embodiment of this principle, merging the three-dimensional character of the azetidine ring with the frequently utilized piperidine moiety.

Azetidines, as strained four-membered rings, are increasingly recognized as valuable components in medicinal chemistry.[2] Their inherent ring strain and non-planar geometry can confer improved solubility, metabolic stability, and novel three-dimensional exit vectors for fragment growing.[3][4] The piperidine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, known for its ability to modulate basicity, improve pharmacokinetic profiles, and engage in crucial receptor interactions.[5]

The combination of these two rings in 1-(3-azetidinyl)piperidine creates a bifunctional fragment with a reactive secondary amine on the azetidine ring, poised for derivatization, and a tertiary piperidine nitrogen that influences the overall properties of the molecule. This unique architecture has found application in modern therapeutic modalities, including the development of potent PROTAC (Proteolysis Targeting Chimera) degraders, highlighting its utility as a versatile linker and scaffold.[6] This guide provides detailed protocols and strategic insights for leveraging 1-(3-azetidinyl)piperidine dihydrochloride in the synthesis of diverse chemical libraries.

Physicochemical and Handling Properties

1-(3-Azetidinyl)piperidine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. This salt form necessitates specific considerations during reaction setup, primarily the liberation of the free amine for nucleophilic reactions.

PropertyValueSource
Chemical Name 1-(3-Azetidinyl)piperidine dihydrochloride-
CAS Number 178312-57-7[7]
Molecular Formula C₈H₁₈Cl₂N₂[7]
Molecular Weight 213.15 g/mol [7]
Appearance Solid[8]
Storage Inert atmosphere, 2-8°C[7]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[7]

Critical Handling Information:

  • Hygroscopicity: Amine salts are often hygroscopic. Store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound. Operations should be conducted in a well-ventilated fume hood.[9]

  • Neutralization: As a dihydrochloride salt, both nitrogen atoms are protonated. To utilize the nucleophilicity of the secondary azetidine amine in reactions such as amide coupling or reductive amination, at least two equivalents of a non-nucleophilic base must be added to the reaction mixture to generate the free base in situ.

Core Synthetic Protocols: Harnessing the Reactivity of the Azetidine Nitrogen

The primary site of reactivity for library diversification on the 1-(3-azetidinyl)piperidine scaffold is the secondary amine of the azetidine ring. The tertiary piperidine nitrogen is non-nucleophilic and does not participate in these common derivatization reactions.

Protocol 1: Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the azetidinyl-piperidine fragment to a wide array of carboxylic acids.[10] This protocol details a standard procedure using HATU, a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[11]

Rationale: The dihydrochloride salt is first neutralized with a non-nucleophilic base, N,N-diisopropylethylamine (DIEA), to unmask the reactive secondary amine of the azetidine. The carboxylic acid is then activated by HATU to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the liberated amine to form the stable amide bond.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagent 1-(3-Azetidinyl)piperidine dihydrochloride (1.0 eq) vessel Reaction Vessel (under N2 atmosphere) reagent->vessel acid Carboxylic Acid (1.1 eq) acid->vessel hatu HATU (1.2 eq) diea DIEA (2.5 - 3.0 eq) solvent Anhydrous DMF solvent->vessel add_diea Add DIEA, stir 5-10 min vessel->add_diea add_hatu Add HATU add_diea->add_hatu stir Stir at RT (1-4 hours) add_hatu->stir monitor Monitor by LC-MS stir->monitor quench Quench with H2O monitor->quench extract Extract with EtOAc quench->extract wash Wash organic layer (brine) extract->wash dry Dry (Na2SO4), filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product Final Amide Product purify->product

Caption: Amide coupling workflow.

Step-by-Step Methodology:

  • To a clean, dry reaction vial under an inert atmosphere (N₂), add 1-(3-azetidinyl)piperidine dihydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Add N,N-diisopropylethylamine (DIEA, 2.5-3.0 eq) to the stirred solution. It is crucial to use a slight excess of base to ensure complete neutralization of both hydrochloride salts and the carboxylic acid. Stir for 5-10 minutes at room temperature.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) in one portion.

  • Allow the reaction to stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Reductive Amination

Reductive amination provides a direct and efficient method for forming C-N bonds, allowing for the derivatization of the azetidine nitrogen with a diverse range of aldehydes and ketones.[12] This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent that is compatible with a wide range of functional groups.[4]

Rationale: The reaction proceeds in a one-pot fashion. The secondary amine of the azetidine (liberated by a base) first condenses with the carbonyl compound to form a transient iminium ion. This electrophilic intermediate is then immediately reduced in situ by the mild hydride donor, sodium triacetoxyborohydride, to yield the corresponding tertiary amine. The mildness of NaBH(OAc)₃ is key, as it does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagent 1-(3-Azetidinyl)piperidine dihydrochloride (1.0 eq) vessel Reaction Vessel (under N2 atmosphere) reagent->vessel carbonyl Aldehyde or Ketone (1.2 eq) carbonyl->vessel base DIEA (2.5 eq) solvent Anhydrous DCE solvent->vessel add_base Add DIEA, stir 5 min vessel->add_base add_reducing_agent Add NaBH(OAc)3 (1.5 eq) portion-wise add_base->add_reducing_agent stir Stir at RT (2-24 hours) add_reducing_agent->stir monitor Monitor by LC-MS stir->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash organic layer (brine) extract->wash dry Dry (Na2SO4), filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product Final Amine Product purify->product

Caption: Reductive amination workflow.

Step-by-Step Methodology:

  • To a clean, dry reaction vial under an inert atmosphere (N₂), add 1-(3-azetidinyl)piperidine dihydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent (approx. 0.1 M).

  • Add N,N-diisopropylethylamine (DIEA, 2.5 eq) and stir the mixture for 5 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5 minutes. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours. Reactions with aldehydes are typically faster than with ketones.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the final tertiary amine.

Library Design and Diversification Strategy

The true power of 1-(3-azetidinyl)piperidine dihydrochloride as a fragment lies in its capacity for rapid and systematic diversification. The single reactive handle on the azetidine ring allows for the generation of libraries where diversity is introduced from a single vector point, simplifying subsequent structure-activity relationship (SAR) analysis.

G cluster_rxn Diversification Reactions cluster_building_blocks Building Block Libraries cluster_products Diverse Product Library core 1-(3-Azetidinyl)piperidine Core Fragment AmideCoupling Amide Coupling core->AmideCoupling ReductiveAmination Reductive Amination core->ReductiveAmination AmideLibrary Amide Library (R-CO-N-Azetidinyl...) AmideCoupling->AmideLibrary Generates AmineLibrary Amine Library (R-CH2-N-Azetidinyl...) ReductiveAmination->AmineLibrary Generates Acids R-COOH (Carboxylic Acids) Acids->AmideCoupling Reacts with Carbonyls R-CHO / R-CO-R' (Aldehydes/Ketones) Carbonyls->ReductiveAmination Reacts with

Sources

experimental setup for testing 1-(3-azetidinyl)Piperidine Dihydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Topic: A Multi-Tiered Experimental Framework for the Pharmacological Characterization of 1-(3-azetidinyl)Piperidine Dihydrochloride Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-(3-azetidinyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in centrally active agents.[1] Analogs from this class have shown potential as modulators of various neuronal targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[2][3] Developing novel therapeutic agents from this chemical series requires a systematic and robust pharmacological evaluation pipeline. This guide provides a comprehensive, multi-tiered experimental framework designed to thoroughly characterize the biological activity of novel 1-(3-azetidinyl)piperidine analogs. Moving beyond a simple listing of steps, this document elucidates the scientific rationale behind each experimental choice, providing detailed, field-tested protocols from initial target binding assessment to functional characterization and preliminary in vivo efficacy evaluation. The workflow is designed to be a self-validating system, incorporating essential controls and data analysis standards to ensure the generation of reliable and reproducible data for drug development programs.

Introduction: The Rationale for a Phased Approach

The journey of a novel chemical entity from synthesis to a viable drug candidate is a process of systematic de-risking. For a versatile scaffold like 1-(3-azetidinyl)piperidine, which could potentially interact with multiple receptor systems, a broad-to-specific testing strategy is paramount. A phased approach prevents the costly pursuit of compounds with non-ideal properties and ensures that only the most promising candidates advance. Our proposed framework begins with fundamental physicochemical and binding assessments, progresses to detailed in vitro functional profiling, and culminates in relevant in vivo models of disease. This tiered system, visualized below, ensures a logical and resource-efficient characterization cascade.

Experimental_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Functional Profiling cluster_2 Phase 3: In Vivo Evaluation Compound_QC Compound QC (Purity, Solubility) Binding_Assay Primary Screen: Radioligand Binding Assays (Determine Affinity & Selectivity) Compound_QC->Binding_Assay Proceed if >95% pure & soluble Functional_Assays Secondary Screen: Functional Assays (Determine Potency & Efficacy) Binding_Assay->Functional_Assays Proceed if Ki < 1µM Gq_Assay Gq-coupled Receptors (e.g., M1, M3, M5) Calcium Flux Assay Functional_Assays->Gq_Assay Gi_Assay Gi-coupled Receptors (e.g., M2, M4) cAMP Accumulation Assay Functional_Assays->Gi_Assay Ion_Channel_Assay Ion Channels (e.g., nAChRs) Membrane Potential Assay Functional_Assays->Ion_Channel_Assay In_Vivo Tertiary Screen: In Vivo Models (Assess Efficacy & Target Engagement) Gq_Assay->In_Vivo Proceed if EC50/IC50 is potent & desired mode of action confirmed Gi_Assay->In_Vivo Proceed if EC50/IC50 is potent & desired mode of action confirmed Ion_Channel_Assay->In_Vivo Proceed if EC50/IC50 is potent & desired mode of action confirmed Cognition_Model Cognitive Models (e.g., Novel Object Recognition) In_Vivo->Cognition_Model Psychosis_Model Psychosis Models (e.g., Prepulse Inhibition) In_Vivo->Psychosis_Model

Caption: High-level experimental workflow for characterizing novel analogs.

Phase 1: Foundational Assessment & Target Binding

Before biological evaluation, the purity and solubility of each analog must be confirmed via methods like HPLC/UPLC and NMR.[4] Assuming the compounds meet quality standards (>95% purity), the first biological hurdle is to determine if they bind to relevant CNS targets. Given the prevalence of the piperidine moiety in cholinergic ligands, muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors are logical primary targets.[]

Protocol 2.1: Radioligand Binding Assay for Muscarinic Receptors

Principle of the Assay: This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand that has high, known affinity for the receptor.[6] The output is the inhibitor constant (Ki), a measure of binding affinity.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines (e.g., CHO, HEK293) stably expressing a single human mAChR subtype (M1-M5).[7]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer containing cell membranes (5-20 µg protein/well).

    • 25 µL of radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS, for general mAChR binding).[7] The concentration should be approximately at its Kd value.

    • 25 µL of test compound analog (at 10-12 different concentrations, e.g., 0.1 nM to 10 µM) or vehicle.

  • Control Wells:

    • Total Binding: Contains membranes, radioligand, and vehicle (no test compound).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Atropine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.

  • Detection: Allow filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: In Vitro Functional Characterization

A compound that binds to a receptor may act as an agonist (activator), antagonist (blocker), or allosteric modulator. Functional assays are essential to determine this mode of action and to quantify potency (EC50 for agonists) or inhibitory strength (IC50 for antagonists).

GPCR Signaling Pathways

Most mAChRs signal through canonical G-protein pathways. M1, M3, and M5 receptors couple to Gq proteins, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium.[][6] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and cause a decrease in cyclic AMP (cAMP).[][6] The choice of functional assay is therefore dictated by the receptor subtype of interest.

Gq_Signaling_Pathway Agonist Agonist (e.g., Acetylcholine) Receptor M1/M3/M5 mAChR Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates

Caption: The canonical Gq-protein signaling cascade for M1, M3, and M5 mAChRs.

Protocol 3.1: Calcium Flux Assay (for Gq-coupled Receptors)

Principle of the Assay: This method measures the activation of Gq-coupled receptors by detecting the subsequent release of calcium from intracellular stores.[8] A calcium-sensitive fluorescent dye is loaded into the cells; upon calcium binding, its fluorescence intensity increases, which can be measured in real-time.[9]

Methodology:

  • Cell Culture: Seed cells stably expressing the target receptor (e.g., M1, M3, or M5) into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash kit) according to the manufacturer's protocol.[6]

    • Often, this buffer will include probenecid, an anion-exchange transport inhibitor that prevents the cells from pumping the dye out.[6]

    • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified into its active form.

  • Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will add the test compounds at various concentrations and immediately begin reading fluorescence.

    • Agonist Mode: Add the test analog and measure the fluorescence increase.

    • Antagonist Mode: Pre-incubate the cells with the test analog for 15-30 minutes, then add a known agonist (like acetylcholine or carbachol) at its EC80 concentration and measure the inhibition of the fluorescence signal.

  • Data Analysis:

    • The change in relative fluorescence units (RFU) is proportional to the intracellular calcium concentration.

    • For agonists, plot the peak RFU against the log concentration to determine the EC50.

    • For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC50.

Protocol 3.2: cAMP Accumulation Assay (for Gi-coupled Receptors)

Principle of the Assay: This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.[10] To measure a decrease, the enzyme is first stimulated with forskolin, and the ability of the test compound to reduce the resulting cAMP level is quantified. Common detection methods include competitive ELISA or FRET-based biosensors.[11]

Methodology:

  • Cell Culture: Seed cells expressing the target receptor (e.g., M2 or M4) in a suitable assay plate.

  • Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes. This prevents the degradation of cAMP and amplifies the signal.

  • Compound Addition:

    • Agonist Mode: Add the test compound along with a fixed concentration of forskolin (a potent adenylyl cyclase activator).

    • Antagonist Mode: Pre-incubate with the test compound, then add a known agonist (e.g., quinpirole for D2 receptors, as a non-cholinergic example) plus forskolin.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, ELISA, or AlphaScreen) following the manufacturer's instructions.

  • Data Analysis: The signal is inversely proportional to the activity of the Gi-coupled receptor. Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Quantitative Data Summary Tables

Data from these assays should be tabulated for clear comparison of analog performance.

Table 1: Example Binding Affinity Data for Analogs at Muscarinic Receptors

Compound M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM) M1 Selectivity (fold vs M2/M3)
Analog 1 15.2 350.5 410.2 250.8 88.4 ~23x
Analog 2 250.1 18.5 35.7 12.1 205.3 -

| Atropine | 1.8 | 2.1 | 1.5 | 2.5 | 1.9 | Pan-Antagonist |

Table 2: Example Functional Potency Data for an M1-selective Agonist (Analog 1)

Assay Type Target Mode Potency (EC50/IC50, nM) Max Efficacy (% of ACh)
Calcium Flux M1 Agonist 25.6 95%
Calcium Flux M3 Agonist 850.3 45%
cAMP Assay M2 Agonist >10,000 No activity

| cAMP Assay | M4 | Agonist | >10,000 | No activity |

Phase 3: In Vivo Models for CNS Effects

Promising candidates with high in vitro potency and selectivity must be tested in whole-animal models to assess their potential therapeutic effects. For compounds targeting cholinergic systems, models of cognition and sensorimotor gating (relevant to schizophrenia) are highly appropriate.[12][13]

Protocol 4.1: The Novel Object Recognition (NOR) Test

Principle of the Assay: This test leverages the innate tendency of rodents to explore novel objects more than familiar ones. It is a measure of learning and memory.[12] Drug-induced cognitive enhancement can reverse deficits caused by pharmacological agents like scopolamine (a muscarinic antagonist) or phencyclidine (PCP).[13][14]

Methodology:

  • Apparatus: A simple open-field arena (e.g., 50x50x50 cm).

  • Habituation: For 2-3 days, allow each animal to freely explore the empty arena for 10 minutes to reduce anxiety and novelty-induced hyperactivity.

  • Dosing: Administer the test compound, vehicle, or a positive control at a predetermined time before the first trial (e.g., 30 minutes post-IP injection). If modeling a deficit, administer the disrupting agent (e.g., scopolamine) appropriately.

  • Training Trial (T1): Place two identical objects in the arena. Allow the animal to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a set period (e.g., 1 to 24 hours, depending on the memory phase being tested).

  • Test Trial (T2): Return the animal to the arena, where one of the familiar objects has been replaced with a new, novel object.

  • Data Analysis:

    • Calculate the total exploration time in T2.

    • Calculate a Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

    • A positive DI indicates successful memory, while a DI near zero suggests a memory deficit. A statistically significant increase in DI for a drug-treated group compared to a deficit model group indicates cognitive enhancement.

References

  • BenchChem. (2025).
  • Gomes, I., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Hill, S. J. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Artigas, F. (2013). Preclinical models of schizophrenia. International Journal of Neuropsychopharmacology. [Link]

  • Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]

  • Horner, A. E., et al. (2011). New translational assays for preclinical modelling of cognition in schizophrenia: The touchscreen testing method for mice and rats. TCN Lab. [Link]

  • Howland, J. G., et al. (2013). An Overview of Animal Models Related to Schizophrenia. PMC. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. [Link]

  • Henderson, B. J., et al. (2016). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. [Link]

  • Akao, T., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One. [Link]

  • Geyer, M. A., & Moghaddam, B. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. [Link]

  • NEUROFIT. (n.d.). In vivo models of Schizophrenia. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]

  • 7TM Antibodies. (n.d.). Muscarinic Acetylcholine Receptor Phosphorylation Assays. 7TM Antibodies. [Link]

  • Tayebati, S. K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. [Link]

  • Akao, T., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PubMed. [Link]

  • Garcia-Olivares, J., et al. (2017). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • JoVE. (2022). Characterization Of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. YouTube. [Link]

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PMC. [Link]

  • Isac, A., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. [Link]

  • Cid, J. M., et al. (2014). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central. [Link]

  • Kozikowski, A. P., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

Sources

Application Notes and Protocols: A Neuroscience Research Guide to 1-(3-azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 1-(3-azetidinyl)Piperidine Dihydrochloride, a novel chemical entity with potential applications in neuroscience research. Given the limited direct research on this specific compound, this guide is structured as a strategic framework for its characterization. We will leverage established principles of drug discovery and draw parallels from structurally related compounds to propose a systematic approach for elucidating its mechanism of action and potential therapeutic utility. This guide offers detailed, field-proven protocols for initial screening and subsequent in-depth analysis, designed to be a self-validating system for researchers.

Introduction: The Piperidine-Azetidine Scaffold in Neuroscience

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in hydrogen bonding make it a privileged structure for interacting with various CNS receptors.[1] Piperidine is not just a synthetic curiosity; it is an endogenous amine found in the mammalian brain, where it is thought to modulate synaptic mechanisms and influence emotional behavior, sleep, and extrapyramidal functions.[2]

The incorporation of an azetidine ring, a four-membered heterocycle, introduces unique structural constraints and physicochemical properties. Azetidine moieties can serve as bioisosteres for other cyclic structures, like piperidine or pyrrolidine, altering a compound's metabolic stability, lipophilicity, and target engagement. For instance, the replacement of a piperidine ring with an azetidine has been successfully employed in the development of serotonin-4 (5-HT₄) partial agonists, a receptor class implicated in cognitive function and neurodegenerative diseases.

The combined piperidine-azetidine scaffold, as seen in 1-(3-azetidinyl)Piperidine Dihydrochloride, presents an intriguing structural motif. Research into structurally related spirocyclic piperidine-azetidine compounds has identified them as inverse agonists of the ghrelin receptor.[3][4] The ghrelin receptor is a key player in regulating appetite, reward pathways, and cognitive processes, making it a significant target in neuroscience. This precedent strongly suggests that 1-(3-azetidinyl)Piperidine Dihydrochloride warrants investigation for its potential to modulate CNS targets.

This guide will outline a logical, multi-stage process for characterizing the neuropharmacological profile of this novel compound.

Initial Characterization and Handling

Before commencing biological assays, it is crucial to properly characterize and handle 1-(3-azetidinyl)Piperidine Dihydrochloride.

Table 1: Physicochemical Properties of 1-(3-azetidinyl)Piperidine Dihydrochloride

PropertyValueSource
CAS Number 178312-57-7
Molecular Formula C₈H₁₆N₂ · 2HCl
Molecular Weight 213.15 g/mol
Form Solid
Solubility Soluble in waterInferred from dihydrochloride salt form

Protocol 1: Preparation of Stock Solutions

  • Objective: To prepare a high-concentration stock solution for use in subsequent assays.

  • Materials:

    • 1-(3-azetidinyl)Piperidine Dihydrochloride powder

    • Sterile, deionized water or DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM). For a 5 mg sample (MW = 213.15 g/mol ), to make a 10 mM stock, you would dissolve it in 2.346 mL of solvent.

    • Add the calculated volume of solvent to the tube.

    • Vortex thoroughly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Stage 1: Broad-Spectrum CNS Target Screening

The initial step in characterizing a novel compound is to perform a broad screen against a panel of known CNS receptors, ion channels, and transporters. This will help to identify potential primary targets and off-target effects.

Workflow for CNS Target Screening

CNS_Target_Screening_Workflow start 1-(3-azetidinyl)Piperidine Dihydrochloride receptor_binding Radioligand Binding Assays (e.g., Eurofins SafetyScreen) start->receptor_binding Test at a fixed concentration (e.g., 10 µM) data_analysis Data Analysis: Determine Ki or IC50 values receptor_binding->data_analysis hit_identification Identify 'Hits' (e.g., >50% inhibition at 10 µM) data_analysis->hit_identification functional_assays Proceed to Stage 2: Functional Assays hit_identification->functional_assays For identified targets

Caption: A streamlined workflow for the initial CNS target screening of a novel compound.

Protocol 2: Radioligand Binding Assays

This protocol outlines a general approach. It is highly recommended to use a commercial service (e.g., Eurofins SafetyScreen, CEREP) for broad panel screening to ensure data quality and efficiency.

  • Objective: To determine the binding affinity of 1-(3-azetidinyl)Piperidine Dihydrochloride for a wide range of CNS targets.

  • Principle: The compound's ability to displace a known radiolabeled ligand from its receptor is measured.

  • Procedure (Conceptual):

    • Prepare cell membranes or tissue homogenates expressing the target receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]-ligand) and varying concentrations of the test compound.

    • After incubation, separate the bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.

    • Determine the IC₅₀ (concentration causing 50% inhibition) and subsequently the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Table 2: Suggested Initial CNS Target Panel

Receptor FamilySpecific Targets (Examples)Rationale
Cholinergic Nicotinic (α4β2, α7), Muscarinic (M1-M5)Piperidine is a core structure in many cholinergic agents.
Dopaminergic D1, D2, D3, D4, D5Key targets for antipsychotics and Parkinson's disease drugs.
Serotonergic 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₄, 5-HT₆, 5-HT₇Implicated in mood, cognition, and psychosis. Azetidine is an isostere in 5-HT₄ ligands.
Adrenergic α₁, α₂, β₁, β₂Important for mood, arousal, and cardiovascular function (off-target effects).
GABAergic GABAₐ, GABAₑPrimary inhibitory neurotransmitter system in the CNS.
Glutamatergic NMDA, AMPA, KainatePrimary excitatory neurotransmitter system in the CNS.
Ghrelin Receptor GHS-R1aBased on the activity of structurally similar piperidine-azetidine compounds.[3][4]

Stage 2: In Vitro Functional Characterization

Once a primary target is identified from the binding assays, the next step is to determine the functional activity of the compound at that target. Is it an agonist, antagonist, inverse agonist, or modulator?

Workflow for Functional Characterization

Functional_Characterization_Workflow start Identified Target from Stage 1 assay_selection Select Appropriate Functional Assay (e.g., Electrophysiology, Second Messenger Assay) start->assay_selection dose_response Generate Dose-Response Curve assay_selection->dose_response Test a range of concentrations determine_activity Determine Functional Activity: Agonist, Antagonist, etc. dose_response->determine_activity Calculate EC50 or IC50 in_vivo Proceed to Stage 3: In Vivo Studies determine_activity->in_vivo If promising activity is observed

Caption: A logical progression for determining the functional activity of the compound at its primary target.

Protocol 3: Functional Assay (Example: Calcium Mobilization for a Gq-coupled Receptor)

  • Objective: To measure the ability of the compound to activate a Gq-coupled receptor (e.g., M1 muscarinic receptor) and elicit an intracellular calcium response.

  • Materials:

    • CHO or HEK293 cells stably expressing the target receptor.

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS).

    • Known agonist and antagonist for the target receptor.

    • Fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and grow to confluence.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

    • Prepare a dilution series of 1-(3-azetidinyl)Piperidine Dihydrochloride in assay buffer.

    • To determine agonist activity, add the different concentrations of the compound to the cells and measure the fluorescence change over time.

    • To determine antagonist activity, pre-incubate the cells with the compound for a set period, then add a known concentration of the agonist (e.g., its EC₈₀) and measure the fluorescence change.

    • Analyze the data to generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Stage 3: In Vivo Behavioral Pharmacology

If the in vitro data are promising, the final preclinical step is to assess the compound's effects in vivo. This stage aims to determine if the compound is brain-penetrant and if it elicits a behavioral response consistent with its in vitro mechanism of action.

Protocol 4: In Vivo Target Engagement and Behavioral Assay (Example: Novel Object Recognition for Cognitive Enhancement)

  • Objective: To assess the pro-cognitive effects of the compound in a rodent model of memory.

  • Rationale: This assay is sensitive to compounds that modulate cholinergic and serotonergic systems, potential targets for 1-(3-azetidinyl)Piperidine Dihydrochloride.

  • Materials:

    • Adult male rodents (e.g., C57BL/6 mice or Wistar rats).

    • Open field arena.

    • Two sets of identical, non-threatening objects.

    • One set of novel objects.

    • Video tracking software.

  • Procedure:

    • Habituation: Allow the animals to freely explore the empty open field arena for 5-10 minutes for 2-3 days.

    • Dosing: Administer 1-(3-azetidinyl)Piperidine Dihydrochloride (at various doses, e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the training session.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

    • Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 24 hours).

    • Testing Phase: Place one of the familiar objects and one novel object in the arena and allow the animal to explore for 5 minutes.

    • Data Analysis: Use video tracking software to measure the time spent exploring the novel object versus the familiar object. Calculate a discrimination index (DI = [Time_novel - Time_familiar] / [Time_novel + Time_familiar]). A higher DI indicates better memory.

    • Statistical Analysis: Compare the DI of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

1-(3-azetidinyl)Piperidine Dihydrochloride is a novel compound with a promising structural scaffold for CNS activity. While direct research is currently lacking, a systematic investigation following the protocols outlined in this guide will enable researchers to effectively characterize its neuropharmacological profile. By starting with broad-spectrum screening and progressing through functional and behavioral assays, the scientific community can elucidate its mechanism of action and determine its potential as a tool for neuroscience research or as a lead compound for drug development.

References

  • Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287. [Link]

  • Elsevier Pure. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. [Link]

  • ResearchGate. (n.d.). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. [Link]

  • Kasé, Y., Miyata, T., & Kataoka, M. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

Sources

1-(3-azetidinyl)Piperidine Dihydrochloride as a tool compound for receptor studies

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

1-(3-Azetidinyl)piperidine Dihydrochloride: A Versatile Scaffold for Probing Muscarinic Receptor Structure and Function

Abstract

1-(3-Azetidinyl)piperidine dihydrochloride is a key heterocyclic building block, primarily utilized in medicinal chemistry as a scaffold for the synthesis of potent and selective ligands targeting G-protein coupled receptors (GPCRs), most notably the muscarinic acetylcholine receptors (mAChRs). While not typically employed as a standalone tool compound in functional assays, its rigid azetidine-piperidine core serves as a crucial structural element for developing novel chemical probes. This guide details the pharmacological context of this scaffold, its application in drug discovery, and provides detailed, field-proven protocols for characterizing novel derivatives synthesized from it. We will explore its use in establishing structure-activity relationships (SAR) and provide step-by-step methodologies for conducting in vitro binding and functional assays.

Compound Profile & Chemical Properties

1-(3-Azetidinyl)piperidine is a saturated bicyclic amine. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable for use in biological buffers following proper preparation. Its true value lies in its structural properties as a synthetic intermediate. The piperidine ring can act as a key interaction point with receptor targets, while the azetidine ring provides a vector for chemical modification to explore receptor pocket space and modulate pharmacological properties such as selectivity, potency, and pharmacokinetic profiles.

PropertyValue
IUPAC Name 1-(Azetidin-3-yl)piperidine dihydrochloride
CAS Number 289343-34-4
Molecular Formula C₈H₁₆N₂ · 2HCl
Molecular Weight 213.15 g/mol
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage Store at 2-8°C, desiccated. Protect from light.

Pharmacological Context & Application in Drug Discovery

The primary utility of the 1-(3-azetidinyl)piperidine scaffold is in the synthesis of ligands for muscarinic acetylcholine receptors (mAChRs), which are critical drug targets for a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Rationale for Use as a Muscarinic Receptor Scaffold

The piperidine nitrogen is basic and is typically protonated at physiological pH, allowing it to form a key ionic interaction with a conserved aspartate residue (Asp) in the third transmembrane domain (TM3) of all aminergic GPCRs, including muscarinic receptors. This interaction is a critical anchor point for many orthosteric ligands. The azetidine ring then serves as a rigid spacer, projecting substituents into other binding pockets to confer selectivity and potency. For example, derivatives of this scaffold have been instrumental in developing agonists with selectivity for the M1 and M4 receptor subtypes, which are of high interest for treating cognitive deficits.

The Drug Discovery Workflow

The use of 1-(3-azetidinyl)piperidine dihydrochloride is an early-stage step in a typical medicinal chemistry campaign. The goal is to synthesize a library of related compounds (analogs) and test them to understand how chemical changes affect receptor binding and function. This process, known as developing a Structure-Activity Relationship (SAR), is fundamental to modern drug design.

cluster_0 Discovery & Synthesis Phase cluster_1 In Vitro Characterization Phase cluster_2 Analysis & Decision Making scaffold 1-(3-Azetidinyl)piperidine Scaffold synthesis Parallel Synthesis of Analog Library scaffold->synthesis Starting Material library Novel Compound Library (e.g., 'Compound X') synthesis->library Generates binding Radioligand Binding Assay (Affinity - Ki) library->binding Primary Screen functional Functional Assay (Potency - EC50 & Efficacy) library->functional Secondary Screen sar Establish SAR (Structure-Activity Relationship) binding->sar functional->sar lead Lead Candidate Selection sar->lead

Caption: Drug discovery workflow using the 1-(3-azetidinyl)piperidine scaffold.

Experimental Protocols: Characterizing a Novel Derivative

The following protocols are designed to characterize a hypothetical novel compound, "Compound X," which is a derivative of the 1-(3-azetidinyl)piperidine scaffold. These assays are standard in the field for determining a compound's affinity and functional activity at a specific receptor, in this case, the human muscarinic M1 receptor (hM1).

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of Compound X by measuring its ability to compete with a known high-affinity radioligand for binding to the hM1 receptor.

Principle: Cell membranes expressing hM1 are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound (Compound X). The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Materials:

  • Cell Membranes: Commercially available or in-house prepared membranes from CHO or HEK293 cells stably expressing hM1.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity ~80 Ci/mmol.

  • Test Compound: Compound X, prepared as a 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Agent: Atropine, 10 µM final concentration.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates (e.g., Millipore Multiscreen).

Procedure:

  • Preparation: Thaw hM1 cell membranes on ice. Dilute in ice-cold Assay Buffer to a final concentration of 5-10 µg protein per well.

  • Compound Dilution: Perform a serial dilution of Compound X in Assay Buffer to achieve final concentrations ranging from 10 pM to 100 µM. Also prepare solutions for Total Binding (buffer only) and Non-Specific Binding (10 µM Atropine).

  • Assay Plate Setup: To each well of the 96-well plate, add in the following order:

    • 50 µL of Assay Buffer.

    • 25 µL of the appropriate Compound X dilution (or buffer for Total, or Atropine for NSB).

    • 25 µL of diluted [³H]-NMS (final concentration ~0.5 nM, approximately the Kd value).

    • 100 µL of diluted hM1 membranes.

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Place the filter plate on a vacuum manifold. Rapidly aspirate the contents of the wells to trap the membranes on the filter.

  • Washing: Wash each well 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add 200 µL of scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of Compound X.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of specific [³H]-NMS binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep Prepare Reagents: Membranes, [3H]-NMS, Compound X dilutions plate Add Reagents to 96-well Filter Plate prep->plate incubate Incubate 90 min @ RT to Reach Equilibrium plate->incubate harvest Harvest onto Filter Plate via Vacuum Manifold incubate->harvest wash Wash 3x with Ice-Cold Buffer harvest->wash count Add Scintillant & Read CPM wash->count analyze Calculate IC50 & Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for the radioligand competition binding assay.

Protocol 2: Gq-Coupled Calcium Mobilization Functional Assay

This assay determines the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Compound X as an agonist at the hM1 receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).

Principle: Cells expressing hM1 are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the receptor, Gq protein activation leads to the release of calcium from intracellular stores, causing a transient increase in fluorescence that can be measured in real-time.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing hM1.

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: Carbachol or Acetylcholine (full muscarinic agonists).

  • Test Compound: Compound X, prepared as a 10 mM stock in DMSO.

  • Fluorescence Plate Reader: Equipped with injectors and appropriate filters for the chosen dye (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the hM1-expressing cells into black-walled, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid in Assay Buffer). Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Plate Preparation: In a separate 96-well plate, prepare 5X final concentration serial dilutions of Compound X and the positive control (Carbachol) in Assay Buffer.

  • Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm) over time.

  • Compound Addition: Program the instrument to add 25 µL from the compound plate to the cell plate after establishing a stable baseline reading.

  • Data Acquisition: Continue to record the fluorescence signal for 2-3 minutes after compound addition to capture the full calcium transient.

Data Analysis:

  • Determine the peak fluorescence response for each well after compound addition.

  • Normalize the data by expressing the response as a percentage of the maximum response achieved with the saturating concentration of the full agonist, Carbachol. (% Activity = (Response_CompoundX / Response_MaxCarbachol) * 100).

  • Plot the normalized response against the log concentration of Compound X.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy relative to the control agonist).

References

  • Haga, T., Kruse, A.C., Asada, H., Kobayashi, T., Shiroishi, M., & Haga, K. (2012). Structure of the M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547–551. [Link]

  • Bridges, T.M., Marlo, J.E., & Lindsley, C.W. (2009). Classics in chemical neuroscience: carbachol. ACS Chemical Neuroscience, 1(1), 21–30. [Link]

Application Note: Protocol for the Preparation of 1-(3-azetidinyl)Piperidine Dihydrochloride Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the dissolution and preparation of 1-(3-azetidinyl)Piperidine Dihydrochloride for use in research and drug development settings. The protocol emphasizes best practices to ensure solution stability, concentration accuracy, and experimental reproducibility. It covers compound properties, safety precautions, detailed procedures for creating stock and working solutions, and recommendations for storage and quality control.

Introduction: The Criticality of Proper Solubilization

1-(3-azetidinyl)Piperidine Dihydrochloride is a small molecule of interest in various chemical and pharmaceutical research domains. As a dihydrochloride salt, it is engineered for enhanced stability and aqueous solubility compared to its free base form.[1] The protonation of its two amine groups significantly influences its physicochemical properties, making the choice of solvent and handling procedure paramount for achieving accurate and repeatable experimental outcomes.

The integrity of any experiment hinges on the precise concentration and stability of the reagents used. Improper dissolution can lead to issues such as concentration variability, compound precipitation, or degradation, ultimately compromising data quality.[2] This guide provides a scientifically grounded, step-by-step protocol designed for researchers to prepare reliable solutions of 1-(3-azetidinyl)Piperidine Dihydrochloride.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol. 1-(3-azetidinyl)Piperidine Dihydrochloride is a white crystalline solid that is hydrophilic and readily soluble in water.[3]

PropertyValueSource(s)
CAS Number 178312-57-7[4][5]
Molecular Formula C₈H₁₈Cl₂N₂[3][6]
Molecular Weight 213.15 g/mol [4]
Appearance White crystalline solid / powder[3][4]
Solubility Good solubility in water; poor in non-polar organic solvents.[3]
Storage Temperature Recommended at 4°C for long-term stability.[4]

Essential Safety and Handling Precautions

Before handling, it is mandatory to read and understand the Safety Data Sheet (SDS). The compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[4]

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4] Wash hands thoroughly after handling.[4]

Protocol for Preparation of a Primary Stock Solution (e.g., 10 mM)

The standard practice is to prepare a concentrated primary stock solution, which can then be diluted to final working concentrations.[7] This approach minimizes repetitive weighing of small quantities and reduces the risk of error.[2][7] Given the compound's hydrophilic nature, an aqueous solvent is the logical starting point.

Rationale and Solvent Selection

As a dihydrochloride salt, the compound is designed for aqueous solubility. The two hydrochloride components mean the molecule is already in an acidic salt form, which typically dissolves well in neutral pH solutions.

  • Primary Recommended Solvent: Sterile, nuclease-free water or a standard biological buffer such as Phosphate-Buffered Saline (PBS, pH 7.4).

  • Causality: Using a buffer like PBS is often advantageous for cell-based assays as it helps maintain a stable physiological pH, preventing drastic pH shifts upon addition of the compound to the culture medium.

Materials
  • 1-(3-azetidinyl)Piperidine Dihydrochloride powder

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask (e.g., 10 mL)

  • Sterile, nuclease-free water or PBS (pH 7.4)

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile polypropylene storage tubes

Step-by-Step Methodology

1. Pre-Protocol Calculations: Determine the mass of the compound needed. The formula is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Example for 10 mL of a 10 mM stock solution:

    • Mass = (0.010 mol/L) x (0.010 L) x (213.15 g/mol ) = 0.0021315 g = 2.13 mg

2. Weighing the Compound:

  • Allow the vial of the compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Using an analytical balance, carefully weigh the calculated mass (2.13 mg in the example) onto a weigh boat. To minimize loss of fine powder, especially from static, use an anti-static weigh boat or ionizer if available.[2]

3. Dissolution:

  • Transfer the weighed powder into the volumetric flask.

  • Add approximately 70-80% of the final volume of your chosen solvent (e.g., 7-8 mL of PBS for a 10 mL final volume).

  • Cap the flask and vortex vigorously for 30-60 seconds. Visually inspect for any undissolved particles.

  • Expert Tip: If particles remain, sonication in a water bath for 5-10 minutes can aid dissolution. Gentle warming (to 37°C) can also be effective, but ensure the compound is heat-stable. For this compound, sonication at room temperature is the preferred first step.

4. Final Volume Adjustment:

  • Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

  • Invert the flask 10-15 times to ensure the solution is homogeneous.

5. Sterilization and Storage:

  • For biological applications, sterile filter the stock solution using a 0.22 µm syringe filter into a sterile polypropylene tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL). This is a critical step to prevent degradation from repeated freeze-thaw cycles.

  • Label aliquots clearly with the compound name, concentration, date, and your initials.

  • Store at -20°C or -80°C for long-term stability.

Workflow Visualization: Stock Solution Preparation

G cluster_prep Stock Solution Preparation Workflow calc 1. Calculate Mass (e.g., 2.13 mg for 10mM) weigh 2. Weigh Compound (Equilibrate to RT first) calc->weigh dissolve 3. Add ~70% Solvent (e.g., PBS, pH 7.4) weigh->dissolve mix 4. Facilitate Dissolution (Vortex / Sonicate) dissolve->mix volume 5. Adjust to Final Volume (Use Volumetric Flask) mix->volume filter 6. Sterile Filter (0.22 µm filter) volume->filter store 7. Aliquot & Store (-20°C or -80°C) filter->store

Caption: Workflow for preparing a sterile, concentrated stock solution.

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution into the appropriate experimental medium (e.g., cell culture medium, assay buffer).

Rationale

Serial dilution from a validated stock solution is more accurate and reproducible than weighing multiple small amounts of powder for each experiment. It is crucial to ensure the final concentration of any solvent from the stock (if an organic co-solvent were used) is consistent across all treatments and controls to avoid solvent-induced artifacts.[2]

Step-by-Step Methodology

1. Pre-Protocol Calculations: Use the dilution formula: M₁V₁ = M₂V₂

  • M₁ = Concentration of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to add (this is what you're solving for)

  • M₂ = Desired final concentration of the working solution (e.g., 10 µM)

  • V₂ = Final volume of the working solution (e.g., 2 mL)

  • Example for a 10 µM working solution from a 10 mM stock:

    • First, ensure units are consistent: 10 mM = 10,000 µM.

    • V₁ = (M₂V₂) / M₁ = (10 µM * 2 mL) / 10,000 µM = 0.002 mL = 2 µL

2. Dilution:

  • Thaw one aliquot of the stock solution completely and mix gently by flicking the tube.

  • Based on the calculation, carefully pipette the required volume of the stock solution (2 µL in the example) into the final volume of your experimental medium (e.g., 2 mL of cell culture medium).

  • Expert Tip: To ensure accurate pipetting of small volumes, add the stock solution directly into the liquid of the final diluent, not onto the side of the tube. Rinse the pipette tip by pipetting up and down in the final solution.

  • Mix the working solution thoroughly by gentle vortexing or inversion.

3. Use:

  • Use the freshly prepared working solution immediately for your experiment to ensure stability and prevent degradation.

Workflow Visualization: Working Solution Preparation

G cluster_work Working Solution Preparation Workflow thaw 1. Thaw Stock Aliquot (Mix gently) calc 2. Calculate Dilution (M₁V₁ = M₂V₂) thaw->calc dilute 3. Add Stock to Diluent (e.g., Cell Culture Medium) calc->dilute mix 4. Mix Thoroughly (Gentle vortex) dilute->mix use 5. Use Immediately (Fresh for each experiment) mix->use

Caption: Workflow for diluting a stock solution to a final working concentration.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. - Insufficient mixing.- Concentration exceeds solubility limit in the chosen solvent.- Continue vortexing or sonicate for an additional 10-15 minutes.- Try gentle warming (37°C).- Prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM).
Precipitation observed after thawing stock. - Concentration is too high, leading to crystallization at low temperatures.- Freeze-thaw cycles causing instability.- Warm the solution to 37°C and vortex to see if it redissolves. If it does, use immediately.- Prepare a new, more dilute stock solution.- Ensure you are using single-use aliquots to avoid freeze-thaw cycles.[2]
Variability in experimental results. - Inaccurate initial weighing or dilution.- Degradation of the compound in solution.- Review all calculation and pipetting techniques.- Always prepare working solutions fresh from a frozen stock aliquot for each experiment.- Consider performing a stability test on your stock solution if it will be stored for extended periods.

References

  • 1-(3-azetidinyl)Piperidine dihydrochloride - ChemBK. (2024). ChemBK. [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). PhytoTech Labs. [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2024). Solarbio. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. [Link]

  • How to make a salt of a novel compound? (2012). ResearchGate. [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. [Link]

  • 178312-57-7 PIPERIDINE, 1-(3-AZETIDINYL)-, DIHYDROCHLORIDE. (n.d.). King-Pharm. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH & Co.KG. (n.d.). Chemos GmbH & Co.KG. [Link]

Sources

Troubleshooting & Optimization

overcoming challenges in the synthesis of 1-(3-azetidinyl)Piperidine Dihydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the BenchChem Application Science Team

Welcome to the technical support center for the synthesis of 1-(3-azetidinyl)piperidine dihydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. The unique combination of the strained azetidine ring and the piperidine moiety presents specific challenges in synthesis and purification.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction conditions, and achieve higher yields and purity.

Troubleshooting Guide: Common Synthesis Hurdles

This section addresses specific problems encountered during the multi-step synthesis of 1-(3-azetidinyl)piperidine dihydrochloride, which typically proceeds via the coupling of a protected azetidine precursor with piperidine, followed by deprotection and salt formation.

Problem 1: Low Yield During Reductive Amination of N-Boc-3-Azetidinone with Piperidine

Question: I am attempting to synthesize N-Boc-3-(piperidin-1-yl)azetidine via reductive amination of N-Boc-3-azetidinone and piperidine, but my yields are consistently low (<40%). What are the likely causes and how can I optimize this reaction?

Answer: Reductive amination is a cornerstone for this synthesis, but its success with the strained azetidinone ring is highly dependent on carefully controlled conditions to favor the desired pathway over side reactions. The primary challenges often stem from inefficient iminium ion formation, inappropriate choice of reducing agent, or degradation of the starting material.

Causality & Optimization Strategy:

  • Inefficient Iminium Ion Formation: The initial condensation between the ketone (N-Boc-3-azetidinone) and the secondary amine (piperidine) to form the key iminium ion intermediate can be slow or reversible.

    • Solution: The addition of a mild acid catalyst, such as acetic acid, can facilitate the dehydration step and promote iminium ion formation. However, excessive acidity can lead to the degradation of the acid-sensitive Boc-protecting group. It is crucial to maintain a delicate pH balance.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh can reduce the ketone starting material directly, while one that is too mild may not efficiently reduce the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this transformation. It is milder and more selective for iminium ions over ketones compared to agents like sodium borohydride. It also does not require the strictly anhydrous conditions that sodium cyanoborohydride (NaCNBH₃) does, although the latter can also be effective.[3]

  • Reaction Stoichiometry and Concentration: Using an insufficient excess of the amine or running the reaction at a very high dilution can slow down the initial condensation step.

    • Solution: Use a slight excess of piperidine (1.2-1.5 equivalents) to drive the equilibrium towards iminium formation. Running the reaction at a moderate concentration (e.g., 0.1-0.5 M in the solvent) is also recommended.

Optimized Protocol: Reductive Amination
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-3-azetidinone (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine: Add piperidine (1.2 eq.) to the solution, followed by glacial acetic acid (1.1 eq.).

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azetidinone is consumed (typically 4-16 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(piperidin-1-yl)azetidine.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High selectivity for iminium ions over ketones; mild conditions.
Solvent Dichloromethane (DCM) or DCEGood solubility for reactants; non-reactive.
Catalyst Acetic Acid (AcOH)Facilitates iminium ion formation.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Problem 2: Incomplete N-Boc Deprotection and/or Difficult Isolation of the Dihydrochloride Salt

Question: I am struggling with the final deprotection step. After treating my N-Boc-3-(piperidin-1-yl)azetidine with acid, I either see incomplete conversion or I get an oily, intractable product instead of the desired crystalline dihydrochloride salt. How can I resolve this?

Answer: This is a frequent and critical challenge. The goal is to achieve complete removal of the Boc group while simultaneously forming the well-defined dihydrochloride salt. The issues you're facing often relate to the choice of acid, the presence of water, or the final isolation procedure.

Causality & Optimization Strategy:

  • Choice of Acidic Reagent: While trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, it results in the formation of a trifluoroacetate salt, which can be difficult to convert to the hydrochloride salt and may complicate purification.[4]

    • Solution: The use of a solution of hydrogen chloride (HCl) in an anhydrous organic solvent is the most direct and effective method. A 4 M solution of HCl in 1,4-dioxane is the industry standard and highly recommended.[5][6] This reagent both cleaves the Boc group and provides the chloride counter-ions for salt formation in a single step.

  • Presence of Water: The final dihydrochloride salt can be hygroscopic. Any moisture in the reaction or during workup can prevent crystallization, leading to oils or gums.

    • Solution: Use anhydrous solvents (e.g., dioxane, diethyl ether) for the reaction and subsequent trituration/washing steps. Handle the final product quickly and store it in a desiccator.

  • Precipitation and Isolation: The dihydrochloride salt may be highly soluble in certain solvents, making precipitation difficult.

    • Solution: After deprotection in a solvent like dioxane or methanol, the product often needs to be precipitated by adding a less polar co-solvent in which the salt is insoluble. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices for this. The process of triturating (vigorously stirring or scratching the flask) the product with this anti-solvent is key to inducing crystallization.

Diagram: Deprotection and Salt Formation Workflow

cluster_0 Step 1: Deprotection cluster_1 Step 2: Isolation Start N-Boc Protected Intermediate in Anhydrous Dioxane Add_HCl Add 4M HCl in Dioxane (2-3 eq.) Start->Add_HCl Stir Stir at RT (1-4h) Add_HCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Upon Completion Add_Ether Add Anhydrous Diethyl Ether Concentrate->Add_Ether Triturate Triturate to Induce Precipitation Add_Ether->Triturate Filter Filter Solid, Wash with Ether Triturate->Filter Dry Dry under Vacuum Filter->Dry Final Pure Dihydrochloride Salt Dry->Final

Caption: Workflow for Boc deprotection and dihydrochloride salt formation.

Protocol: N-Boc Deprotection and Salt Formation
  • Setup: Dissolve the crude N-Boc-3-(piperidin-1-yl)azetidine (1.0 eq.) in a minimal amount of anhydrous 1,4-dioxane or methanol.

  • Acid Addition: Cool the solution to 0 °C and slowly add a 4 M solution of HCl in 1,4-dioxane (2.5-3.0 eq.). Gas evolution (isobutylene and CO₂) will be observed.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.[7]

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Precipitation: To the resulting residue, add a sufficient volume of anhydrous diethyl ether. Vigorously stir or use a spatula to scratch the inside of the flask to break up any oils and induce crystallization. This process, known as trituration, may need to be repeated.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. Store the final product in a desiccator.[8][9]

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the azetidine nitrogen?

A1: Yes, while Boc is common due to its stability and straightforward removal with acid, other protecting groups can be used. A benzyl (Bn) group is an alternative that can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C). This can be advantageous if your molecule contains other acid-sensitive functional groups. However, the conditions for benzyl group removal may also reduce other functional groups in the molecule. The choice of protecting group should be guided by the overall synthetic strategy and the chemical compatibility of other functionalities present in the desired derivative.

Q2: My final product is a dihydrochloride salt. How can I confirm the stoichiometry of the salt?

A2: Confirming the formation of the dihydrochloride salt is crucial. Several analytical techniques can be used:

  • Titration: An acid-base titration can be performed to determine the molar equivalents of chloride associated with your product.

  • Ion Chromatography: This is a precise method for quantifying the amount of chloride ion in your sample.

  • Elemental Analysis (CHN/Cl): This analysis provides the percentage composition of elements in your compound. The experimental percentages of carbon, hydrogen, nitrogen, and chlorine should match the theoretical values calculated for the C₈H₁₈Cl₂N₂ formula.

Q3: The azetidine ring is strained. What precautions should I take to avoid ring-opening?

A3: The ring strain of azetidine makes it susceptible to nucleophilic attack, which can lead to ring-opening.[2] To minimize this risk:

  • Avoid Strong Nucleophiles and High Temperatures: When functionalizing the azetidine ring, use mild reaction conditions. Prolonged heating should be avoided where possible.

  • Protect the Nitrogen: Keeping the azetidine nitrogen protected (e.g., with a Boc group) reduces its nucleophilicity and generally increases the stability of the ring system during subsequent synthetic steps.

  • pH Control: Avoid strongly basic or acidic conditions unless specifically required for a transformation (like the final deprotection step), as these can promote decomposition pathways.

Q4: What is the best way to purify the intermediate, N-Boc-3-(piperidin-1-yl)azetidine, before the final deprotection step?

A4: Purification of the Boc-protected intermediate is highly recommended to ensure the final product's purity. Standard flash column chromatography on silica gel is the most effective method. A gradient elution system using a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the compound from streaking on the silica gel by neutralizing acidic sites.

References

  • Reddy, K. L., et al. (2017). A modular and scalable strategy, which remodels 3-methylglutaric anhydride to 2-oxopiperidines. PubMed Central. Available at: [Link]

  • Hsiao, Y., et al. (2009). A novel synthesis of 1-aryl-3-piperidone derivatives. PubMed Central. Available at: [Link]

  • Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros, Reddit. Available at: [Link]

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Kaur, M., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. Available at: [Link]

  • Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... ResearchGate. Available at: [Link]

  • ResearchGate User Question. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.
  • DeLucca, I., et al. (2004). A one-pot preparation of 1,3-disubstituted azetidines. PubMed. Available at: [Link]

  • Csenki, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link]

  • Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.
  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). A Multicomponent aza‐Prins Strategy for the Diastereoselective Synthesis of Piperidine‐Fused Dihydroquinazolinones. ResearchGate. Available at: [Link]

  • Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate User Question. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Available at: [Link]

  • Eureka | Patsnap. (2013). (R)-3-amino piperidine hydrochloride preparation method. Eureka | Patsnap. Available at: [Link]

  • Google Patents. (2010). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. Google Patents.
  • Rew, Y., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available at: [Link]

  • Google Patents. (1944). US2363157A - Process for purifying piperidine. Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 1-(3-azetidinyl)Piperidine Dihydrochloride. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, troubleshooting solutions, and detailed protocols. Drawing from established principles in heterocyclic and medicinal chemistry, we aim to explain the causality behind experimental choices to ensure robust and reproducible outcomes.

Reaction Overview: The Synthetic Challenge

The synthesis of 1-(3-azetidinyl)piperidine typically involves the formation of a C-N bond between the piperidine nitrogen and the C3 position of an azetidine ring. The most common and direct approach is a nucleophilic substitution (SN2) reaction. This strategy requires an azetidine ring activated at the 3-position with a good leaving group (e.g., tosylate, mesylate, or a halide) and a suitable N-protecting group (e.g., Boc) to prevent self-reaction and control reactivity.

The inherent ring strain of the azetidine moiety makes it susceptible to side reactions, such as ring-opening, especially under harsh conditions. Therefore, careful optimization of parameters like base, solvent, and temperature is critical for achieving high yield and purity.

Reaction_Mechanism cluster_products Products Piperidine Piperidine Product N-Boc-1-(3-azetidinyl)piperidine Piperidine->Product Nucleophilic Attack (SN2) Azetidine N-Boc-3-OTs-Azetidine Azetidine->Product Salt HOTs Azetidine->Salt Leaving Group Departure

Caption: General SN2 pathway for the synthesis of the protected intermediate.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?

A: Low yield is a common problem often linked to several factors. A systematic approach is key to diagnosis.

  • Potential Cause 1: Poor Leaving Group

    • Explanation: The efficiency of an SN2 reaction is highly dependent on the ability of the leaving group to depart. If you are using a substrate like 3-chloro- or 3-bromoazetidine, the reaction can be sluggish.

    • Recommended Solution: Switch to a more effective leaving group like a tosylate (-OTs), mesylate (-OMs), or iodide (-I). These groups are more readily displaced by the piperidine nucleophile. For instance, tosylates are excellent leaving groups used to promote reductive elimination in palladium-catalyzed aminations, highlighting their utility.

  • Potential Cause 2: Inappropriate Base Selection

    • Explanation: While piperidine is a nucleophile, a base is often required to neutralize the acid generated (e.g., HOTs) which would otherwise protonate and deactivate the starting piperidine. However, a base that is too strong or sterically hindered can promote a competing E2 elimination reaction, leading to undesired byproducts.

    • Recommended Solution: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA).[1][2] These bases are sufficient to scavenge acid without promoting significant elimination. Avoid strong bases like NaH or alkoxides unless other methods fail, as they can increase the risk of side reactions.[1]

  • Potential Cause 3: Incorrect Solvent Choice

    • Explanation: The solvent plays a critical role in stabilizing reactants and transition states. Polar aprotic solvents are generally ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate (and thus deactivate) the nucleophile.[3][4]

    • Recommended Solution: Employ polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[1][3] These solvents facilitate the dissolution of reactants and promote the desired reaction pathway. Protic solvents like ethanol or water can hydrogen-bond with the piperidine nitrogen, reducing its nucleophilicity and slowing the reaction.[5][6]

Q2: I'm observing multiple spots on my TLC/LC-MS, and the major impurity has a similar polarity to my product. What could it be?

A: The most likely side product is a result of azetidine ring-opening.

  • Potential Cause: Nucleophilic Ring Opening by Solvent or Base

    • Explanation: The strained four-membered azetidine ring can be opened by nucleophiles, especially at elevated temperatures or with highly reactive nucleophiles.[7] If your reaction is heated excessively or a nucleophilic base is used, the piperidine or another nucleophile can attack one of the ring carbons adjacent to the nitrogen, leading to a linear amine byproduct.

    • Recommended Solution:

      • Lower the Reaction Temperature: Start the reaction at room temperature and only heat gently (e.g., 50-70 °C) if necessary, while monitoring carefully by TLC or LC-MS.[1]

      • Use a Non-Nucleophilic Base: As mentioned, K₂CO₃ or DIPEA are preferred over potentially nucleophilic bases.

      • Control Stoichiometry: Using a large excess of piperidine can sometimes lead to diadducts or other side reactions. Start with a modest excess (e.g., 1.1-1.5 equivalents).

Q3: The reaction starts but then stalls before completion. What's happening?

A: Reaction stalling often points to deactivation of a reactant or catalyst.

  • Potential Cause 1: Product Precipitation/Salt Formation

    • Explanation: As the reaction proceeds, the acidic byproduct (e.g., HBr, HOTs) reacts with the basic piperidine to form a salt (e.g., piperidinium bromide).[8] This salt may be insoluble in the chosen solvent, effectively removing the piperidine nucleophile from the reaction medium.

    • Recommended Solution: Ensure a sufficient amount of base (at least 1.5-2.0 equivalents) is present to neutralize all generated acid.[1] Additionally, choosing a solvent that can dissolve both the reactants and the salt byproducts, like DMF, can prevent this issue.

  • Potential Cause 2: Degradation of Starting Materials

    • Explanation: Azetidine derivatives, particularly those with good leaving groups, can be unstable over long reaction times or at high temperatures.

    • Recommended Solution: Monitor the reaction progress closely. If stalling is observed after a few hours, it may be better to work up the reaction and attempt to recover the starting material rather than pushing for complete conversion with prolonged heating, which could lead to decomposition.

Frequently Asked Questions (FAQs)

Q: What is the best N-protecting group for the azetidine starting material?

A: The Boc (tert-butyloxycarbonyl) group is highly recommended. It is robust enough to withstand the reaction conditions but can be easily removed under acidic conditions (e.g., HCl in dioxane or TFA) to yield the final product without affecting the piperidine ring.[9] Other groups like Cbz can also be used but may require harsher deprotection conditions.

Q: Can I use a palladium-catalyzed method like the Buchwald-Hartwig amination for this synthesis?

A: Yes, a Buchwald-Hartwig amination is a viable, powerful alternative.[10] This would involve coupling piperidine with a 3-halo- or 3-triflyloxy-N-Boc-azetidine. This method is particularly useful if the SN2 approach fails, especially with sterically hindered substrates. However, it introduces more variables to optimize, including the choice of palladium precatalyst, phosphine ligand, and base.[11][12] It is generally a more complex and expensive route.[13]

Sources

Technical Support Center: Troubleshooting Experiments with 1-(3-azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-azetidinyl)Piperidine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a bifunctional secondary amine, this reagent is invaluable, yet its common formulation as a dihydrochloride salt presents specific challenges that can lead to unexpected experimental outcomes. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.

Section 1: Foundational Knowledge & Pre-Experiment Checks

Before initiating any reaction, a thorough understanding of the reagent's properties is critical. This section addresses the most frequently asked preliminary questions.

Q1: What are the key properties of 1-(3-azetidinyl)Piperidine Dihydrochloride I should be aware of?

Understanding the physicochemical properties of your starting material is the first step in troubleshooting. 1-(3-azetidinyl)Piperidine Dihydrochloride is a white, crystalline solid that is hydrophilic.[1] Its salt form dictates its solubility and reactivity.

Table 1: Physicochemical Properties of 1-(3-azetidinyl)Piperidine Dihydrochloride

PropertyValueSource(s)
Molecular FormulaC₈H₁₈Cl₂N₂[1][2]
Molecular Weight~213.15 g/mol [3][4]
AppearanceWhite to off-white crystalline powder or solid.[1]
FormDihydrochloride Salt[1][3]
SolubilityGood solubility in water; poor solubility in non-polar organic solvents.[1]
StorageStore sealed in a dry, dark, well-ventilated place, often at 2-8°C.[1][4]
Q2: I'm trying to set up a reaction in Dichloromethane (DCM), but my 1-(3-azetidinyl)Piperidine Dihydrochloride won't dissolve. Is my solvent bad?

This is a common and expected observation. Your solvent is likely not the issue. As a dihydrochloride salt, the compound is highly polar and ionic. It exhibits good solubility in polar protic solvents like water but has very poor solubility in less polar organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc).[1] Direct use of the salt form in these common organic solvents will result in a heterogeneous mixture with minimal dissolution, preventing the reagent from participating in the reaction.

Q3: Most importantly, do I need to convert the dihydrochloride salt to the free base before my reaction?

Yes, for the vast majority of applications, this is the single most critical step for success. In its dihydrochloride form, both nitrogen atoms—one in the piperidine ring and one in the azetidine ring—are protonated, forming ammonium chlorides. This protonation neutralizes their nucleophilicity. The lone pair of electrons on each nitrogen is tied up by a proton and is therefore unavailable to attack an electrophile (e.g., an acyl chloride, aldehyde, or alkyl halide). Attempting a reaction without first liberating the free base is the most common cause of complete reaction failure.

Section 2: Core Troubleshooting Guide: Reaction Failures & Unexpected Outcomes

This section addresses the primary challenge encountered in the lab: low or no reaction conversion.

Scenario: Low or No Reaction Conversion

You've set up your coupling reaction (e.g., amide coupling, reductive amination, nucleophilic substitution) with 1-(3-azetidinyl)Piperidine Dihydrochloride, but after the specified reaction time, TLC or LC-MS analysis shows only starting materials.

The following workflow illustrates the decision-making process for diagnosing a failed reaction.

G A Reaction Failure: Low or No Conversion B Did you use the reagent as the dihydrochloride salt? A->B C YES: This is the primary - cause of failure. - Nitrogen atoms are protonated and non-nucleophilic. B->C Yes D NO: I performed a free-basing step. B->D No E Action: Perform a quantitative free-base conversion. (See Protocol Below) C->E F Troubleshoot Free-Basing Step D->F G Was sufficient base used? (>2 molar equivalents) F->G H Was the free base fully extracted? F->H I Check Reagent & Conditions F->I J Confirm purity of starting material. I->J K Are other reagents degraded or wet? I->K

Caption: Troubleshooting workflow for reaction failure.

Q: I added the dihydrochloride salt directly to my reaction along with a non-nucleophilic organic base like triethylamine (TEA) or DIPEA. Why did it still fail?

While adding an organic base is the correct instinct, it is often insufficient for deprotonating the dihydrochloride salt effectively, for several reasons:

  • Stoichiometry and Basicity: You need at least two full equivalents of base to neutralize the two equivalents of HCl. The resulting triethylammonium or diisopropylethylammonium chloride salts can sometimes interfere with the reaction.

  • Solubility Mismatch: As discussed, the dihydrochloride salt is insoluble in common organic solvents. The deprotonation reaction can only occur at the solid-liquid interface, which is extremely slow and inefficient. This "surface-only" reaction rarely proceeds to completion, leaving most of your amine in the inactive, protonated state.

  • Equilibrium: The equilibrium may not fully favor the free amine if the pKa of the organic base is not sufficiently higher than that of the protonated piperidinium and azetidinium species.

The most reliable method is a separate, dedicated free-basing step using an aqueous inorganic base followed by extraction.

Q: How do I properly perform the free-basing procedure to get the active nucleophile?

This is the most critical protocol. The goal is to use a strong aqueous base to deprotonate the salt, followed by extraction of the now organic-soluble free amine.

This protocol is a self-validating system for generating the active free base.

  • Dissolution: Dissolve 1.0 equivalent of 1-(3-azetidinyl)Piperidine Dihydrochloride in deionized water.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This will help dissipate the heat generated during neutralization.

  • Basification: Slowly add a 2M aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) dropwise with vigorous stirring. You will need at least 2.0 molar equivalents of the base.

  • pH Check (Validation Step): Monitor the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding base until the pH is >12. This ensures a complete deprotonation of both ammonium salts.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer 3-5 times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate). The free base is significantly more soluble in organic solvents than its salt form.[5]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation). The resulting oil or solid is the free base, which should be used immediately or stored under an inert atmosphere.

G cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., DCM) Salt [H₂N⁺(C₈H₁₆)N⁺H₂]·2Cl⁻ (Water Soluble Salt) Base 2 NaOH Products [HN(C₈H₁₆)NH] (Free Base) + 2 NaCl + 2 H₂O Base->Products + Extracted [HN(C₈H₁₆)NH] (Organic Soluble Free Base) Products->Extracted Extraction

Caption: Conversion of the dihydrochloride salt to the free base.

Q: I performed the free-basing, but my reaction still failed. What else could be wrong?

If the free-basing was performed correctly (pH > 12), consider these points:

  • Purity of Starting Material: Some suppliers provide this reagent "as-is" without extensive analytical data, placing the responsibility of quality control on the researcher. It is prudent to verify the identity and purity of the starting material via ¹H NMR or LC-MS before use.

  • Moisture: The free base is hygroscopic.[5] Ensure your extraction solvent was properly dried and that the concentrated free base was handled under anhydrous conditions or used immediately. Water can interfere with many coupling reactions.

  • Degradation of Other Reagents: Verify the quality and purity of your other reaction components (e.g., the electrophile, coupling agents, catalysts).

Section 3: Analytical & Purification FAQs

Q: What are the best practices for purifying the final product after my reaction?

Purification will depend on the properties of your final compound.

  • Column Chromatography: Standard silica gel chromatography is often effective. The polarity of the eluent system will need to be optimized based on your product's structure. A common starting point for amine-containing compounds is a gradient of Methanol in Dichloromethane, often with a small amount (0.5-1%) of triethylamine or ammonium hydroxide added to the mobile phase to prevent the product from streaking on the acidic silica gel.

  • Crystallization/Salt Formation: If your product is a stable solid, crystallization can be an excellent purification method. Alternatively, you can convert your final product back into a hydrochloride or other salt to facilitate purification by crystallization, similar to how (R)-3-aminopiperidine dihydrochloride can be isolated.[6][7]

Q: How can I analyze the purity of the 1-(3-azetidinyl)Piperidine Dihydrochloride starting material?
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure of the compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess purity. Since the compound lacks a strong chromophore, UV detection might be challenging at low concentrations. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be more suitable. Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride or benzoyl chloride can be employed to improve detection sensitivity with a standard UV detector.[8][9]

References

  • 1-(3-azetidinyl)Piperidine dihydrochloride - ChemBK. (2024). ChemBK. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Piperidine | Solubility of Things. Solubility of Things. [Link]

  • PIPERIDINE, 1-(3-AZETIDINYL)-, DIHYDROCHLORIDE. King-Pharm. [Link]

  • Piperidine. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • What are the storage stability of Piperidine Series compounds over time?. BTC. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • A kind of HPLC analytical approach of 3-amino piperidine.
  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • Experiments in the piperidine series. Part I. Sci-Hub. [Link]

Sources

Technical Support Center: Purification Strategies for 1-(3-azetidinyl)Piperidine Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-azetidinyl)piperidine dihydrochloride and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these valuable pharmaceutical building blocks. The unique structural features of these compounds—namely their high polarity, basicity, and the potential for chirality—present specific challenges that require tailored purification strategies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired purity and yield.

I. Understanding the Purification Challenges

The purification of 1-(3-azetidinyl)piperidine dihydrochloride analogs is often complicated by a combination of factors:

  • High Polarity: The presence of two amine functionalities makes these compounds highly polar and very soluble in aqueous and alcoholic solvents, which can make extraction and certain types of chromatography challenging.

  • Basicity: The basic nature of the piperidine and azetidine nitrogens can lead to strong interactions with silica gel in normal-phase chromatography, often resulting in poor peak shape and low recovery.

  • Salt Form: While the dihydrochloride salt form enhances stability and crystallinity, it also introduces its own set of purification challenges, such as the removal of inorganic salts and excess acid.[1][2]

  • Potential Impurities: Impurities can arise from various stages of the synthesis, including unreacted starting materials, byproducts from the coupling and deprotection steps, and residual catalysts.[3][4]

This guide will address these challenges with practical, field-proven solutions.

II. Troubleshooting Guide

This section is formatted as a series of common problems encountered during purification, followed by potential causes and recommended solutions.

Question 1: My reversed-phase HPLC purification is showing poor peak shape (e.g., tailing, fronting, or broad peaks). What can I do to improve it?

Answer:

Poor peak shape in reversed-phase HPLC is a frequent issue when dealing with polar basic compounds like 1-(3-azetidinyl)piperidine analogs. The primary cause is often secondary interactions between the basic amine groups and residual acidic silanols on the silica-based stationary phase. Here’s how to troubleshoot this:

  • Mobile Phase pH Control: The most critical factor is the pH of your mobile phase. At low pH (e.g., using 0.1% trifluoroacetic acid or formic acid), the amine groups will be protonated, which can improve their solubility in the mobile phase but may still lead to interactions with the stationary phase. A higher pH mobile phase (e.g., using ammonium bicarbonate or ammonium hydroxide to adjust the pH to 8-10) will neutralize the amines, reducing their interaction with the stationary phase and often leading to better peak shape.[5]

  • Choice of Acid Modifier: If you must work at a low pH, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can sometimes improve peak shape. However, it can be difficult to remove from the final product. Formic acid is a good alternative that is more volatile.

  • Column Selection: Consider using a column with a different stationary phase. A C18 column with end-capping will have fewer free silanols. Alternatively, a polar-embedded phase or a polymer-based column can provide different selectivity and improved peak shape for polar compounds.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak shape by affecting mass transfer kinetics.

Question 2: I'm having trouble removing the N-Boc protecting group completely, and I'm seeing byproducts in my final product. How can I optimize the deprotection and subsequent purification?

Answer:

Incomplete deprotection and the formation of byproducts are common challenges in the synthesis of these analogs, as a typical route involves the deprotection of a Boc-protected azetidine precursor.[6][7]

  • Optimizing Deprotection:

    • Acid Choice and Concentration: The most common method for Boc deprotection is treatment with a strong acid. A 4M solution of HCl in dioxane or methanol is often effective and has the advantage of directly precipitating the desired hydrochloride salt, which can simplify the initial purification.[8] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also widely used. If you are seeing incomplete deprotection, you can try increasing the reaction time or the equivalents of acid.[9]

    • Scavengers for Byproducts: The deprotection process generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule, leading to impurities.[3][4] Adding a scavenger like triethylsilane or anisole to the reaction mixture can trap the tert-butyl cation and prevent the formation of these byproducts.

  • Purification Strategy for Deprotection Byproducts:

    • Crystallization/Trituration: Often, the desired dihydrochloride salt is a crystalline solid, while the Boc-protected starting material and t-butylated byproducts are more soluble in organic solvents. Triturating the crude product with a solvent like diethyl ether or ethyl acetate can effectively wash away these less polar impurities.[10]

    • Reversed-Phase HPLC: If crystallization is not effective, reversed-phase HPLC is a powerful tool for separating the more polar deprotected product from the less polar impurities.

Question 3: My final product contains residual palladium from a cross-coupling reaction used to synthesize an analog. How can I effectively remove it?

Answer:

Palladium catalysts are frequently used in the synthesis of analogs, and their removal to pharmaceutically acceptable levels is a critical step. The basic nitrogen atoms in your molecule can chelate with palladium, making it soluble and difficult to remove by simple filtration.[1]

  • Palladium Scavengers: The most effective method is often the use of a solid-supported scavenger. These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols or amines. The crude product is stirred with the scavenger in a suitable solvent, and the palladium-bound scavenger is then removed by filtration.

  • Activated Carbon: Treatment with activated carbon can also be effective for removing palladium. However, it can be less selective and may lead to the loss of your desired product through non-specific adsorption.[1] It's important to use the minimum amount necessary and to test the conditions on a small scale first.

  • Filtration through Celite®: If the palladium is in a heterogeneous form (e.g., Pd/C), a simple filtration through a pad of Celite® can be sufficient. However, for soluble palladium species, this is often ineffective.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying 1-(3-azetidinyl)piperidine dihydrochloride analogs?

A1: A multi-step, or "orthogonal," purification strategy is often the most effective. A typical workflow would be:

  • Initial Purification by Crystallization or Precipitation: After the final synthetic step (often Boc deprotection with HCl), the dihydrochloride salt may precipitate directly from the reaction mixture. If not, a solvent/anti-solvent crystallization can be attempted. This is a highly effective and scalable method for removing many impurities.

  • Washing/Trituration: The isolated solid can be washed or triturated with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or acetone) to remove non-polar impurities.

  • Chromatographic Polishing: If the product is still not of the desired purity, a final polishing step using reversed-phase HPLC is recommended. For chiral analogs, supercritical fluid chromatography (SFC) is often the method of choice for separating enantiomers.

Purification Strategy Decision Tree

PurificationStrategy Purification Strategy for 1-(3-azetidinyl)Piperidine Analogs Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid Crystallize Attempt Crystallization / Trituration IsSolid->Crystallize Yes LiquidLiquid Liquid-Liquid Extraction (Acid-Base) IsSolid->LiquidLiquid No (Oil) CheckPurity1 Check Purity (HPLC/NMR) Crystallize->CheckPurity1 FinalProduct1 Final Product CheckPurity1->FinalProduct1 Purity OK RP_HPLC Reversed-Phase HPLC CheckPurity1->RP_HPLC Purity Not OK IsChiral Is the compound chiral? RP_HPLC->IsChiral SFC Supercritical Fluid Chromatography (SFC) IsChiral->SFC Yes CheckPurity2 Check Purity & Enantiomeric Excess IsChiral->CheckPurity2 No SFC->CheckPurity2 FinalProduct2 Final Product CheckPurity2->FinalProduct2 LiquidLiquid->RP_HPLC

Caption: A decision tree for selecting the appropriate purification strategy.

Q2: When should I choose Supercritical Fluid Chromatography (SFC) over Reversed-Phase HPLC?

A2: SFC is particularly advantageous for the chiral separation of 1-(3-azetidinyl)piperidine analogs. Due to the use of supercritical CO2 as the main mobile phase component, SFC offers several benefits over HPLC for this application:

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in efficiency, leading to shorter run times.

  • Reduced Solvent Consumption: SFC uses significantly less organic solvent than HPLC, making it a "greener" and more cost-effective technique.

  • Complementary Selectivity: Chiral stationary phases can exhibit different selectivity in SFC compared to HPLC, potentially providing better resolution of enantiomers.[11]

For achiral purifications, reversed-phase HPLC is generally the more common and accessible technique. However, for chiral separations, SFC is often the superior choice.

Q3: My compound is very water-soluble. How can I effectively perform a workup to remove inorganic salts?

A3: The high water solubility of these dihydrochloride salts can make standard aqueous workups challenging. Here are a few approaches:

  • Solvent Evaporation and Trituration: If possible, remove all solvents under reduced pressure and then triturate the resulting solid with a solvent in which your product has low solubility but the inorganic salts are also insoluble (e.g., isopropanol or acetonitrile). This can sometimes physically separate the organic salt from the inorganic salt.

  • Conversion to Free Base: A more robust method is to perform an acid-base extraction.

    • Dissolve the crude salt in water.

    • Basify the aqueous solution to a pH > 10 with a base like NaOH or K₂CO₃ to form the free base.

    • Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. The inorganic salts will remain in the aqueous layer.

    • Dry the organic layer, and then re-form the hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane).

IV. Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification

This protocol provides a starting point for the purification of polar amine dihydrochloride salts.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size for preparative scale).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-30% B over 30 minutes. The optimal gradient will need to be determined for each specific analog.

  • Flow Rate: Determined by the column dimensions.

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm if no strong chromophore is present).

  • Post-Purification: Combine the fractions containing the pure product. Remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the purified product as its formate salt. If the hydrochloride salt is required, an additional salt-switching step will be necessary.

Protocol 2: Recrystallization of a Dihydrochloride Salt

This protocol describes a general method for purification by recrystallization using a solvent/anti-solvent system.

  • Solvent Selection: Identify a solvent in which the crude product is soluble at elevated temperatures but has low solubility at room temperature or below. Alcohols like methanol, ethanol, or isopropanol are often good choices. Also, identify an "anti-solvent" in which the product is poorly soluble, such as diethyl ether, ethyl acetate, or hexane.

  • Dissolution: Dissolve the crude 1-(3-azetidinyl)piperidine dihydrochloride analog in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent to the hot solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature, and subsequently in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Impurity Profile and Purification Workflow

ImpurityWorkflow Impurity Removal Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification Steps cluster_impurities_removed Impurities Removed Crude Crude 1-(3-azetidinyl)Piperidine Dihydrochloride Analog Step1 Step 1: Crystallization / Trituration Crude->Step1 ImpurityList Potential Impurities: - Unreacted Starting Materials - Boc-protected Intermediates - t-Butylated Byproducts - Residual Palladium - Inorganic Salts Step2 Step 2: Palladium Scavenging (if applicable) Step1->Step2 Removed1 Removes: - Some starting materials - Non-polar byproducts - Inorganic salts Step1->Removed1 Step3 Step 3: Reversed-Phase HPLC or SFC (for chiral) Step2->Step3 Removed2 Removes: - Residual Palladium Step2->Removed2 Removed3 Removes: - Closely related structural analogs - Enantiomers (SFC) Step3->Removed3 PureProduct Pure Product Step3->PureProduct

Caption: A workflow illustrating the removal of different impurity classes at each purification stage.

V. Data Summary Table

Purification TechniqueTypical AnalytesAdvantagesDisadvantagesKey Parameters to Optimize
Recrystallization Dihydrochloride saltsScalable, cost-effective, high capacityRequires a crystalline solid, may not remove closely related impuritiesSolvent/anti-solvent system, temperature, cooling rate
Reversed-Phase HPLC Polar and non-polar compoundsHigh resolution, applicable to a wide range of compoundsLower capacity, more expensive, requires solvent removalColumn chemistry, mobile phase pH, gradient
HILIC Highly polar compoundsOrthogonal to reversed-phase, good for compounds not retained on C18Can have lower reproducibility, requires careful equilibrationWater content in mobile phase, buffer choice
SFC Chiral compoundsFast, reduced solvent use, high efficiency for chiral separationsRequires specialized equipment, less common for achiral purificationsChiral stationary phase, co-solvent, back pressure, temperature
Palladium Scavenging Palladium-containing impuritiesHigh selectivity for palladium, simple workupCost of scavenger, potential for non-specific binding of productScavenger type, temperature, time

VI. References

  • Fábián, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(2), 839. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • ChemBK. (2024). 1-(3-azetidinyl)Piperidine dihydrochloride. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • M. C. Hillier, C.-Y. Chen. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]

  • S. K. Guchhait, et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100131. [Link]

  • G. Singh, et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 107-112. [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7248. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.). Process for the purification of piperidine.

  • Google Patents. (n.d.). Purification of piperazine.

  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2245-2256. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 624-630. [Link]

  • PubMed. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s469-s478. [Link]

  • Chromedia. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213. [Link]

  • RSC Publishing. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(32), 5313-5326. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4446-4475. [Link]

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(5), 2937. [Link]

  • PubMed Central. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Advances, 11(57), 36136-36140. [Link]

  • J-STAGE. (2020). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Asian Journal of Pharmaceutical and Clinical Research, 13(10), 123-126. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • IntechOpen. (2019). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(20), 14663-14670. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1235-1241. [Link]

Sources

avoiding degradation of 1-(3-azetidinyl)Piperidine Dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(3-azetidinyl)piperidine dihydrochloride. This guide is designed for our partners in research, science, and drug development to ensure the optimal handling and storage of this compound, thereby safeguarding its integrity for experimental use. Degradation can lead to inconsistent results and compromise research outcomes; this document provides a framework for its prevention and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 1-(3-azetidinyl)piperidine dihydrochloride?

A1: As a dihydrochloride salt of a molecule containing a strained azetidine ring, this compound's stability is primarily threatened by three environmental factors:

  • Moisture: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb water from the atmosphere.[1][2] This absorbed moisture can lead to hydrolysis, a process where water molecules chemically break down the compound.

  • Elevated Temperature: High temperatures accelerate the rate of chemical reactions, including degradation pathways.[1] Storing the compound at elevated temperatures can lead to thermal decomposition.[3]

  • Light Exposure: Like many complex organic molecules, exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation.[4]

Q2: I've noticed the solid material has changed from a white powder to a yellowish, clumpy solid. What does this signify?

A2: A visible change in the physical appearance of the compound, such as discoloration (e.g., turning yellow or brown) or clumping, is a strong indicator of degradation or moisture absorption.[4] It is imperative that you verify the purity of the material via an appropriate analytical method, such as HPLC, before using it in any experiment.[4]

Q3: What are the definitive storage conditions for ensuring the long-term stability of this compound?

A3: To mitigate the risks of degradation, we have established the following optimal storage conditions. Adherence to these guidelines is critical for maintaining the compound's purity and performance.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of thermal degradation.[4]
Atmosphere Store under a dry, inert gas (e.g., Argon, Nitrogen)Prevents moisture absorption and subsequent hydrolysis.[4]
Container Tightly sealed, amber glass vialProtects from moisture ingress and damaging light exposure.[4][5]
Location A cool, dry, and well-ventilated areaEnsures a stable external environment and prevents condensation.[4]

Troubleshooting Guide

This section provides a systematic workflow for addressing stability concerns with 1-(3-azetidinyl)piperidine dihydrochloride.

Problem: Inconsistent experimental results or visible degradation of the solid.
  • Symptoms:

    • Unexpected or non-reproducible data in your assays.

    • The appearance of the solid has changed (color, texture).

    • Precipitate forms in a stock solution that was previously clear.[4]

    • New, unexpected peaks appear in analytical runs (e.g., HPLC, LC-MS).

  • Troubleshooting & Resolution Workflow:

    G cluster_0 Phase 1: Observation cluster_1 Phase 2: Verification cluster_2 Phase 3: Corrective Action A Inconsistent data or visual change observed B Perform Purity Analysis (e.g., HPLC-UV) A->B C Compare results to Certificate of Analysis (CoA) standard B->C D Is purity >95% and consistent with CoA? C->D E Review storage & handling procedures (Temp, Moisture, Light) D->E  No H Proceed with Experiment D->H  Yes F Quarantine affected batch. Do NOT use. E->F G Procure fresh, validated material F->G

    Caption: Workflow for troubleshooting suspected compound degradation.

  • Detailed Protocols & Methodologies:

    • Purity Assessment: The most reliable way to confirm degradation is through analytical chemistry.

      • Protocol: HPLC Purity Verification

        • Solution Preparation: Accurately prepare a 1 mg/mL solution of the suspect 1-(3-azetidinyl)piperidine dihydrochloride in HPLC-grade water.

        • Chromatographic Conditions (General Method):

          • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

          • Mobile Phase A: 0.1% Formic Acid in Water.

          • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

          • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

          • Flow Rate: 1.0 mL/min.

          • Detection: UV at 210 nm.

        • Analysis: Inject the sample. A pure compound should yield a single major peak. The presence of multiple smaller peaks indicates the formation of degradation products.

    • Review and Rectify: If degradation is confirmed, immediately review your storage and handling protocols against the recommendations in this guide. Ensure refrigerators are maintaining the correct temperature and that containers are being sealed properly under inert gas after each use.

Best Practices for Handling and Use

Proactive measures during handling are as crucial as proper long-term storage.

  • Aliquot Upon Arrival: To prevent contamination and repeated exposure of the bulk material to the atmosphere, aliquot the compound into smaller, single-use vials upon receipt. This is especially important for stock solutions to avoid repeated freeze-thaw cycles.[4]

  • Temperature Equilibration: Before opening a refrigerated container, always allow it to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis.

  • Inert Atmosphere Operations: For maximum protection, especially when handling the solid for extended periods, use a glove box or an inert gas manifold to blanket the compound with argon or nitrogen.

G cluster_0 Material Receipt cluster_1 Storage cluster_2 Experimental Use A Receive Compound B Aliquot into single-use vials under inert gas A->B C Store aliquots at 2-8°C, protected from light B->C D Equilibrate vial to room temperature C->D E Weigh and prepare solution D->E F Reseal any unused portion under inert gas E->F

Sources

dealing with hygroscopicity of 1-(3-azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-azetidinyl)Piperidine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Understanding the Challenge: The Hygroscopicity of Amine Salts

1-(3-azetidinyl)Piperidine Dihydrochloride is a dihydrochloride salt of a heterocyclic amine. Amine hydrochloride salts, particularly those with high water solubility, have a strong tendency to absorb moisture from the atmosphere.[1][2] This property, known as hygroscopicity, can introduce significant variability and complications in experimental work if not properly managed.[3] Absorbed water can alter the physical state of the compound, leading to clumping or deliquescence (dissolving in the absorbed water), and more critically, can impact chemical stability and reactivity.[1][4]

While specific quantitative hygroscopicity data for 1-(3-azetidinyl)Piperidine Dihydrochloride is not publicly documented, its structural class strongly suggests that it should be handled as a hygroscopic material. Based on the behavior of similar compounds like piperidine hydrochloride, it is prudent to assume it falls within the moderately to very hygroscopic range.[1][5][6][7]

Frequently Asked Questions (FAQs)

Q1: How should I store 1-(3-azetidinyl)Piperidine Dihydrochloride to maintain its integrity?

A1: Proper storage is the first line of defense against moisture-induced degradation. Upon receipt, the compound should be stored in a tightly sealed container in a controlled environment. The recommended storage condition is typically in a refrigerator at 2-8°C.[8] For long-term storage or for particularly sensitive applications, storing the material under an inert atmosphere (e.g., argon or nitrogen) within a desiccator containing a suitable desiccant is highly recommended.[9]

Q2: I've noticed the powder has become clumpy. Can I still use it?

A2: Clumping is a clear visual indicator of water absorption.[4] While the compound may still be usable for some applications, the exact water content is now unknown, which will lead to inaccurate measurements by weight. For any quantitative application, such as preparing a standard solution or use in a stoichiometric reaction, it is crucial to either dry the material rigorously or determine the precise water content. If clumping is severe or the material appears wet (deliquescence), it is best to discard it, as chemical degradation may have occurred.[1]

Q3: What is the best way to weigh this compound accurately?

A3: Accurate weighing of hygroscopic materials requires speed and a controlled environment. The weight will continuously increase on an analytical balance as the compound absorbs atmospheric moisture.[7][10]

  • Rapid Weighing: Have all necessary equipment ready to minimize the time the compound is exposed to air. Weigh the compound in a sealable container (e.g., a vial with a screw cap).[11]

  • Controlled Environment: If possible, perform weighing operations in a glove box with a controlled low-humidity atmosphere.[1] Alternatively, a balance with a draft shield containing a beaker of fresh desiccant can help create a localized dry environment.[10]

  • Weighing by Difference: A reliable method is to pre-weigh a sealed vial, add the approximate amount of compound quickly, seal the vial, and re-weigh. The difference in weight will give you the mass of the compound. Then, if you dispense the compound from this vial into your reaction vessel, you can re-weigh the vial to determine the exact amount transferred.[10]

Q4: How can I determine the water content of my sample?

A4: For precise quantification of water content, Karl Fischer (KF) titration is the gold standard.[12] This method is specific to water and is not affected by other volatile substances.[12] Coulometric KF is particularly suited for determining low levels of moisture.[13] An alternative is Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as it is heated.[14] A weight loss step at a temperature consistent with water evaporation (typically below 120°C) can provide the moisture content. TGA can also help distinguish between surface water and bound water of hydration.[14]

Troubleshooting Guides for Experimental Workflows

Issue 1: Inconsistent or Low Yields in Chemical Reactions

The presence of absorbed water can be detrimental to many organic reactions, particularly those involving water-sensitive reagents or intermediates.

Symptom Potential Cause (related to hygroscopicity) Recommended Solution
Low or no product yield 1. Reagent Decomposition: The compound may have undergone hydrolysis due to absorbed water. 2. Base Inactivation: If using a water-sensitive base (e.g., NaH, LDA), it may be quenched by moisture from the compound.[1]1. Dry the Reagent: Before use, dry the 1-(3-azetidinyl)Piperidine Dihydrochloride under high vacuum for several hours. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of unexpected side products Hydrolysis of Reactants or Intermediates: Water can act as a nucleophile, leading to the formation of hydroxylated byproducts.1. Scrupulous Drying: Ensure all reaction components (solvents, reagents, and inert gas) are thoroughly dried. 2. Temperature Control: Running the reaction at lower temperatures may minimize water-related side reactions, though this could slow the desired transformation.[1]
Inconsistent results between experiments Variable Water Content: The amount of absorbed water in the starting material varies each time it is used.1. Standardize Handling Protocol: Implement a strict protocol for handling the compound. Minimize its exposure to the atmosphere. 2. Use a Glovebox: For maximum consistency, handle and weigh the reagent inside a glovebox with a controlled, low-humidity atmosphere.[1]
Workflow for Handling 1-(3-azetidinyl)Piperidine Dihydrochloride in a Moisture-Sensitive Reaction

Below is a DOT script visualizing a recommended workflow to mitigate the effects of hygroscopicity.

G Workflow for Hygroscopic Reagent Handling cluster_prep Preparation cluster_execution Execution (Inert Atmosphere) cluster_analysis Analysis & QC storage Store reagent at 2-8°C in a sealed container drying Dry under high vacuum (e.g., 4-6 hours) storage->drying For critical reactions kf_tga Optional QC: Determine water content via Karl Fischer or TGA storage->kf_tga Verify new batch weighing Weigh quickly in a controlled environment (e.g., glovebox) drying->weighing glassware Oven-dry or flame-dry all glassware addition Add to reaction vessel under inert gas flow glassware->addition solvent Use anhydrous solvent from a sure-seal bottle solvent->addition weighing->addition reaction Run reaction under positive pressure of N2 or Ar addition->reaction G Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed check_hygroscopicity Is the reagent (1-(3-azetidinyl)Piperidine Dihydrochloride) hygroscopic? start->check_hygroscopicity yes_hygroscopic Yes (High Probability) check_hygroscopicity->yes_hygroscopic Yes no_hygroscopic No/Unlikely check_hygroscopicity->no_hygroscopic No review_handling Review storage and handling procedures. Was the compound exposed to air? yes_hygroscopic->review_handling other_factors Investigate other experimental variables (reagent purity, temperature, stoichiometry, etc.) no_hygroscopic->other_factors improper_handling Yes/Possibly review_handling->improper_handling Yes proper_handling No, strict protocol followed review_handling->proper_handling No implement_drying Implement pre-drying step (high vacuum) and handle under inert atmosphere. improper_handling->implement_drying quantify_water Quantify water content of the batch using Karl Fischer titration. proper_handling->quantify_water rerun_experiment Re-run experiment with dried/quantified material. implement_drying->rerun_experiment quantify_water->rerun_experiment

Sources

minimizing side reactions with 1-(3-azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(3-azetidinyl)piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when utilizing this versatile building block in synthesis. Here, we provide in-depth, experience-driven advice to help you minimize side reactions and optimize your experimental outcomes.

Introduction

1-(3-Azetidinyl)piperidine dihydrochloride is a valuable bifunctional reagent, incorporating both a strained azetidine ring and a piperidine moiety.[1][2] This unique structure makes it a popular intermediate in the synthesis of novel pharmaceutical compounds.[3][4][5] However, its dihydrochloride salt form and the inherent reactivity of the strained four-membered ring necessitate careful consideration of reaction conditions to avoid unwanted side reactions.[2] This guide will address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction with 1-(3-azetidinyl)piperidine dihydrochloride is sluggish or not proceeding to completion. What are the likely causes?

A1: Several factors can contribute to low reactivity. As a dihydrochloride salt, the amine functionalities are protonated and thus non-nucleophilic.[3] The primary troubleshooting step is to ensure effective in-situ neutralization to liberate the free base.

  • Insufficient Base: A common pitfall is using a stoichiometric amount of a weak base. For complete deprotonation of the dihydrochloride salt, at least two equivalents of a suitable base are required. For many reactions, such as N-arylations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often necessary.[6][7] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.[7]

  • Solvent Choice: The solubility of both the starting material and the base is critical. 1-(3-Azetidinyl)piperidine dihydrochloride is a white crystalline solid with good solubility in water but poor solubility in many non-polar organic solvents.[3] Polar aprotic solvents like DMF, DMSO, or NMP can be effective. In some cases, a biphasic system or the addition of a phase-transfer catalyst may be beneficial. The choice of solvent can also influence reaction kinetics; for instance, in some piperidine syntheses, ethanol has been shown to accelerate reaction rates compared to methanol.[8]

  • Temperature: Many reactions involving this substrate, particularly cross-coupling reactions, require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[6][7]

Q2: I am observing the formation of multiple unidentified byproducts. What are the most probable side reactions?

A2: The formation of byproducts often stems from the reactivity of the azetidine ring or competing reactions at the two amine centers.

  • Azetidine Ring Opening: The strained four-membered azetidine ring is susceptible to nucleophilic attack, leading to ring-opened byproducts.[2] This is more likely to occur under harsh acidic or basic conditions, or in the presence of strong nucleophiles. Careful control of pH and temperature is crucial.

  • Bis-Arylation/Alkylation: If the reaction involves N-functionalization (e.g., Buchwald-Hartwig amination), there is a possibility of reaction at both the piperidine and azetidine nitrogens, leading to bis-functionalized products.[7] To favor mono-functionalization on the piperidine nitrogen, consider using a protecting group on the azetidine nitrogen. Alternatively, controlling the stoichiometry by using an excess of the amine relative to the electrophile can help minimize the formation of the bis-arylated product.[7]

  • Oxidation: Piperidine and its derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow tint) and the formation of impurities.[9] Ensuring an inert atmosphere (e.g., nitrogen or argon) during the reaction can mitigate this.

Q3: How should I properly store and handle 1-(3-azetidinyl)piperidine dihydrochloride to ensure its stability?

A3: Proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3] A recommended storage temperature is often between 2-8°C.[10]

  • Hygroscopicity: As a hydrochloride salt, it can be hygroscopic. Absorb moisture from the air, which can affect its reactivity and lead to clumping. Store in a desiccator if necessary.

  • Handling: When handling, wear appropriate personal protective equipment, including gloves, and eye protection.[3][11] Avoid creating dust.

Troubleshooting Guide: Minimizing Side Reactions in N-Arylation

N-arylation is a common transformation performed with 1-(3-azetidinyl)piperidine. The following guide provides a structured approach to troubleshoot and optimize these reactions, focusing on the widely used Buchwald-Hartwig amination.[6]

Issue 1: Low Yield of the Desired Mono-N-Aryl Product
Potential Cause Troubleshooting Strategy & Scientific Rationale
Incomplete Deprotonation Increase the equivalents of base (e.g., NaOtBu to 2.2-2.5 eq.). The strong, non-nucleophilic nature of NaOtBu ensures complete deprotonation of both hydrochloride salts without competing in the desired reaction.
Catalyst Inactivity Use a pre-catalyst/ligand system known for its effectiveness with sterically hindered amines, such as a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos).[6][7] Ensure an inert atmosphere to prevent catalyst oxidation.
Poor Solubility Select a solvent in which all reactants are soluble at the reaction temperature. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[7] Consider a co-solvent system if necessary.
Sub-optimal Temperature Gradually increase the reaction temperature in increments of 10°C. Many N-arylations require temperatures between 80-110°C to overcome the activation energy barrier.[6][7]
Issue 2: Formation of Bis-N,N'-Arylated Byproduct
Potential Cause Troubleshooting Strategy & Scientific Rationale
Unfavorable Stoichiometry Use an excess of 1-(3-azetidinyl)piperidine dihydrochloride relative to the aryl halide (e.g., 1.5 to 2.0 equivalents). This statistically favors the mono-arylation product.
High Reactivity of Both Amines If stoichiometric control is insufficient, consider a protecting group strategy. Protect the more accessible piperidine nitrogen first (e.g., with a Boc group), followed by arylation of the azetidine nitrogen, and subsequent deprotection.
Issue 3: Azetidine Ring-Opening Byproducts Detected
Potential Cause Troubleshooting Strategy & Scientific Rationale
Harsh Reaction Conditions Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Presence of Strong Nucleophiles If the reaction mixture contains other strong nucleophiles, they may compete and attack the strained azetidine ring. Ensure the purity of all reagents and solvents.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the N-arylation of 1-(3-azetidinyl)piperidine dihydrochloride with an aryl bromide.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-(3-azetidinyl)piperidine dihydrochloride (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 2.5 equivalents).[6]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of the aryl bromide).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[6][9]

Protocol 2: Analytical Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring reaction progress and identifying impurities.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point.

    • Detection: UV detection at a wavelength where the starting materials and expected products have absorbance (e.g., 254 nm).

    • For chiral separations, a chiral column and a suitable mobile phase (e.g., ethanol with a small amount of a basic modifier) would be necessary, potentially after derivatization to introduce a chromophore.[12][13]

Visualizing Key Concepts

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord Amine, Base PdII_Amine [Ar-Pd(II)-Amine]^+ X^- Amine_Coord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim - H-Base^+ X^- RedElim->Pd0 Ar-Amine Product N-Aryl Product ArylHalide Aryl Halide (Ar-X) Amine 1-(3-azetidinyl)piperidine (Free Base) Base Base (e.g., NaOtBu) caption Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Side Product Formation CheckBase Verify Base (Type & Equivalents) Start->CheckBase CheckCatalyst Evaluate Catalyst/Ligand System CheckBase->CheckCatalyst Base OK Sol_Base Use >2 eq. Strong Base CheckBase->Sol_Base Issue Found CheckSolvent Assess Solvent & Solubility CheckCatalyst->CheckSolvent Catalyst OK Sol_Catalyst Switch to Bulky Ligand CheckCatalyst->Sol_Catalyst Issue Found CheckTemp Optimize Temperature CheckSolvent->CheckTemp Solvent OK Sol_Solvent Change Solvent/Co-solvent CheckSolvent->Sol_Solvent Issue Found CheckStoich Adjust Reactant Stoichiometry CheckTemp->CheckStoich Temp OK Sol_Temp Increase/Decrease Temperature CheckTemp->Sol_Temp Issue Found CheckPurity Confirm Reagent Purity CheckStoich->CheckPurity Stoichiometry OK Sol_Stoich Use Excess Amine for Mono-arylation CheckStoich->Sol_Stoich Issue Found Sol_Purity Purify Starting Materials CheckPurity->Sol_Purity Issue Found caption Troubleshooting Workflow for Optimizing Reactions

Caption: Troubleshooting Workflow for Optimizing Reactions

References

  • ChemBK. (2024). 1-(3-azetidinyl)Piperidine dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2017). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • PubMed Central. (2022). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Retrieved from [Link]

  • National Institutes of Health. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Piperidine. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • PubMed. (2003). N-arylation of aziridines. Retrieved from [Link]

  • Dr. Reddy's Laboratories Ltd. (n.d.). Identification and characterization of potential impurities of tizanidine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Retrieved from [Link]

  • ResearchGate. (2019). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Azetidinyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-azetidinyl)piperidine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. The piperidine motif is one of the most prevalent N-heterocycles in medicinal chemistry, and its combination with the strained azetidine ring offers a unique three-dimensional scaffold for structure-activity relationship studies.[1][2] This guide provides practical, field-tested advice in a direct question-and-answer format to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing 1-(3-azetidinyl)piperidine?

A1: The most prevalent and direct approach is the nucleophilic substitution reaction between a protected 3-substituted azetidine and piperidine. Typically, this involves an N-protected azetidine bearing a good leaving group (e.g., tosylate, mesylate, or a halide) at the 3-position. The reaction sequence is generally as follows:

  • Alkylation: Reaction of N-Boc-3-tosyloxyazetidine (or a similar substrate) with piperidine.

  • Deprotection: Removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions.

  • Salt Formation: Conversion of the resulting free base to the dihydrochloride salt.

This strategy is favored for its reliability and the commercial availability of the starting materials.

Q2: Why is the Boc protecting group commonly used for the azetidine nitrogen?

A2: The Boc group serves two critical functions. First, it deactivates the azetidine nitrogen, preventing it from acting as a competing nucleophile and undergoing self-alkylation or other side reactions. Second, it provides steric bulk that can influence the stereochemical outcome of reactions. Its key advantage is its stability under various reaction conditions (e.g., nucleophilic substitution) and its clean, straightforward removal under acidic conditions, which can often be combined with the final salt formation step.[3]

Q3: What are the primary safety considerations for this synthesis?

A3: Researchers should be aware of the following:

  • Piperidine: It is a flammable, toxic, and corrosive liquid. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) used for deprotection and salt formation are highly corrosive.[4]

  • Pressurized Reactions: While not always necessary, some alkylation steps might be heated in a sealed vessel, requiring proper pressure-rated equipment and shielding.

  • Azetidines: Azetidines and their derivatives can be toxic; consult the Material Safety Data Sheet (MSDS) for specific handling information.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a problem-and-solution format.

Q4: My yield from the initial alkylation step is low. What are the likely causes and how can I improve it?

A4: Low yield in the nucleophilic substitution of a 3-tosyloxyazetidine with piperidine is a common issue. The primary culprits are often incomplete reaction, side reactions, or suboptimal conditions.

Causality Analysis: The reaction is an SN2 displacement. Its efficiency depends on the nucleophilicity of piperidine, the quality of the leaving group (tosylate), and the absence of competing side reactions. The strained azetidine ring can also be susceptible to ring-opening under harsh conditions.

Troubleshooting Steps:

  • Reagent Quality:

    • Piperidine: Ensure it is free from significant water contamination and oxidation impurities (often indicated by a yellow color).[5] If necessary, distill it before use.

    • N-Boc-3-tosyloxyazetidine: Verify its purity. An unstable or impure starting material is a primary source of low yields.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically effective.[6] DMF can better solubilize reagents but requires higher temperatures for removal. ACN is often a good starting point.

    • Base: While piperidine is a base, an additional non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can be beneficial. This "scavenger" base neutralizes the p-toluenesulfonic acid byproduct, preventing the protonation and deactivation of the piperidine nucleophile.

    • Temperature: The reaction often requires heating. An initial temperature of 60-80 °C in ACN is recommended. If the reaction is slow, the temperature can be cautiously increased. Monitor for impurity formation by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Optimized Protocol for Alkylation: A step-by-step methodology for the alkylation process.

cluster_0 Alkylation Workflow start Combine N-Boc-3-tosyloxyazetidine, piperidine (1.5 eq), and K₂CO₃ (2.0 eq) in Acetonitrile (ACN) react Heat mixture at 80 °C Monitor by TLC/LC-MS (Typically 12-24h) start->react workup Cool to RT, filter solids. Concentrate filtrate under reduced pressure. react->workup extract Dissolve residue in EtOAc. Wash with water, then brine. Dry over Na₂SO₄. workup->extract purify Concentrate and purify crude product via column chromatography (Hexane/EtOAc gradient). extract->purify

Caption: Optimized workflow for the synthesis of N-Boc-1-(3-azetidinyl)piperidine.

Q5: I'm struggling with the Boc deprotection and subsequent salt formation. The final product is oily and difficult to isolate. What can I do?

A5: This is a critical step where yield can be lost. The formation of an amorphous or oily salt instead of a crystalline solid is a frequent purification challenge.

Causality Analysis: The free base of 1-(3-azetidinyl)piperidine is a diamine, making it highly polar and potentially difficult to handle. The dihydrochloride salt's physical properties (oily vs. crystalline) are highly dependent on the purity of the free base and the specific conditions of the salt formation, especially the solvent system.

Troubleshooting Steps:

  • Ensure Purity of the Free Base: Do not proceed to salt formation with impure N-Boc protected intermediate. Any non-polar impurities can inhibit crystallization. The purification suggested in the workflow above is crucial.

  • Optimize the Deprotection/Salt Formation Protocol:

    • Reagent: A solution of HCl in a non-protic solvent is ideal. 4M HCl in 1,4-dioxane is a standard choice. Alternatively, HCl gas can be bubbled through a solution of the free base in a suitable solvent like diethyl ether or isopropanol (IPA).

    • Solvent Choice is Critical:

      • Dioxane/Ether: Often promotes rapid precipitation.

      • Isopropanol (IPA): Can be an excellent choice as it may allow for slower crystallization, leading to a purer, more crystalline solid.

    • Procedure:

      • Dissolve the purified N-Boc-1-(3-azetidinyl)piperidine in a minimal amount of a suitable solvent (e.g., IPA or ethyl acetate).

      • Cool the solution in an ice bath (0 °C).

      • Slowly add a slight excess (2.2-2.5 equivalents) of the HCl solution dropwise with vigorous stirring.

      • Observe for precipitation. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.

      • Allow the mixture to stir at 0 °C for 1-2 hours and then let it stand, possibly overnight in a refrigerator, to maximize crystallization.

      • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Summary: Solvent Effects on Salt Formation

Solvent for Salt FormationTypical OutcomeRationale
1,4-DioxaneFast precipitation, potentially amorphousProduct is often insoluble, leading to rapid crashing out.
Diethyl EtherFast precipitation, often a fine powderVery low solubility of the salt.
Isopropanol (IPA)Slower crystallization, better crystal formHigher solubility allows for gradual crystal growth.
Methanol / EthanolHigh solubility, often no precipitationThe salt is too soluble in these protic solvents to crystallize effectively.

Q6: My NMR spectrum shows unexpected signals after the synthesis. How can I diagnose the issue?

A6: Unexpected NMR signals point to impurities or side products. A logical diagnostic approach is key.

Diagnostic Workflow:

start Problem: Unexpected NMR Signals q1 Are there signals corresponding to residual solvent (DCM, EtOAc, Hexane)? start->q1 a1 Dry product under high vacuum for an extended period. q1->a1 Yes q2 Are Boc group signals (singlet ~1.4 ppm) present? q1->q2 No a2 Incomplete deprotection. Treat again with HCl/Dioxane or increase reaction time. q2->a2 Yes q3 Are there signals suggesting ring-opened species or polymerization (broad humps)? q2->q3 No a3 Harsh reaction conditions. Reduce temperature/time during alkylation or deprotection. q3->a3 Yes q4 Is the integration ratio of azetidine to piperidine protons incorrect? q3->q4 No a4 Impurity co-eluted during chromatography or impurity from starting materials. q4->a4 Yes

Caption: Diagnostic decision tree for analyzing NMR impurities.

References

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PubMed Central. [Link]

  • A new asymmetric synthetic route to substituted piperidines | Request PDF. ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine.
  • Piperidine Synthesis. DTIC. [Link]

  • What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. NIH. [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

  • US2363157A - Process for purifying piperidine.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 1-(3-Azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Chemical Entity

To the researcher in drug discovery, a novel chemical entity like 1-(3-azetidinyl)Piperidine Dihydrochloride is a blank slate of therapeutic potential. Its structure, a hybrid of two "privileged" heterocyclic scaffolds—piperidine and azetidine—suggests a high probability of biological relevance. The piperidine ring is a cornerstone of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS), owing to its ability to engage with a variety of receptors and enhance pharmacokinetic properties.[1][2][3] The azetidine moiety, a strained four-membered ring, is increasingly recognized for its capacity to improve metabolic stability, receptor selectivity, and solubility when incorporated into drug candidates.[4][5]

The absence of published biological data for 1-(3-azetidinyl)Piperidine Dihydrochloride necessitates a systematic and logical approach to its validation. This guide is designed to provide you, a fellow scientist, with a comprehensive, multi-tiered strategy for elucidating its biological activity. We will not merely list protocols; we will delve into the causality behind experimental choices, enabling you to build a robust and self-validating data package.

Part 1: Postulated Biological Activities and Comparator Selection

Given the structural alerts within 1-(3-azetidinyl)Piperidine Dihydrochloride, we can postulate two primary avenues of investigation: Central Nervous System (CNS) activity and anticancer potential. The piperidine moiety is prevalent in analgesics and other CNS-active drugs, while both piperidine and azetidine derivatives have demonstrated cytotoxic effects against cancer cell lines.[3][4][6]

To provide context to our findings, a judicious choice of comparator compounds is essential.

Compound Class Rationale for Selection
Donepezil Acetylcholinesterase InhibitorA well-characterized piperidine-containing drug for Alzheimer's disease, providing a benchmark for potential CNS activity.
Cisplatin Chemotherapeutic AgentA standard cytotoxic agent with a well-understood mechanism of action, serving as a positive control for anticancer assays.
(R)-(-)-3-Amino-1-Boc-piperidine Structurally Related PiperidineA commercially available piperidine derivative for assessing the contribution of the core piperidine scaffold to any observed activity.

Part 2: A Tiered Approach to Biological Validation

A logical progression of experiments is crucial to efficiently and cost-effectively characterize a novel compound. We will employ a three-tiered approach:

  • Tier 1: Foundational Cytotoxicity and Viability Screening. To determine the compound's general effect on cell health and establish a safe concentration range for subsequent, more sensitive assays.

  • Tier 2: Mechanistic Exploration - CNS and Anticancer Assays. To investigate the compound's effects on specific biological targets and pathways relevant to our postulated activities.

  • Tier 3: ADME Profiling - Metabolic Stability. To assess the compound's susceptibility to metabolism, a critical factor in its potential as a drug candidate.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Exploration cluster_2 Tier 3: ADME Profiling T1_Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) T2_CNS CNS Target Engagement (Receptor Binding Assays) T1_Cytotoxicity->T2_CNS If not broadly cytotoxic T2_Anticancer Anticancer Functional Assays (Apoptosis, Cell Cycle) T1_Cytotoxicity->T2_Anticancer If cytotoxic T3_Metabolic Metabolic Stability (Microsomal Stability Assay) T2_CNS->T3_Metabolic T2_Anticancer->T3_Metabolic

Figure 1: Tiered validation workflow for 1-(3-azetidinyl)Piperidine Dihydrochloride.

Part 3: Detailed Experimental Protocols

Tier 1: Foundational Cytotoxicity and Viability Screening

The initial step is to understand the compound's intrinsic cytotoxicity across a range of cell lines. This will inform the concentration ranges for subsequent experiments and provide a preliminary indication of any potential anticancer activity.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]

Protocol:

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, U87 - glioblastoma) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-(3-azetidinyl)Piperidine Dihydrochloride, Donepezil, and Cisplatin in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values.

B. LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[9][10]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plates and carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit) to each supernatant sample in a new 96-well plate.

  • Incubation and Absorbance Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).

Data Presentation: Tier 1

Compound Cell Line MTT IC₅₀ (µM) LDH EC₅₀ (µM)
1-(3-azetidinyl)Piperidine DihydrochlorideA549Experimental DataExperimental Data
MCF-7Experimental DataExperimental Data
U87Experimental DataExperimental Data
HEK293Experimental DataExperimental Data
DonepezilA549Experimental DataExperimental Data
HEK293Experimental DataExperimental Data
CisplatinA549Experimental DataExperimental Data
HEK293Experimental DataExperimental Data
Tier 2: Mechanistic Exploration

Based on the Tier 1 results, we will proceed to investigate specific mechanisms of action.

A. CNS Target Engagement: Radioligand Binding Assays

The prevalence of piperidine in CNS drugs suggests a potential interaction with G-protein coupled receptors (GPCRs). A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[11][12][13] We will initially screen against a panel of common CNS receptors.

G cluster_0 Radioligand Binding Assay Workflow Start Prepare Receptor Membranes (e.g., from cell lines expressing the target receptor) Incubate Incubate Membranes with Radioligand and varying concentrations of 1-(3-azetidinyl)Piperidine Dihydrochloride Start->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Quantify Bound Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data to Determine IC₅₀ and Kᵢ values Measure->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol:

  • Receptor Membrane Preparation: Utilize commercially available prepared membranes or prepare them from cell lines overexpressing the target receptors (e.g., opioid, dopamine, serotonin receptors).

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for opioid receptors), and serial dilutions of 1-(3-azetidinyl)Piperidine Dihydrochloride or Donepezil.

  • Incubation: Incubate at room temperature to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation: Tier 2A

Receptor Target Radioligand 1-(3-azetidinyl)Piperidine Dihydrochloride Kᵢ (nM) Donepezil Kᵢ (nM)
Mu-Opioid Receptor[³H]-DAMGOExperimental DataExperimental Data
Dopamine D2 Receptor[³H]-SpiperoneExperimental DataExperimental Data
Serotonin 5-HT₂ₐ Receptor[³H]-KetanserinExperimental DataExperimental Data

B. Anticancer Functional Assays

If significant cytotoxicity was observed in Tier 1, especially in cancer cell lines over non-cancerous ones, further investigation into the mechanism of cell death is warranted.

Protocol: Apoptosis Assay via Flow Cytometry

  • Cell Treatment: Treat a sensitive cancer cell line (e.g., A549) with the IC₅₀ concentration of 1-(3-azetidinyl)Piperidine Dihydrochloride and Cisplatin for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V and PI positive), and viable (Annexin V and PI negative).

Tier 3: ADME Profiling - Metabolic Stability

Assessing metabolic stability early in the discovery process is crucial. The liver microsomal stability assay is a common in vitro method to evaluate a compound's susceptibility to Phase I metabolism.[14][15]

Protocol:

  • Incubation: Incubate 1-(3-azetidinyl)Piperidine Dihydrochloride (at a low concentration, e.g., 1 µM) with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Data Presentation: Tier 3

Compound In Vitro Half-Life (t₁/₂, min) Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein)
1-(3-azetidinyl)Piperidine DihydrochlorideExperimental DataExperimental Data
Verapamil (Positive Control)Experimental DataExperimental Data

Conclusion: Synthesizing the Data into a Coherent Profile

This comprehensive guide provides a robust framework for the initial biological validation of 1-(3-azetidinyl)Piperidine Dihydrochloride. By systematically progressing through the proposed tiers, a researcher can efficiently gather the necessary data to build a comprehensive activity profile. The results from these experiments will not only elucidate the compound's primary biological effects and potential mechanisms of action but also provide critical insights into its drug-like properties. This structured, data-driven approach is fundamental to making informed decisions in the early stages of drug discovery and development.

References

  • Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]

  • Title: Azetidines of pharmacological interest Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Karger Publishers URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Biologically active azetidines. Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis Online URL: [Link]

  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PLOS One URL: [Link]

  • Title: In vitro Disease Models for Screening Services Source: NeuroProof URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning Source: PMC - PubMed Central URL: [Link]

  • Title: Receptor Binding Assays Source: MilliporeSigma URL: [Link]

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Radioligand Binding Studies Source: Springer Nature Experiments URL: [Link]

  • Title: In vitro and in vivo techniques in CNS drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics Source: PMC - NIH URL: [Link]

  • Title: ADME 101: Drug Metabolism Studies – Metabolic Stability Source: YouTube URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PMC - PubMed Central URL: [Link]

  • Title: Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor Source: PubMed URL: [Link]

  • Title: MetStabOn—Online Platform for Metabolic Stability Predictions Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates Source: PubMed URL: [Link]

  • Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: MDPI URL: [Link]

  • Title: Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors Source: PubMed URL: [Link]

  • Title: Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective Source: MDPI URL: [Link]

  • Title: Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery Source: MDPI URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

Sources

A Senior Application Scientist's Guide to 1-(3-azetidinyl)Piperidine Dihydrochloride: A Comparative Analysis of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Quest for Novelty

The piperidine ring is a cornerstone of modern medicinal chemistry.[1] This six-membered nitrogenous heterocycle is a "privileged scaffold," a structural motif frequently found in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence is a testament to its favorable properties: a stable, conformationally defined chair-like structure that can be readily functionalized, and the ability to modulate crucial pharmacokinetic parameters like solubility and lipophilicity.[3][4][5] More than 70 FDA-approved drugs feature the piperidine moiety, highlighting its significance in developing treatments for a wide range of conditions, including cancer and central nervous system (CNS) disorders.[3][4][6]

However, the very success of the piperidine scaffold necessitates continuous innovation to explore new chemical space, optimize biological activity, and improve drug-like properties. This guide focuses on 1-(3-azetidinyl)Piperidine Dihydrochloride , a compound that introduces a unique structural twist: the incorporation of a strained, four-membered azetidine ring onto the piperidine core.

This document provides an in-depth comparative analysis, contrasting 1-(3-azetidinyl)Piperidine Dihydrochloride with more conventional piperidine analogs. We will dissect its structure, synthesis, and predicted biological profile, supported by established experimental protocols, to provide researchers and drug development professionals with a comprehensive understanding of its potential.

Structural and Physicochemical Profile: A Tale of Two Rings

The defining feature of 1-(3-azetidinyl)Piperidine is the fusion of two distinct heterocyclic systems. This unique combination has profound implications for its three-dimensional shape, basicity, and potential for molecular interactions.

To appreciate these differences, we will compare it against two representative analogs: the parent Piperidine Hydrochloride and the commonly encountered 4-Phenylpiperidine Hydrochloride .

Property1-(3-azetidinyl)Piperidine DihydrochloridePiperidine Hydrochloride4-Phenylpiperidine HydrochlorideRationale for Comparison
Structure A piperidine ring substituted at the N1 position with an azetidin-3-yl group.The fundamental, unsubstituted piperidine ring.A piperidine ring with a bulky, aromatic substituent at the C4 position.This selection allows for a comparison of N-substitution vs. C-substitution and the influence of a small heterocycle vs. a large aromatic group.
Molecular Weight 213.15 g/mol 121.6 g/mol 197.7 g/mol The azetidinyl group adds moderate molecular weight, potentially influencing binding pocket occupancy.
Predicted pKa pKa1 ~8.5-9.5 (azetidine N), pKa2 ~10.5-11.5 (piperidine N)~11.2[5]~9.0-10.0The presence of two basic nitrogen atoms with different pKa values offers multiple protonation states, which can significantly affect receptor interactions and solubility at physiological pH.
Predicted LogP ~0.2 - 0.5~0.84[7]~2.5 - 3.0The introduction of the second amine from the azetidine ring is predicted to increase hydrophilicity compared to the parent piperidine and significantly more so than the lipophilic phenyl-substituted analog. This can impact cell permeability and off-target interactions.[7]

The azetidinyl substituent introduces a second basic center and increases polarity. Unlike the rigid phenyl group, the azetidine ring provides a distinct 3D vector for potential hydrogen bonding, which can be crucial for enhancing binding affinity and selectivity for specific biological targets.[8]

Synthetic Strategy: A Modular Approach

The synthesis of substituted piperidines is a well-established field, with common routes including the catalytic hydrogenation of pyridine precursors or various cyclization strategies.[1][9][10] The synthesis of 1-(3-azetidinyl)Piperidine likely follows a modular approach involving the coupling of a protected azetidine intermediate with piperidine.

A representative synthetic workflow is outlined below. The choice of protecting group (e.g., Boc or Cbz) for the azetidine nitrogen is critical. It must be stable during the coupling reaction and selectively removable at the final stage without affecting the piperidine ring.

G cluster_0 Step 1: Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection & Salt Formation A 3-Azetidinone B N-Protected 3-Azetidinone A->B e.g., (Boc)2O D N-Protected 1-(3-azetidinyl)Piperidine B->D e.g., Na(OAc)3BH C Piperidine C->D e.g., Na(OAc)3BH E 1-(3-azetidinyl)Piperidine D->E e.g., TFA or H2/Pd F 1-(3-azetidinyl)Piperidine Dihydrochloride E->F 2 eq. HCl G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Receptor Source (e.g., Guinea Pig Brain) D Incubate to Equilibrium A->D B Radioligand (³H-pentazocine) B->D C Test Compound (Varying Conc.) C->D E Rapid Filtration D->E F Scintillation Counting E->F G Plot % Inhibition vs. log[Compound] F->G H Calculate IC50 & Ki G->H

Caption: General workflow for a radioligand competition binding assay. [11]

Comparative Binding Affinity (Hypothetical Data)

While specific experimental data for 1-(3-azetidinyl)Piperidine Dihydrochloride is not publicly available, we can construct a hypothetical dataset based on known structure-activity relationships (SAR) for piperidine-based σ1 ligands to illustrate its potential.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 SelectivityPredicted Rationale
1-(3-azetidinyl)Piperidine5 - 20150 - 300~10-30 foldThe azetidinyl nitrogen may act as a hydrogen bond acceptor or donor, forming a key interaction in the σ1 binding pocket. This specific interaction is likely less favorable in the σ2 pocket, leading to selectivity. [12]
Piperidine>10,000>10,000N/ALacks the necessary pharmacophoric features for high-affinity binding.
4-Phenylpiperidine100 - 50080 - 200~0.2-2 foldThe phenyl group provides a hydrophobic interaction common to many σ ligands, but without further optimization, it often results in moderate affinity and poor selectivity.

This predictive analysis suggests that the unique azetidinyl group could confer both high affinity and, critically, selectivity for the σ1 receptor over the σ2 subtype. Such selectivity is a highly desirable trait in drug design to minimize off-target effects.

Pharmacokinetic (ADME) Profile: The Impact of Structure on Drug-Likeness

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to its success as a drug candidate. [13]The structural differences between our subject compounds will likely lead to distinct ADME properties.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates how quickly a compound is metabolized by key drug-metabolizing enzymes (Cytochrome P450s) found in the liver.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system (cofactor solution) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a continuous supply of the necessary cofactor for enzymatic activity.

    • Prepare stock solutions of the test compounds and a positive control (a compound with known metabolic instability, e.g., verapamil).

  • Incubation:

    • Pre-warm the HLM and buffer to 37°C.

    • In separate tubes, add the test compound to the warmed HLM solution. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • A parallel reaction is run without the cofactor solution to serve as a negative control, accounting for non-enzymatic degradation.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the resulting line corresponds to the rate of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

cluster_0 Reaction Setup (37°C) cluster_1 Time Course Sampling cluster_2 Analysis A Liver Microsomes D Initiate Reaction B Test Compound C NADPH-Regenerating System (Cofactor) T0 T=0 min D->T0 Sample & Quench T1 T=5 min D->T1 Sample & Quench T2 T=15 min D->T2 Sample & Quench T3 T=30 min D->T3 Sample & Quench LCMS LC-MS/MS Analysis Quench Quench Reaction (Acetonitrile + IS) Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate Half-Life (t½) Plot->Calc

Caption: Workflow for an in vitro microsomal stability assay. [7]

Predicted ADME Properties
Parameter1-(3-azetidinyl)PiperidinePiperidine4-PhenylpiperidineDiscussion
Aqueous Solubility HighHighLow to ModerateThe dihydrochloride salt form and two basic nitrogens should confer excellent aqueous solubility, which is advantageous for formulation.
Permeability (PAMPA) ModerateModerate to HighHighIncreased polarity from the azetidinyl group might slightly reduce passive diffusion compared to the parent piperidine, but it is expected to be significantly more permeable than highly polar compounds.
Metabolic Stability (t½) Moderate to HighLow to ModerateLowThe piperidine ring itself can be a site of metabolism (oxidation). The azetidinyl group is generally more metabolically stable. The phenyl group in 4-phenylpiperidine is a prime target for hydroxylation, leading to rapid metabolism. The N-dealkylation of the azetidinyl group is a potential metabolic route, but its overall stability is predicted to be favorable. [3][7]

Safety and Toxicity Profile

Preliminary safety assessment is crucial. Information can be gleaned from Safety Data Sheets (SDS) for the target compound and its parent structures.

  • Piperidine (as a free base): Classified as highly flammable, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. [14]* Piperidine Hydrochloride: The salt form mitigates flammability but is still classified as toxic if swallowed and causes skin and serious eye irritation. [15][16][17]* 1-(3-azetidinyl)Piperidine Dihydrochloride: Is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word is "Warning". [18] The safety profile of the subject compound is largely in line with that of piperidine hydrochloride, indicating that the addition of the azetidinyl moiety does not introduce acute, high-level toxicity concerns based on available classifications. However, as with any research chemical, appropriate personal protective equipment (gloves, eye protection) and handling procedures are mandatory. [19]

Conclusion and Future Directions

This comparative guide establishes 1-(3-azetidinyl)Piperidine Dihydrochloride as a compelling scaffold for further investigation. Its unique structural features offer a distinct profile compared to simpler piperidine analogs:

  • Enhanced Physicochemical Properties: The introduction of a second basic nitrogen within the azetidinyl ring is predicted to increase aqueous solubility and provide an additional handle for forming specific, high-affinity interactions with biological targets.

  • Potential for High Selectivity: The defined three-dimensional vector of the azetidinyl group may enable selective binding to certain receptor subtypes, such as the σ1 receptor, which is a significant advantage in designing targeted therapies.

  • Favorable Predicted ADME Profile: The compound is expected to possess a balanced profile of solubility, permeability, and metabolic stability, making it a promising starting point for drug development programs.

The logical next steps for a research program involving this compound would be to move from prediction to practice:

  • Confirm Biological Activity: Perform broad screening panels to identify primary targets and validate predicted affinities through in vitro binding and functional assays.

  • In Vivo Pharmacokinetics: Conduct studies in animal models to determine the compound's oral bioavailability, half-life, and tissue distribution.

  • Structure-Activity Relationship (SAR) Expansion: Synthesize analogs by modifying both the piperidine and azetidine rings to probe the key interactions responsible for biological activity and further optimize the lead structure.

By leveraging the unique properties of the azetidinyl-piperidine scaffold, researchers have a valuable opportunity to develop novel chemical entities with potentially superior therapeutic profiles.

References

  • Pavar, K., et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. Retrieved from [Link]

  • Antipin, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Pavar, K., et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. Retrieved from [Link]

  • Antipin, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pavar, K., et al. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Retrieved from [Link]

  • Chida, N., et al. (1997). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Antipin, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC. Retrieved from [Link]

  • Krivoruchko, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Retrieved from [Link]

  • Krivoruchko, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. Retrieved from [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Retrieved from [Link]

  • Piekuś-Słomka, N., & Raczak, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Retrieved from [Link]

  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Retrieved from [Link]

  • Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Retrieved from [Link]

  • Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]

  • ChemBK. (2024). 1-(3-azetidinyl)Piperidine dihydrochloride. ChemBK. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(1-benzyl-3-azetidinyl)piperidine. ChemSynthesis. Retrieved from [Link]

  • Li, Q., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

  • Majerz-Maniecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Hits from a Scaffold-Based Screen

Author: BenchChem Technical Support Team. Date: January 2026

Focus: A Comparative Workflow for Hits Derived from a 1-(3-Azetidinyl)Piperidine Library Targeting the Dopamine D2 Receptor

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-(3-azetidinyl)piperidine core represents such a scaffold. It combines the piperidine ring, a highly privileged structure in central nervous system (CNS) drug discovery, with the smaller, more rigid azetidine ring.[4][5] This combination offers a unique three-dimensional geometry and vectoral diversity for exploring the chemical space around a biological target.

This guide provides a comprehensive, in-depth comparison of experimental methods to validate hypothetical "hits" from a focused library screen built around the 1-(3-azetidinyl)piperidine scaffold. To provide a concrete and clinically relevant context, we will frame this workflow around a hypothetical screen designed to identify antagonists for the Dopamine D2 Receptor (D2R), a critical G-protein coupled receptor (GPCR) target for antipsychotic and neurological disease therapies.[6][7]

Our objective is to move beyond a simple list of protocols. Instead, we will detail the causality behind each experimental choice, establishing a self-validating "hit validation cascade."[8] This process is designed to systematically eliminate false positives, confirm the mechanism of action, and provide a clear rationale for advancing a hit series toward lead optimization.[9][10]

Part 1: The Hit Validation Cascade: From Initial Finding to Confirmed Modulator

The journey from an initial screening "hit" to a validated, trustworthy starting point for medicinal chemistry is a multi-step process.[11][12] Its primary goal is to triage out the vast majority of initial actives, which are often artifacts or undesirable compounds, to focus resources on the most promising chemical matter.[8] A robust cascade is sequential and orthogonal, meaning each step uses a different scientific principle to confirm the findings of the last.[13]

For our hypothetical D2R antagonists derived from the 1-(3-azetidinyl)piperidine scaffold, the validation workflow is designed to answer four critical questions:

  • Is the hit real? (Hit Confirmation)

  • Does it work through the expected biological mechanism? (Orthogonal Functional Assay)

  • How potent and effective is it? (Dose-Response Characterization)

  • Is it selective for our target? (Selectivity Profiling)

Below is a diagram illustrating this logical flow.

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Selectivity & Comparison cluster_3 Outcome PrimaryScreen Primary Screen (e.g., Radioligand Binding Assay) HitConfirmation Hit Confirmation (Re-synthesis & Purity/Identity Check) PrimaryScreen->HitConfirmation Top 1% Hits OrthogonalAssay Orthogonal Functional Assay (e.g., cAMP Inhibition Assay) HitConfirmation->OrthogonalAssay Confirmed Hits DoseResponse Dose-Response & Potency (IC50 Determination) OrthogonalAssay->DoseResponse Selectivity Selectivity Profiling (vs. D1R, 5-HT2A, etc.) DoseResponse->Selectivity Validated Hits Alternative Comparison vs. Standard (e.g., Haloperidol) Selectivity->Alternative LeadSeries Qualified Hit Series for Lead Optimization Alternative->LeadSeries

Caption: The Hit Validation Cascade for D2R Antagonists.

Part 2: Experimental Protocols and Comparative Analysis

Here, we detail the key experiments in our validation cascade. For comparison, we will assess our hypothetical hit, "Compound AZP-01" (a derivative of the 1-(3-azetidinyl)piperidine scaffold), against Haloperidol , a well-characterized, potent D2R antagonist used clinically.

Step 1: Primary Screen & Hit Confirmation

The initial screen identifies compounds that bind to the D2R. A common and robust method is a competitive radioligand binding assay.

  • Principle: This assay measures the ability of a test compound to displace a known radioactive ligand (e.g., [³H]-Spiperone) from the D2 receptor in cell membrane preparations. A successful displacement results in a decreased radioactive signal, indicating the test compound binds to the same site.

  • Hit Confirmation Rationale: A "hit" from a primary screen must be rigorously confirmed.[12] This involves re-synthesizing the compound to ensure the activity is not due to an impurity from the original library synthesis. The identity and purity of the new batch must be confirmed by analytical methods like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance). Only compounds that reproduce their activity upon re-testing of a pure, confirmed sample are considered "confirmed hits."[14]

Step 2: Orthogonal Functional Assay - cAMP Inhibition

A binding assay confirms interaction but doesn't prove functional consequence. The D2R is coupled to Gi/o proteins, which, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] An antagonist will block this effect. This provides an orthogonal validation—a test based on a different biological principle (downstream signaling) than the primary screen (direct binding).[13]

  • Experimental Workflow: cAMP Inhibition Assay

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2R.[15]

    • Cell Plating: Seed cells into a 384-well plate and incubate to allow for adherence.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., AZP-01) or the reference compound (Haloperidol).

    • Agonist Challenge: Stimulate the cells with a known D2R agonist (e.g., Quinpirole) at a concentration that produces ~80% of its maximal effect (EC80). This stimulation is done in the presence of a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation and Forskolin to stimulate basal cAMP production.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

    • Data Analysis: The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of cAMP production. Data is plotted as a concentration-response curve to calculate the IC50 value (the concentration at which the compound inhibits 50% of the agonist response).

G cluster_0 D2R Signaling Pathway (Gi-Coupled) D2_Agonist D2 Agonist (e.g., Dopamine) D2R Dopamine D2 Receptor D2_Agonist->D2R Activates D2_Antagonist D2 Antagonist (AZP-01, Haloperidol) D2_Antagonist->D2R Blocks Gi_Protein Gi/o Protein (Inactive) D2R->Gi_Protein Recruits Gi_Active Gi/o Protein (Active) Gi_Protein->Gi_Active GDP -> GTP AC Adenylyl Cyclase Gi_Active->AC Inhibits cAMP cAMP Production AC->cAMP Converts Response Cellular Response cAMP->Response Leads to ATP ATP ATP->AC

Caption: D2R Gi-mediated signaling pathway and antagonist action.

Step 3: Secondary Functional Assay - β-Arrestin Recruitment

Modern GPCR pharmacology recognizes that receptors can signal through multiple pathways.[16] Besides G-protein coupling, agonist binding to the D2R can also promote the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate separate signaling cascades.[17][18] Testing for β-arrestin modulation is crucial as some compounds can be "biased agonists," preferentially activating one pathway over another.[7] For an antagonist, we want to confirm it blocks both pathways equally or, if not, to characterize this bias.

  • Principle: This assay measures the translocation of β-arrestin from the cytoplasm to the GPCR at the cell membrane upon agonist stimulation.[17] This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC), where the receptor and β-arrestin are tagged with inactive enzyme fragments that form a functional enzyme upon recruitment, generating a luminescent or fluorescent signal.[18]

  • Experimental Workflow: β-Arrestin Recruitment Assay (e.g., PathHunter)

    • Cell Line: Use a cell line engineered to co-express the D2R fused to one enzyme fragment and β-arrestin fused to the complementing fragment.[17]

    • Procedure: The protocol is similar to the cAMP assay: pre-incubate cells with the antagonist (AZP-01 or Haloperidol), followed by stimulation with an agonist.

    • Detection: After incubation, a substrate is added, and the resulting chemiluminescent signal is measured.

    • Analysis: The antagonist's ability to block agonist-induced β-arrestin recruitment is quantified, and an IC50 value is determined.

Step 4: Selectivity Profiling

A good drug candidate must be selective for its intended target to minimize off-target side effects.[19] For a D2R antagonist, it is critical to assess its activity against other related receptors. Key counter-screens include:

  • Dopamine D1 Receptor (D1R): A different dopamine receptor subtype coupled to Gs proteins (which stimulate adenylyl cyclase).

  • Serotonin 5-HT2A Receptor: A common off-target for many antipsychotic drugs, linked to side effects.

  • Adrenergic Receptors: Another class of GPCRs that can be unintentionally modulated.

The same functional assays (cAMP for D1R, or others like calcium flux for 5-HT2A) can be used with cell lines expressing these other receptors.[20] A highly selective compound will have a significantly higher IC50 at these off-targets compared to the D2R.

Part 3: Data Presentation and Comparison

The data from these validation assays should be compiled to allow for a direct, objective comparison between the novel hit (AZP-01) and the established standard (Haloperidol).

Table 1: Comparative Profile of D2R Antagonists

ParameterAssay TypeAZP-01 (Hypothetical Data)Haloperidol (Reference Data)Rationale
Binding Affinity (Ki) Radioligand Binding15 nM1.2 nMMeasures direct physical interaction with the D2R.
Functional Potency (IC50) cAMP Inhibition25 nM2.0 nMConfirms functional antagonism of the G-protein pathway.[21]
Functional Potency (IC50) β-Arrestin Recruitment30 nM2.5 nMConfirms functional antagonism of the β-arrestin pathway.[18]
Selectivity vs. D1R (IC50) cAMP Assay> 1,000 nM~500 nMMeasures unwanted activity at a related dopamine receptor.
Selectivity vs. 5-HT2A (IC50) Calcium Flux Assay800 nM20 nMMeasures activity at a key off-target for side effects.[19]
Selectivity Ratio (D1R/D2R) (IC50 D1R / IC50 cAMP)> 40-fold~250-foldQuantifies selectivity within the dopamine receptor family.
Selectivity Ratio (5-HT2A/D2R) (IC50 5-HT2A / IC50 cAMP)32-fold10-foldQuantifies selectivity against a critical off-target.

Interpretation of Hypothetical Data:

Based on this hypothetical data, Compound AZP-01 is a validated D2R antagonist. While it is less potent than Haloperidol, it shows a potentially improved selectivity profile, particularly concerning the 5-HT2A receptor. This improved selectivity could translate to a better side-effect profile, making the 1-(3-azetidinyl)piperidine scaffold a highly attractive starting point for a lead optimization campaign. The goal of such a campaign would be to improve D2R potency while maintaining or further enhancing its selectivity.[10]

Conclusion

This guide has outlined a rigorous, multi-step validation cascade essential for advancing hits from a scaffold-based screen. By moving from initial binding confirmation to orthogonal functional assays and comprehensive selectivity profiling, researchers can build a strong, evidence-based case for a compound's mechanism of action and therapeutic potential. The use of a well-characterized alternative compound like Haloperidol provides a critical benchmark for assessing the relative strengths and weaknesses of a novel chemical series. The hypothetical success of the 1-(3-azetidinyl)piperidine scaffold in this context demonstrates how focused library design, coupled with a robust validation strategy, can efficiently identify promising and developable hit series for challenging drug targets like the Dopamine D2 Receptor.

References

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link]

  • Lim, J., et al. (2019). DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. Journal of Chemical Information and Modeling. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]

  • BioSolveIT. Scaffold-Based Drug Design. BioSolveIT. [Link]

  • Gurevich, V. V., et al. (2012). The GPCR β-arrestin recruitment assay principle. ResearchGate. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Beck, E. M., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ResearchGate. [Link]

  • EuroscreenFast. Profile your GPCR targeting compounds for selectivity. EuroscreenFast. [Link]

  • ChemBK. 1-(3-azetidinyl)Piperidine dihydrochloride. ChemBK. [Link]

  • National Center for Biotechnology Information. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. [Link]

  • Chidiac, P., et al. (1998). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical Pharmacology. [Link]

  • Brodney, M. A., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]

  • Vipergen. (2024). Del Screening - Innovative Test Methods & Advancements. Vipergen. [Link]

  • All Chemistry. (2024). The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. All Chemistry. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]

  • SciSpace. (2020). New Insights into Arrestin Recruitment to GPCRs. SciSpace. [Link]

  • Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry. [Link]

  • Vipergen. (2024). Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Venkatakrishnan, A. J., et al. (2018). Selectivity determinants of GPCR-G protein binding. Nature. [Link]

  • Eurofins Discovery. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Free, R. B., et al. (2017). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. [Link]

  • Semantic Scholar. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. [Link]

  • Frontiers in Pharmacology. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • Di Marino, D., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Journal of Chemical Information and Modeling. [Link]

  • Oncodesign Services. Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]

  • ACS Publications. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Journal of Chemical Information and Modeling. [Link]

  • Semantic Scholar. Profiling of basal and ligand-dependent GPCR activities by means of a polyvalent cell-based high-throughput platform. Semantic Scholar. [Link]

  • Lee, S., & Diaspora, C. (2016). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]

  • ResearchGate. (2021). Prototypical screening cascade for hit generation and validation. ResearchGate. [Link]

  • Wise, A., & Gearing, K. (2002). Target Validation of G-protein Coupled Receptors. Drug Discovery Today. [Link]

  • Frontiers in Molecular Biosciences. (2023). Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. Frontiers in Molecular Biosciences. [Link]

  • ChemSigma. PIPERIDINE, 1-(3-AZETIDINYL)-, DIHYDROCHLORIDE. ChemSigma. [Link]

  • Pest Management Science. (2024). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science. [Link]

  • European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Heterocyclic Building Blocks: A Comparative Analysis of 1-(3-Azetidinyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the foundational chemical building blocks selected for library synthesis dictate the structural diversity, novelty, and ultimately, the success of screening campaigns.[1][2] Saturated heterocyclic scaffolds, such as those containing azetidine and piperidine rings, are of particular interest due to the three-dimensional complexity they impart on drug candidates.[3] This guide provides a comprehensive framework for the cross-validation of such building blocks, using 1-(3-azetidinyl)piperidine Dihydrochloride as a primary case study. We present a multi-technique approach for physicochemical characterization and purity assessment, comparing it with structurally related alternatives: 1-(3-piperidinyl)piperidine and 3-(1-pyrrolidinyl)azetidine. The methodologies detailed herein—spanning Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Differential Scanning Calorimetry (DSC)—serve as a robust template for ensuring the quality and reliability of starting materials in medicinal chemistry programs.

Introduction: The Rationale for Rigorous Cross-Validation

The principle of cross-validation extends beyond computational models into the realm of experimental data.[4][5] For a medicinal chemist, the data sheet accompanying a purchased building block represents a set of claims: identity, purity, and stability. Trusting this data without orthogonal verification can lead to significant downstream consequences, including failed reactions, misinterpreted structure-activity relationships (SAR), and wasted resources. The core directive of this guide is to establish a self-validating system of experiments where the results of one technique corroborate and are corroborated by another.

1-(3-Azetidinyl)piperidine is a compelling scaffold, combining the rigid, strained four-membered azetidine ring with the stable, conformational flexibility of the six-membered piperidine ring.[6][7] This combination offers unique vectors for chemical space exploration. However, its properties, particularly as a dihydrochloride salt, must be thoroughly vetted. For this comparative guide, we have selected two logical alternatives to illustrate how subtle structural changes can impact key physicochemical parameters:

  • Alternative 1: 1-(3-piperidinyl)piperidine: Replaces the strained azetidine ring with a second piperidine ring, offering a less strained, more flexible analogue.

  • Alternative 2: 3-(1-pyrrolidinyl)azetidine: Replaces the piperidine ring with a five-membered pyrrolidine ring, altering the overall geometry and basicity.[8]

This guide will walk through the essential analytical experiments required to build a high-confidence profile of these molecules, explaining not just the "how" but the "why" behind each methodological choice.

Orthogonal Analysis Workflow for Building Block Qualification

A robust qualification process relies on multiple, independent analytical techniques. Our workflow is designed to confirm identity, assess purity by two different mechanisms, and evaluate thermal stability.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Stability Assessment cluster_2 Phase 3: Final Decision A 1H NMR Spectroscopy C HPLC-UV (Purity Profile) A->C Confirms Structure B LC-MS (Mass Confirmation) B->C Confirms Mass D Differential Scanning Calorimetry (DSC) C->D Purity Cross-Validation E Qualified for Use? C->E Informs Purity D->E Informs Stability G cluster_checks Quality Checks Data Collected Data (NMR, HPLC, DSC) NMR_Check NMR Confirms Structure? Data->NMR_Check HPLC_Check HPLC Purity > 95%? Data->HPLC_Check DSC_Check DSC Shows Sharp Melting Peak? Data->DSC_Check Decision Select Building Block? NMR_Check->Decision Yes Fail FAIL: Reject Lot / Source New Material NMR_Check->Fail No Ortho_Check HPLC & DSC Results Agree? HPLC_Check->Ortho_Check DSC_Check->Ortho_Check Ortho_Check->Decision Yes Ortho_Check->Fail No Pass PASS: Proceed to Synthesis Decision->Pass All Checks Pass Decision->Fail Any Check Fails

Sources

A Head-to-Head Comparison of 1-(3-azetidinyl)Piperidine Dihydrochloride with Known Nicotinic Acetylcholine Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigational Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of neuroscience and pharmacology, the quest for novel ligands targeting nicotinic acetylcholine receptors (nAChRs) is of paramount importance. These ligand-gated ion channels are implicated in a myriad of physiological and pathological processes, including learning, memory, attention, and addiction. The piperidine scaffold is a well-established pharmacophore present in numerous centrally active compounds.[1][2] The incorporation of an azetidine ring, as seen in 1-(3-azetidinyl)Piperidine Dihydrochloride, introduces unique conformational constraints and stereochemical features that could engender novel pharmacological properties.

While 1-(3-azetidinyl)Piperidine Dihydrochloride is commercially available, its biological activity and potential as a modulator of nAChRs remain largely unexplored in publicly available literature. However, the structural similarity to known nAChR ligands, such as Sazetidine-A which features a 2-(azetidinylmethoxy)pyridine core, provides a strong rationale for its investigation as a potential nAChR inhibitor or modulator.[3][4]

This guide provides a comprehensive framework for a head-to-head comparison of 1-(3-azetidinyl)Piperidine Dihydrochloride with a well-characterized and clinically significant nAChR modulator, varenicline. Varenicline, a partial agonist at α4β2 nAChRs, is a first-line pharmacotherapy for smoking cessation, making it an ideal benchmark for evaluating novel compounds targeting this receptor system.[5][6][7] This document will detail the established profile of varenicline and propose a rigorous, multi-tiered experimental plan to elucidate the pharmacological profile of 1-(3-azetidinyl)Piperidine Dihydrochloride.

The Benchmark: A Profile of Varenicline

Varenicline's efficacy in smoking cessation is attributed to its unique mechanism of action at the α4β2 subtype of nAChRs.[5][8] It acts as a partial agonist, meaning it stimulates the receptor to a lesser degree than the endogenous ligand acetylcholine or nicotine, while simultaneously competing with and blocking the binding of nicotine.[8][9] This dual action is thought to alleviate withdrawal symptoms and reduce the rewarding effects of smoking.[9]

Varenicline: Key Performance Indicators
ParameterValuenAChR SubtypeReference
Binding Affinity (Ki) 0.4 nMα4β2[10]
125 nMα7[10]
0.12 nMα6β2[11]
>500-fold selectivity over α3β4α3β4[12]
Functional Activity (EC50) 2.3 µM (partial agonist)α4β2[12]
18 µM (full agonist)α7[12]
0.007 µM (partial agonist)α6β2[11]
Clinical Efficacy ~44% abstinence rate at weeks 9-12N/A[5]

Note: The asterisk in α6β2 indicates the potential presence of other nicotinic subunits in the receptor complex.*

Varenicline also exhibits affinity for other nAChR subtypes and the 5-HT3 receptor, which may contribute to its overall pharmacological profile and side effects, such as nausea.[13][14]

Proposed Head-to-Head Experimental Plan

To comprehensively characterize 1-(3-azetidinyl)Piperidine Dihydrochloride and compare its performance against varenicline, a systematic, multi-stage experimental approach is proposed. This plan is designed to first establish the binding profile of the compound, then elucidate its functional activity, and finally, to assess its effects in a more physiologically relevant in vivo model.

Stage 1: In Vitro Characterization of Receptor Binding Affinity

The initial step is to determine the binding affinity and selectivity of 1-(3-azetidinyl)Piperidine Dihydrochloride for various nAChR subtypes. This will be achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing different human nAChR subtypes (e.g., α4β2, α3β4, α7) will be cultured.[15]

    • Cell membranes will be prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[16]

  • Competitive Binding Assay:

    • Aliquots of the cell membrane preparations will be incubated with a specific radioligand and varying concentrations of the test compound (1-(3-azetidinyl)Piperidine Dihydrochloride or varenicline).

    • For α4β2 and α3β4 subtypes, [³H]-epibatidine is a suitable radioligand.[10]

    • For the α7 subtype, [¹²⁵I]-α-bungarotoxin is the standard radioligand.[10]

    • Following incubation, the bound and free radioligand will be separated by rapid filtration through glass fiber filters.

    • The amount of bound radioactivity on the filters will be quantified using a scintillation counter.

  • Data Analysis:

    • The data will be used to generate competition curves, from which the half-maximal inhibitory concentration (IC50) will be determined.

    • The IC50 values will be converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

CompoundKi (nM) at α4β2Ki (nM) at α7Ki (nM) at α3β4
Varenicline (Reference)0.4125>200
1-(3-azetidinyl)Piperidine DihydrochlorideTBDTBDTBD

TBD: To be determined

Stage 2: In Vitro Functional Characterization

Once the binding profile is established, the next crucial step is to determine the functional activity of 1-(3-azetidinyl)Piperidine Dihydrochloride at the nAChR subtypes for which it shows significant affinity. This will reveal whether the compound acts as an agonist, antagonist, or partial agonist.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp Electrophysiology

  • Oocyte Expression or Cell Culture:

    • For TEVC, Xenopus laevis oocytes will be injected with cRNAs encoding the desired human nAChR subunits.[10]

    • For patch-clamp, HEK293 cells stably expressing the nAChR subtype of interest will be used.[17][18][19]

  • Electrophysiological Recording:

    • Whole-cell currents will be recorded in response to the application of acetylcholine (the endogenous agonist) in the presence and absence of varying concentrations of 1-(3-azetidinyl)Piperidine Dihydrochloride.

    • To determine agonist activity, the compound will be applied alone at increasing concentrations to generate a dose-response curve.

    • To determine antagonist activity, a fixed concentration of acetylcholine will be co-applied with increasing concentrations of the test compound.

  • Data Analysis:

    • Dose-response curves will be plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

    • The maximal efficacy (Emax) of the compound as an agonist will be compared to that of acetylcholine to classify it as a full or partial agonist.

Hypothetical Data Presentation:

CompoundFunctional Activity at α4β2EC50/IC50 (µM) at α4β2Emax (% of ACh) at α4β2
Varenicline (Reference)Partial Agonist2.3~40-60%
1-(3-azetidinyl)Piperidine DihydrochlorideTBDTBDTBD
Stage 3: In Vivo Target Engagement and Neurochemical Effects

To assess the in vivo relevance of the in vitro findings, the effect of 1-(3-azetidinyl)Piperidine Dihydrochloride on neurotransmitter release in a key brain region associated with nicotine's rewarding effects, the nucleus accumbens, will be investigated.

Experimental Protocol: In Vivo Microdialysis in Rodents

  • Animal Surgery and Probe Implantation:

    • Male Sprague-Dawley rats will be anesthetized, and a microdialysis guide cannula will be stereotaxically implanted into the nucleus accumbens.[20][21][22][23]

  • Microdialysis and Sample Collection:

    • Following a recovery period, a microdialysis probe will be inserted through the guide cannula and perfused with artificial cerebrospinal fluid.

    • Dialysate samples will be collected at regular intervals to establish a baseline level of dopamine.

    • 1-(3-azetidinyl)Piperidine Dihydrochloride or varenicline will be administered systemically (e.g., via subcutaneous injection), and dialysate collection will continue.

    • In a separate experiment, the ability of the test compound to block nicotine-induced dopamine release will be assessed by pre-treating the animals with the compound before a nicotine challenge.

  • Neurochemical Analysis:

    • Dopamine levels in the dialysate samples will be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Changes in dopamine levels will be expressed as a percentage of the baseline.

    • The time course and magnitude of the effect of each compound on dopamine release will be compared.

Hypothetical Data Presentation:

CompoundEffect on Basal Dopamine Release (% of Baseline)Effect on Nicotine-Induced Dopamine Release (% Blockade)
Varenicline (Reference)Moderate IncreaseSignificant Blockade
1-(3-azetidinyl)Piperidine DihydrochlorideTBDTBD

Visualizing the Scientific Process

To further clarify the proposed experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Characterization cluster_0_1 Stage 1: Binding Affinity cluster_0_2 Stage 2: Functional Activity cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (HEK293 cells expressing nAChR subtypes) Ki_Value Determination of Ki (Affinity & Selectivity) Binding_Assay->Ki_Value Functional_Assay Electrophysiology (TEVC or Patch-Clamp) Ki_Value->Functional_Assay Inform functional studies Activity_Profile Agonist/Antagonist/Partial Agonist Profile (EC50/IC50, Emax) Functional_Assay->Activity_Profile Microdialysis Stage 3: In Vivo Microdialysis (Rodent Nucleus Accumbens) Activity_Profile->Microdialysis Guide in vivo investigation Dopamine_Release Measurement of Dopamine Release (Target Engagement & Neurochemical Effect) Microdialysis->Dopamine_Release

Caption: Proposed experimental workflow for the characterization of 1-(3-azetidinyl)Piperidine Dihydrochloride.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Binds and Activates Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Vesicle Dopamine Vesicle DA_release Dopamine Release Vesicle->DA_release Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Ca_ion->Vesicle Triggers Fusion DA_receptor Dopamine Receptor DA_release->DA_receptor Binds Reward_Signal Reward Signaling Cascade DA_receptor->Reward_Signal Test_Compound 1-(3-azetidinyl)Piperidine Dihydrochloride or Varenicline Test_Compound->nAChR Binds and Modulates

Caption: Simplified signaling pathway of nAChR-mediated dopamine release in the mesolimbic system.

Conclusion: A Path Forward for Novel nAChR Ligand Discovery

This guide outlines a comprehensive and scientifically rigorous approach to characterize a novel compound, 1-(3-azetidinyl)Piperidine Dihydrochloride, and compare its potential pharmacological profile with the established nAChR modulator, varenicline. By following the proposed experimental plan, researchers can systematically elucidate the binding affinity, functional activity, and in vivo neurochemical effects of this compound. The resulting data will be crucial in determining its potential as a novel therapeutic agent for nicotine addiction or other neurological disorders involving nAChR dysfunction. This structured, head-to-head comparison provides a clear and objective framework for advancing our understanding of new chemical entities in the challenging but rewarding field of neuropharmacology.

References

  • Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334-345.
  • Marshall, D. L., et al. (1997). Presynaptic nicotinic modulation of dopamine release in the three ascending pathways studied by in vivo microdialysis: comparison of naive and chronic nicotine-treated rats. Journal of Neurochemistry, 68(4), 1511-1519.
  • Rahman, S., et al. (2003). Effects of acute and chronic nicotine on somatodendritic dopamine release of the rat ventral tegmental area: in vivo microdialysis study. Neuropsychopharmacology, 28(9), 1587-1594.
  • Toth, E., et al. (1992). Effect of nicotine on extracellular levels of neurotransmitters assessed by microdialysis in various brain regions: role of glutamic acid. Neurochemical Research, 17(3), 265-271.
  • Brazell, M. P., et al. (1991). Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis. British Journal of Pharmacology, 104(1), 261-263.
  • Foulds, J., et al. (2010). Varenicline for smoking cessation: efficacy, safety, and treatment recommendations. Patient Preference and Adherence, 4, 337-348.
  • Slivka, P. F., et al. (2010). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Molecular Pharmacology, 78(6), 1040-1049.
  • Indurthi, D., et al. (2020). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. ACS Chemical Neuroscience, 11(12), 1777-1789.
  • Grosman, C., et al. (2000). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. The Journal of Physiology, 527(Pt 3), 505-519.
  • PharmGKB. Varenicline. [Link]

  • Sophion Bioscience. (2015). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. [Link]

  • Chou, Y. C., et al. (2003). Nicotine- and methamphetamine-induced dopamine release evaluated with in-vivo binding of radiolabelled raclopride to dopamine D 2 receptors: comparison with in-vivo microdialysis data. European Journal of Nuclear Medicine and Molecular Imaging, 30(5), 736-744.
  • ResearchGate. Electrophysiological whole-cell patch clamp recordings of acetylcholine... [Link]

  • Marks, M. J., et al. (2015). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Neuropharmacology, 96(Pt B), 213-221.
  • Cinciripini, P. M., et al. (2013). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence.
  • Wang, T., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B, 6(6), 570-583.
  • Jordan, C. J., & Xi, Z. X. (2019). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 14(7), 673-686.
  • ResearchGate. (2018). Discovery and development of varenicline for smoking cessation. [Link]

  • Bertrand, D., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. The Journal of Neuroscience, 16(24), 7837-7846.
  • Hussmann, G. P., et al. (2015). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Neuropharmacology, 96, 213-221.
  • Srinivasan, R., et al. (2011). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 31(45), 16142-16153.
  • bioRxiv. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. [Link]

  • Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(13), 2251-2259.
  • Ratanabanangkoon, K., et al. (2020). An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents. PLoS Neglected Tropical Diseases, 14(8), e0008581.
  • Chen, L., et al. (2018). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. European Journal of Medicinal Chemistry, 159, 219-231.
  • ResearchGate. (2010). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. [Link]

  • Ebbert, J. O., et al. (2015). Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial. JAMA, 313(7), 687-694.
  • Ratanabanangkoon, K., et al. (2019). An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus an. Scientific Reports, 9(1), 1-9.
  • PR Newswire. (2020). Achieve Life Sciences Announces Results from Evaluation of Cytisinicline (cytisine) versus Chantix® (varenicline) in 5-HT3 Receptor Binding Assay Study. [Link]

  • D'Alonzo, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(10), 2631.
  • Engdahl, A. J., et al. (2013). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 110(50), 20278-20283.
  • IntechOpen. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ClinicalTrials.gov. Varenicline OTC Trial on Efficacy and Safety. [Link]

  • Rigotti, N. A., et al. (2010). Efficacy and Safety of Varenicline for Smoking Cessation in Patients With Cardiovascular Disease: A Randomized Trial.
  • Ullah, A., et al. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Frontiers in Pharmacology, 11, 589.
  • International Journal of Pharmaceutical Science Invention. (2017). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • ClinicalTrials.gov. Effectiveness of Varenicline: Testing Individual Differences. [Link]

Sources

A Technical Guide to Linker Selection in PROTAC Development: Assessing the Role of the 1-(3-Azetidinyl)piperidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

In the rapidly evolving field of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of the target and E3 ligase ligands determines the "what" and "how" of protein degradation, the linker plays a pivotal, yet often underappreciated, role in the overall efficacy and drug-like properties of the PROTAC.[1][2][]

This guide provides a comprehensive assessment of the 1-(3-azetidinyl)piperidine moiety as a component of PROTAC linkers. Contrary to being a pharmacologically active agent with a specific biological target, 1-(3-azetidinyl)piperidine and its dihydrochloride salt are primarily utilized as building blocks in the synthesis of these complex therapeutic agents.[4][5][6] The "specificity" and "performance" of such a linker are not defined by its own binding affinity to a biological target, but rather by its influence on the physicochemical properties and biological activity of the entire PROTAC molecule.

We will objectively compare the characteristics of linkers incorporating the 1-(3-azetidinyl)piperidine scaffold with other commonly employed linker classes, supported by an understanding of the principles of PROTAC design. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel protein degraders.

The PROTAC Linker: More Than Just a Spacer

The linker in a PROTAC is not merely a passive tether. Its length, rigidity, and chemical composition profoundly impact several critical parameters that govern the PROTAC's effectiveness:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, forming a productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding modes.[2][7]

  • Physicochemical Properties: PROTACs are often large molecules that fall outside the traditional "rule of five" for oral bioavailability. The linker significantly contributes to the overall properties of the molecule, including solubility, permeability, and metabolic stability.[7][8]

  • Pharmacokinetics and Bioavailability: The nature of the linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC, ultimately affecting its in vivo efficacy.[8]

The following diagram illustrates the fundamental mechanism of PROTAC action, highlighting the central role of the linker in bridging the target protein and the E3 ligase.

PROTAC_Mechanism cluster_0 PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker (e.g., containing 1-(3-azetidinyl)piperidine) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitin Ubiquitin caption Figure 1. PROTAC Mechanism of Action.

Caption: Figure 1. PROTAC Mechanism of Action.

Comparative Analysis of PROTAC Linker Moieties

The selection of a linker is a critical step in PROTAC design, often requiring empirical optimization. Below, we compare the 1-(3-azetidinyl)piperidine moiety to other common linker classes based on key design considerations.

Linker ClassKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Flexible, hydrophobic.Synthetically simple and readily available in various lengths.Can increase lipophilicity, potentially leading to poor solubility and off-target effects. Susceptible to oxidative metabolism.[8]
Polyethylene Glycol (PEG) Chains Flexible, hydrophilic.Improves aqueous solubility and can enhance cell permeability.Can increase molecular weight and the number of rotatable bonds, potentially impacting cell permeability and oral bioavailability.[7]
1-(3-Azetidinyl)piperidine & other Saturated Heterocycles Semi-rigid to rigid, can introduce specific 3D geometry.Provides conformational constraint, which can improve binding affinity and selectivity by reducing the entropic penalty of binding. Can improve solubility and metabolic stability.[1][9]More complex synthesis compared to simple alkyl or PEG linkers. The specific geometry may not be optimal for all target-E3 ligase pairs.

Experimental Workflows for Evaluating PROTAC Linker Performance

The evaluation of a PROTAC linker's performance is an indirect process, measured through the activity and properties of the final PROTAC molecule. The following experimental workflows are essential for this assessment.

Workflow 1: Ternary Complex Formation and Stability Assays

The ability of a PROTAC to induce a stable ternary complex is a prerequisite for its degradative activity.

Ternary_Complex_Workflow start Synthesize PROTACs with different linkers biophysical_assay Biophysical Assays (e.g., SPR, FRET, ITC) start->biophysical_assay ternary_complex Measure Ternary Complex Formation & Stability biophysical_assay->ternary_complex data_analysis Analyze Cooperativity and Dissociation Rates ternary_complex->data_analysis end Select Linker Promoting Stable Complex data_analysis->end caption Figure 2. Workflow for Assessing Ternary Complex Formation.

Sources

A Comparative Analysis of 1-(3-azetidinyl)Piperidine Dihydrochloride and Varenicline as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmarking analysis of the novel compound 1-(3-azetidinyl)Piperidine Dihydrochloride against the well-established α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist, Varenicline. This document is intended for researchers and professionals in drug discovery and development, offering an in-depth comparison of their potential interactions with a key therapeutic target implicated in nicotine addiction and various neurological disorders.

Introduction: The Rationale for Comparison

The piperidine and azetidine heterocyclic ring systems are privileged scaffolds in medicinal chemistry, frequently incorporated into centrally active compounds due to their favorable physicochemical properties.[1][2] While 1-(3-azetidinyl)Piperidine Dihydrochloride is a commercially available compound, its pharmacological profile remains largely uncharacterized in publicly available literature.[3] However, its structural similarity to known nAChR modulators, particularly those containing an azetidine moiety like Sazetidine-A, strongly suggests its potential activity at these receptors.[4][5][6]

Varenicline, a clinically approved smoking cessation aid, serves as an ideal reference compound. It is a potent partial agonist of the α4β2 nAChR subtype, the primary mediator of nicotine dependence in the brain. By benchmarking 1-(3-azetidinyl)Piperidine Dihydrochloride against Varenicline, we aim to elucidate its binding affinity, functional activity, and potential selectivity for the α4β2 nAChR, thereby providing a foundational dataset for its further investigation as a potential therapeutic agent.

Comparative Pharmacological Evaluation

To ascertain the pharmacological profile of 1-(3-azetidinyl)Piperidine Dihydrochloride relative to Varenicline, a series of in-vitro assays are proposed. These experiments are designed to quantify the binding affinity and functional potency of each compound at the human α4β2 nAChR.

Experiment 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the α4β2 nAChR by measuring their ability to displace a known high-affinity radioligand.

Protocol:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human α4 and β2 nAChR subunits are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]-Epibatidine (a high-affinity nAChR agonist) and varying concentrations of either 1-(3-azetidinyl)Piperidine Dihydrochloride or Varenicline.

  • Incubation and Filtration: The reaction is incubated to allow for competitive binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filtermat to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters, corresponding to the amount of bound [³H]-Epibatidine, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Acquisition & Analysis HEK_cells HEK293 cells expressing α4β2 nAChR Harvest Harvest Cells HEK_cells->Harvest Homogenize Homogenize and Centrifuge Harvest->Homogenize Membranes Isolated Cell Membranes Homogenize->Membranes Add_Membranes Add Membranes Membranes->Add_Membranes Plate 96-well Plate Plate->Add_Membranes Add_Radioligand Add [³H]-Epibatidine Add_Membranes->Add_Radioligand Add_Test_Compound Add Test Compound (Varying Concentrations) Add_Radioligand->Add_Test_Compound Incubate Incubate Add_Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Experimental workflow for the competitive radioligand binding assay.

Experiment 2: Functional Characterization using a Rubidium Efflux Assay

This assay measures the functional activity of the compounds by quantifying their ability to stimulate ion flux through the nAChR channel.

Protocol:

  • Cell Culture and Loading: HEK293 cells stably expressing the human α4β2 nAChR are cultured in 96-well plates and loaded with Rubidium-86 (⁸⁶Rb⁺), a radioactive surrogate for potassium.

  • Compound Application: The cells are washed and then incubated with varying concentrations of 1-(3-azetidinyl)Piperidine Dihydrochloride or Varenicline for a defined period.

  • Stimulation and Efflux: The ion channels are activated by the test compounds, allowing for the efflux of ⁸⁶Rb⁺ from the cells into the supernatant.

  • Quantification: The amount of ⁸⁶Rb⁺ released into the supernatant is measured using a scintillation counter.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the potency (EC50) and the maximum efficacy (% of response compared to a full agonist like acetylcholine) of each compound.

G cluster_cell_prep Cell Preparation cluster_assay Functional Assay cluster_data Data Analysis Culture_cells Culture α4β2-expressing HEK293 cells Load_Rb86 Load cells with ⁸⁶Rb⁺ Culture_cells->Load_Rb86 Wash Wash cells Load_Rb86->Wash Add_Compound Apply Test Compound (Varying Concentrations) Wash->Add_Compound Incubate_stim Incubate for Stimulation Add_Compound->Incubate_stim Collect_supernatant Collect Supernatant Incubate_stim->Collect_supernatant Count_radioactivity Scintillation Counting Collect_supernatant->Count_radioactivity Calculate_EC50 Determine EC50 and Efficacy Count_radioactivity->Calculate_EC50

Workflow for the Rubidium-86 efflux functional assay.

Hypothetical Comparative Data

The following tables summarize the expected outcomes from the described experiments, providing a direct comparison between 1-(3-azetidinyl)Piperidine Dihydrochloride and Varenicline.

Table 1: Binding Affinity at the α4β2 nAChR

CompoundKi (nM)
1-(3-azetidinyl)Piperidine Dihydrochloride5.2
Varenicline0.8

Table 2: Functional Activity at the α4β2 nAChR

CompoundEC50 (nM)Efficacy (% of ACh max)
1-(3-azetidinyl)Piperidine Dihydrochloride25.645% (Partial Agonist)
Varenicline3.550% (Partial Agonist)

Interpretation of Results and Scientific Insights

Based on the hypothetical data, 1-(3-azetidinyl)Piperidine Dihydrochloride demonstrates a high affinity for the α4β2 nAChR, although it is approximately 6.5-fold less potent in binding than Varenicline. Functionally, it acts as a partial agonist, with a maximal response that is slightly lower than that of Varenicline. The EC50 value indicates that a higher concentration of 1-(3-azetidinyl)Piperidine Dihydrochloride is required to elicit a half-maximal functional response compared to the reference compound.

This profile suggests that 1-(3-azetidinyl)Piperidine Dihydrochloride is a promising lead compound for further investigation. Its partial agonism is a desirable trait for therapeutic intervention at nAChRs, as it can provide a modulatory effect without causing excessive receptor activation and subsequent desensitization. The difference in potency between the two compounds could be attributed to subtle variations in how they interact with the ligand-binding domain of the receptor.

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist to the nAChR initiates a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane, which in neurons, can trigger the release of various neurotransmitters.

G cluster_receptor nAChR Activation cluster_cellular_response Cellular Response Agonist Agonist (e.g., Acetylcholine, Varenicline) nAChR Nicotinic Acetylcholine Receptor (α4β2) Agonist->nAChR Binds to Receptor Channel_Opening Ion Channel Opening nAChR->Channel_Opening Conformational Change Cation_Influx Na⁺ and Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release

Simplified signaling pathway of nAChR activation.

Conclusion

This comparative guide establishes a framework for the initial pharmacological characterization of 1-(3-azetidinyl)Piperidine Dihydrochloride. The hypothetical data position it as a potent partial agonist at the α4β2 nAChR, with a profile that warrants further investigation. Future studies should focus on determining its selectivity across different nAChR subtypes, as well as its pharmacokinetic properties and in-vivo efficacy in relevant disease models. The insights gained from this head-to-head comparison with Varenicline provide a strong rationale for the continued exploration of this and structurally related compounds in the pursuit of novel therapeutics for neurological and addictive disorders.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the synthesis and handling of novel chemical entities like 1-(3-azetidinyl)Piperidine Dihydrochloride are routine. However, the lifecycle of such a compound does not end upon the completion of an experiment. Its proper disposal is a critical, non-negotiable aspect of laboratory operations, ensuring the safety of personnel, the integrity of our research environment, and adherence to regulatory standards. This guide provides a direct, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory requirements. We will move beyond a simple checklist to explain the causality behind these procedures, empowering you to manage your chemical waste with confidence and scientific rigor.

Hazard Profile and Risk Assessment: A Conservative Approach

Direct, comprehensive disposal data for 1-(3-azetidinyl)Piperidine Dihydrochloride is not extensively published. Therefore, a prudent and scientifically sound approach necessitates evaluating the known hazards of the compound itself, as well as those of its parent structural motifs: piperidine and azetidine. This allows us to operate with a conservative safety margin.

The available Safety Data Sheet (SDS) for 1-(3-azetidinyl)Piperidine Dihydrochloride classifies it with the GHS07 pictogram, indicating it is an irritant. Specifically, it causes skin irritation (H315) and serious eye irritation (H319). Furthermore, its designation as a Water Hazard Class 3 (WGK 3) substance signifies that it is severely hazardous to aquatic life and must be prevented from entering the environment.

To build a complete risk profile, we must also consider the hazards of piperidine, a core component of the molecule. Piperidine is classified as highly flammable, acutely toxic, and corrosive, causing severe skin burns. While the dihydrochloride salt form is a solid and less volatile, the underlying toxicological potential of the piperidine ring system warrants stringent handling precautions.

Table 1: Consolidated Hazard Profile

Hazard Classification GHS Code / Designation Description Primary Source(s)
Known Hazards
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
Water Hazard WGK 3 Severely hazardous for water.
Combustibility Storage Class 11 Classified as a combustible solid.
Inferred Hazards from Analogs
Acute Toxicity (Oral) H301 (Piperidine HCl) Toxic if swallowed. [1][2][3]
Corrosivity / Burns H314 (Piperidine) Causes severe skin burns and eye damage.

| Flammability | H225 (Piperidine) | Highly flammable liquid and vapor. | |

This consolidated profile dictates that 1-(3-azetidinyl)Piperidine Dihydrochloride must be managed as a hazardous chemical waste, with protocols designed to mitigate skin/eye contact, prevent ingestion, and absolutely preclude environmental release.

Pre-Disposal Operations: Safety and Spill Management

Before waste is containerized for disposal, all handling and preparation must occur under conditions that protect the researcher and the laboratory environment.

Mandatory Personal Protective Equipment (PPE)

Based on the compound's irritant nature and the corrosive potential of its analogs, the following PPE is the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation before use.[4]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[4]

Work Environment and Spill Control

All manipulations of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

In the event of a spill:

  • Alert personnel in the immediate area and restrict access.

  • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels.

  • Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[5]

  • Clean the affected area thoroughly, treating all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 1-(3-azetidinyl)Piperidine Dihydrochloride is governed by the principle that it must be treated as regulated hazardous waste. The following protocol provides a self-validating system for its management from the point of generation to final disposal.

Step 1: Waste Classification Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits "characteristics" of a hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity).[6][7] While this specific compound is not a listed waste, its known and inferred hazards (irritant, aquatic toxicity) require that, as a matter of best practice, it be managed as a characteristic hazardous waste. Assume it is hazardous.

Step 2: Segregation at the Source Chemical waste streams must never be mixed. Designate a specific, clearly labeled waste container for 1-(3-azetidinyl)Piperidine Dihydrochloride and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent from spills). This prevents dangerous cross-reactions and simplifies the disposal process for your institution's Environmental Health & Safety (EH&S) office.

Step 3: Containerization and Labeling

  • Container: Use the original manufacturer's container if possible, or a new, chemically compatible container with a secure, vapor-tight lid. The container must be in good condition, free from leaks or residue on the outside.

  • Labeling: The container must be labeled clearly with the words "Hazardous Waste," the full chemical name "1-(3-azetidinyl)Piperidine Dihydrochloride," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic," "Hazardous to Water").

Step 4: On-Site Accumulation Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA must be away from drains and sources of ignition.[8]

Step 5: Final Disposal via Licensed Contractor The only acceptable method for the final disposal of this chemical is through your institution's EH&S department, which will arrange for collection by a licensed and approved hazardous waste disposal company.[1][9] The standard and most effective disposal method for this type of nitrogen-containing heterocyclic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[10] This process ensures the complete destruction of the molecule and neutralizes harmful combustion byproducts like hydrogen chloride gas.

Step 6: Prohibited Disposal Methods - A Critical Warning To ensure safety and compliance, the following methods are strictly forbidden:

  • DO NOT Dispose Down the Drain: This compound is severely hazardous to aquatic life. The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals.[11][12]

  • DO NOT Dispose in Regular Trash: This can lead to exposure for custodial staff and will result in the chemical entering a municipal landfill, from which it can leach into the environment.

  • DO NOT Attempt to Neutralize: Without a validated, peer-reviewed protocol and the proper facilities, attempting to neutralize this compound could lead to unintended reactions and exposure.

Visualization of the Disposal Workflow

The following diagram outlines the logical decision-making and operational flow for the proper disposal of 1-(3-azetidinyl)Piperidine Dihydrochloride.

G Disposal Workflow for 1-(3-azetidinyl)Piperidine Dihydrochloride start Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling classify Step 1: Classify as Hazardous Waste (Prudent Practice) segregate Step 2: Segregate Waste (Keep in dedicated container) classify->segregate prohibited PROHIBITED: - Drain Disposal - Regular Trash - Unauthorized Neutralization classify->prohibited ppe->classify containerize Step 3: Containerize & Label (Secure lid, full chemical name, hazards listed) segregate->containerize store Step 4: Accumulate in SAA (Designated, secure area) containerize->store transfer Step 5: Transfer to EH&S for Final Disposal store->transfer incinerate Final Disposal Method: Licensed High-Temp Incineration transfer->incinerate

Caption: Decision workflow for compliant waste management.

References

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • SAFETY DATA SHEET - Piperidine, hydrochloride. 7-Sciences. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. PubMed. [Link]

Sources

A Comprehensive Guide to the Safe Handling and Disposal of 1-(3-azetidinyl)Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The following guide provides essential, immediate safety and logistical information for handling 1-(3-azetidinyl)Piperidine Dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards of its parent compound, piperidine, and general best practices for handling amine hydrochlorides.[1] This approach ensures a conservative and robust safety margin.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions that protect both you and your research.

Hazard Assessment: Understanding the Risks

The dihydrochloride salt form may mitigate the volatility compared to freebase piperidine, but it is still expected to be a skin and eye irritant.[7] The GHS pictograms for this compound include GHS07, indicating it can cause skin and eye irritation.[7]

Table 1: Hazard Profile of Structurally Related Compounds

PropertyPiperidinePiperidine Hydrochloride1-(3-azetidinyl)Piperidine Dihydrochloride (Anticipated)
Physical State LiquidSolid[8]Solid[7]
GHS Pictograms GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic)GHS06 (Toxic)GHS07 (Irritant)[7]
Hazard Statements H225, H302, H311+H331, H314, H402H301[8][9]H315, H319[7]
Signal Word Danger[4]Danger[8][9]Warning[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 1-(3-azetidinyl)Piperidine Dihydrochloride. The following PPE is mandatory and should be selected based on a thorough risk assessment of the specific procedure being performed.[10][11][12]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against potential splashes and airborne particles.[1][13]

  • Hand Protection: Chemical-resistant gloves are essential. Given the corrosive nature of the parent compound, nitrile or neoprene gloves are recommended.[1][13] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[14]

  • Body Protection: A flame-retardant lab coat should be worn at all times.[1] For procedures with a higher risk of splashing, consider the use of a chemical-resistant apron or coveralls.[13]

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1] If there is a potential for airborne exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[10][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

3.1. Preparation and Weighing

  • Designated Area: All handling of 1-(3-azetidinyl)Piperidine Dihydrochloride should be conducted in a designated area within a chemical fume hood.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for amines is readily accessible.

  • Weighing: When weighing the solid compound, use a disposable weighing boat to prevent contamination of balances. Tare the balance with the weighing boat before adding the compound.

  • Static Control: Take measures to prevent the buildup of static electricity, which can be an ignition source if handling the compound near flammable solvents.[3][5]

3.2. Dissolution and Reaction Setup

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Temperature Control: Be mindful of any potential exothermic reactions upon dissolution or reaction. Use an ice bath for cooling if necessary.

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.[14][15]

Workflow for Handling 1-(3-azetidinyl)Piperidine Dihydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Verify Spill Kit Availability prep_fume_hood->prep_spill_kit handle_weigh Weigh Compound prep_spill_kit->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate emergency_spill Spill Response handle_react->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_react->emergency_exposure If exposure occurs cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: A workflow diagram illustrating the key steps for the safe handling of 1-(3-azetidinyl)Piperidine Dihydrochloride.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[1]

4.1. Waste Segregation

  • Solid Waste: Unused or contaminated solid 1-(3-azetidinyl)Piperidine Dihydrochloride should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, must be disposed of as hazardous waste.

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[3][5][6]

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4][6]

Emergency Procedures: Be Prepared

5.1. Spills

  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your supervisor and safety officer.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills within a fume hood, contain the spill with an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed container for hazardous waste disposal.

5.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][16] Seek immediate medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][16] Seek immediate medical attention.[8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8][9] Seek immediate medical attention.[8][9]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while maintaining the highest standards of laboratory safety.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Piperidine | WorkSafe.
  • 1-(3-Azetidinyl)piperidine dihydrochloride AldrichCPR - Sigma-Aldrich.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Piperidine: Human health tier II assessment.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Safety Data Sheet - Jubilant Ingrevia.
  • Personal Protective Equipment | US EPA.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 8 - Safety Data Sheet.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals - Benchchem.
  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides - Longdom Publishing.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.